Methyl 1-methylpiperazine-2-carboxylate
Description
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Properties
IUPAC Name |
methyl 1-methylpiperazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-9-4-3-8-5-6(9)7(10)11-2/h6,8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZSEVGWLANZJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNCC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593437 | |
| Record name | Methyl 1-methylpiperazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405513-08-8 | |
| Record name | Methyl 1-methylpiperazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Methyl 1-methylpiperazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1-methylpiperazine-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of piperazine, a privileged scaffold in numerous approved drugs, it possesses a unique combination of structural features that influence its physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the key physicochemical properties of Methyl 1-methylpiperazine-2-carboxylate, detailing the established methodologies for their determination and discussing their implications in the context of pharmaceutical sciences.
The structure of Methyl 1-methylpiperazine-2-carboxylate, featuring a tertiary amine, a secondary amine within the piperazine ring, and a methyl ester, imparts a specific balance of lipophilicity, basicity, and hydrogen bonding potential. A thorough understanding of these characteristics is paramount for its application in drug design, enabling researchers to predict its behavior in biological systems and to optimize its properties for therapeutic efficacy.
Chemical Structure and Computed Properties
The foundational step in characterizing any molecule is to define its structure and fundamental computed properties. These values, often computationally derived, provide a baseline for understanding the molecule's behavior.
Structure:
Caption: 2D structure of Methyl 1-methylpiperazine-2-carboxylate.
Table 1: Computed Physicochemical Properties of Methyl 1-methylpiperazine-2-carboxylate [1][2]
| Property | Value | Source |
| Molecular Formula | C₇H₁₄N₂O₂ | PubChem |
| Molecular Weight | 158.20 g/mol | PubChem |
| XLogP3 | -0.4 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Exact Mass | 158.105527694 Da | PubChem |
| Topological Polar Surface Area | 41.6 Ų | PubChem |
These computed values suggest that Methyl 1-methylpiperazine-2-carboxylate is a relatively small, polar molecule with a low predicted octanol-water partition coefficient (XLogP3), indicating good aqueous solubility. The presence of hydrogen bond donors and acceptors further supports its potential for interaction with biological macromolecules.
Experimental Determination of Physicochemical Properties
While computed properties offer valuable initial insights, experimentally determined values are the gold standard for accurate characterization. The following sections detail the standard methodologies for determining the key physicochemical properties of Methyl 1-methylpiperazine-2-carboxylate.
Melting and Boiling Points
The melting and boiling points are fundamental physical constants that provide information about the purity of a substance and the strength of its intermolecular forces.
Experimental Protocol for Melting Point Determination (Capillary Method): [3][4][5][6]
-
Sample Preparation: Ensure the sample is dry and finely powdered.
-
Capillary Tube Loading: Introduce a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point.
-
Observation: Decrease the heating rate to 1-2 °C per minute and observe the sample closely.
-
Data Recording: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point.
Experimental Protocol for Boiling Point Determination (Micro-reflux Method): [7][8][9][10][11]
-
Sample Preparation: Place a small volume (a few drops) of the liquid sample into a small test tube.
-
Capillary Inversion: Place a sealed-end capillary tube, open end down, into the test tube.
-
Heating: Heat the test tube in a heating block or oil bath.
-
Observation of Bubbles: As the liquid heats, a stream of bubbles will emerge from the capillary tube.
-
Cooling and Observation: Remove the heat source and allow the apparatus to cool slowly.
-
Data Recording: The boiling point is the temperature at which the liquid is drawn back into the capillary tube.
Caption: Workflow for Melting and Boiling Point Determination.
Solubility
Solubility is a critical parameter that influences a drug's absorption and distribution. It is typically determined in a range of solvents, including aqueous buffers at different pH values and various organic solvents.
Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method): [12][13][14][15][16]
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation and/or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.
-
Data Reporting: Express the solubility in terms of mg/mL or mol/L at the specified temperature.
Caption: Workflow for Equilibrium Solubility Determination.
Acid Dissociation Constant (pKa)
The pKa values of a molecule dictate its ionization state at different pH values, which profoundly impacts its solubility, permeability, and receptor binding. Methyl 1-methylpiperazine-2-carboxylate has two basic nitrogen atoms, and their respective pKa values are crucial to determine.
Experimental Protocol for pKa Determination (Potentiometric Titration): [17][18][19][20][21]
-
Solution Preparation: Prepare a solution of the compound of known concentration in water or a suitable co-solvent.
-
Titration Setup: Calibrate a pH meter with standard buffers and place the electrode in the sample solution.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small increments.
-
Data Collection: Record the pH of the solution after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For polyprotic bases, multiple inflection points will be observed.
Caption: Workflow for pKa Determination by Potentiometric Titration.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the chemical structure and purity of Methyl 1-methylpiperazine-2-carboxylate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each proton and carbon atom.
-
Mass Spectrometry (MS): MS provides the exact mass of the molecule, confirming its elemental composition. Fragmentation patterns can also offer structural insights.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the C=O stretch of the ester and the N-H stretch of the secondary amine.
While specific spectra for Methyl 1-methylpiperazine-2-carboxylate are not widely published, data for closely related structures can provide an indication of the expected chemical shifts and absorption bands. For instance, in ¹H NMR, one would expect to see signals corresponding to the N-methyl group, the O-methyl group of the ester, and the protons on the piperazine ring.
Synthesis
A plausible synthetic route to Methyl 1-methylpiperazine-2-carboxylate can be envisioned starting from commercially available piperazine-2-carboxylic acid.
Caption: A potential synthetic pathway for Methyl 1-methylpiperazine-2-carboxylate.
This multi-step synthesis would involve protection of one of the nitrogen atoms, followed by esterification of the carboxylic acid, methylation of the other nitrogen, and finally deprotection to yield the target compound.
Conclusion
The physicochemical properties of Methyl 1-methylpiperazine-2-carboxylate are critical determinants of its potential as a lead compound in drug discovery. This guide has outlined the fundamental properties of interest and provided detailed, field-proven methodologies for their experimental determination. By applying these protocols, researchers can obtain the accurate and reliable data necessary to understand the behavior of this molecule and to make informed decisions in the optimization of its therapeutic potential. The synthesis and spectroscopic characterization further provide a complete framework for working with this important chemical entity.
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Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
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DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024-04-23). [Link]
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Methyl 1-methylpiperazine-2-carboxylate structural characterization
An In-Depth Technical Guide to the Structural Characterization of Methyl 1-methylpiperazine-2-carboxylate
Introduction: The Imperative for Rigorous Structural Elucidation
Methyl 1-methylpiperazine-2-carboxylate is a heterocyclic compound featuring a core piperazine scaffold, a structure of immense interest in medicinal chemistry and drug development.[1] Piperazine derivatives are integral to numerous pharmaceuticals, including antipsychotics and antihistamines.[1] The precise arrangement of substituents on this scaffold dictates the molecule's pharmacological activity, making unambiguous structural characterization a cornerstone of any research or development program. The placement of the N-methyl and methyl carboxylate groups at the 1- and 2-positions, respectively, creates a chiral center, adding a layer of complexity that demands a multi-faceted analytical approach.
This guide provides a comprehensive framework for the structural elucidation of Methyl 1-methylpiperazine-2-carboxylate. It is designed for researchers and drug development professionals, moving beyond mere procedural descriptions to explain the causality behind experimental choices. The narrative emphasizes a self-validating system, where data from orthogonal techniques converge to build an irrefutable structural assignment.
Molecular Structure and Foundational Properties
A clear understanding of the target molecule is the logical starting point for any characterization workflow.
Caption: 2D Structure of Methyl 1-methylpiperazine-2-carboxylate.
Core Properties:
-
Molecular Formula: C₇H₁₄N₂O₂[2]
-
Molecular Weight: 158.20 g/mol [2]
-
CAS Number: 939983-64-9 (for the (S)-enantiomer)[2]
The Characterization Workflow: A Multi-Technique Strategy
No single technique can provide a complete structural picture. True confidence is achieved by integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This workflow ensures that all aspects of the molecule—from the proton and carbon backbone to functional groups and overall mass—are confirmed.
Caption: Integrated workflow for structural characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule.[3] For a heterocyclic system like this, both ¹H and ¹³C NMR are indispensable, with 2D NMR techniques providing definitive assignments.[4]
Expertise & Causality: Experimental Design
The choice of solvent is critical. Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. A standard concentration of 5-10 mg in ~0.6 mL of solvent is typically sufficient for high-resolution spectra on a modern spectrometer (≥400 MHz).
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh ~5 mg of the purified compound into a clean, dry NMR tube.
-
Solvation: Add approximately 0.6 mL of CDCl₃ (containing 0.03% TMS as an internal standard). Cap the tube and gently agitate until the sample is fully dissolved.
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
(Recommended) Acquire a 2D Correlation Spectroscopy (COSY) experiment to establish ¹H-¹H coupling networks.
-
(Recommended) Acquire a 2D Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate directly bonded ¹H and ¹³C atoms.
-
Data Presentation & Interpretation
Table 1: Predicted ¹H NMR Data (in CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| O-CH ₃ | ~3.70 | Singlet (s) | 3H | Methyl ester protons |
| N-CH ₃ | ~2.35 | Singlet (s) | 3H | N-methyl protons[5] |
| C2-H | ~3.30 | Doublet of Doublets (dd) | 1H | Proton on the chiral center |
| Piperazine Ring H 's | 2.20 - 3.10 | Multiplets (m) | 6H | Remaining ring protons |
| N4-H | ~1.80 | Broad Singlet (s) | 1H | Amine proton |
Table 2: Predicted ¹³C NMR Data (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| C =O | ~172.0 | Ester carbonyl carbon |
| C 2 | ~58.0 | Chiral carbon adjacent to ester |
| O-C H₃ | ~52.0 | Methyl ester carbon |
| Piperazine C 's | 45.0 - 55.0 | Ring carbons adjacent to nitrogen |
| N-C H₃ | ~46.0 | N-methyl carbon[5] |
The COSY spectrum would confirm the connectivity of the protons on the piperazine ring, while the HSQC would definitively link each proton signal to its corresponding carbon signal, validating the assignments in the tables above.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern.[6][7][8] This data is critical for confirming the molecular formula derived from NMR.
Expertise & Causality: Experimental Design
Electrospray Ionization (ESI) is the preferred method for this molecule. It is a "soft" ionization technique that typically generates a strong protonated molecular ion [M+H]⁺, making it easy to determine the molecular weight. Electron Ionization (EI) can also be used but may cause extensive fragmentation, potentially obscuring the molecular ion peak.[9][10] High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition with high accuracy.[7]
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample directly into the ESI source of the mass spectrometer. Alternatively, inject the sample onto an HPLC system coupled to the MS for separation from any minor impurities.[11][12]
-
Acquisition:
-
Acquire a full scan spectrum in positive ion mode to identify the [M+H]⁺ ion.
-
Perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation spectrum.[8]
-
Data Presentation & Interpretation
Table 3: Expected High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z | Assignment |
|---|---|---|---|
| [M+H]⁺ | 159.1128 | ~159.1128 | Protonated Molecular Ion (C₇H₁₅N₂O₂⁺) |
| [M-OCH₃+H]⁺ | 128.0917 | ~128.0917 | Loss of methanol from the ester |
| [M-COOCH₃+H]⁺ | 100.1022 | ~100.1022 | Loss of the carbomethoxy group[7] |
| [C₅H₁₃N₂]⁺ | 101.1073 | ~101.1073 | Protonated N-methylpiperazine fragment[8] |
The fragmentation pattern provides a fingerprint of the molecule. For instance, the characteristic loss of the N-methylpiperazine moiety or the ester group strongly supports the proposed structure.[7][8]
Caption: Simplified MS fragmentation pathway.
Infrared (IR) Spectroscopy: Functional Group Confirmation
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[13] It serves as a quick and reliable check to confirm the presence of the ester and amine functionalities.
Expertise & Causality: Experimental Design
The analysis can be performed on a neat sample using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. This is generally preferred over preparing a KBr pellet, which can sometimes lead to interactions with the sample, especially with amine hydrohalides.
Experimental Protocol: ATR-FTIR Analysis
-
Sample Preparation: Place a small amount (a single drop or a few crystals) of the purified compound directly onto the ATR crystal.
-
Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Background Correction: Run a background spectrum of the clean, empty ATR crystal before running the sample. The instrument software will automatically subtract the background from the sample spectrum.
Data Presentation & Interpretation
Table 4: Key Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Confirmed |
|---|---|---|---|
| ~3350 | Medium, Broad | N-H Stretch | Secondary Amine (Piperazine N-H) |
| 2800-3000 | Medium-Strong | C-H Stretch | Aliphatic C-H |
| ~1740 | Strong, Sharp | C=O Stretch | Ester Carbonyl [14][15] |
| 1150-1250 | Strong | C-O Stretch | Ester C-O |
| 1000-1200 | Medium | C-N Stretch | Aliphatic Amine |
The most diagnostic peak is the strong, sharp absorption around 1740 cm⁻¹, which is highly characteristic of an ester carbonyl group.[15][16] The absence of a very broad O-H stretch above 3000 cm⁻¹ confirms that no carboxylic acid is present, and the presence of a moderate N-H peak confirms the secondary amine.[15]
Conclusion: Synthesizing the Data for Unambiguous Assignment
The structural characterization of Methyl 1-methylpiperazine-2-carboxylate is complete only when the data from all three techniques—NMR, MS, and IR—are integrated and found to be in full agreement.
-
IR confirms the presence of the key ester and amine functional groups.
-
MS confirms the molecular weight of 158.20 g/mol and provides a fragmentation pattern consistent with the proposed structure.
-
NMR provides the definitive atomic connectivity, confirming the 1,2-substitution pattern on the piperazine ring and the presence of both methyl groups.
This orthogonal, self-validating approach provides the highest level of confidence in the structural assignment, a non-negotiable requirement for advancing a compound in any research or drug development pipeline.
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Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.). Retrieved from [Link]
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New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024). PubMed. Retrieved from [Link]
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Mass spectra and major fragmentation patterns of piperazine designer... (n.d.). ResearchGate. Retrieved from [Link]
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Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds. (2021). IEEE Xplore. Retrieved from [Link]
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New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024). CORE. Retrieved from [Link]
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Small Molecule Analysis Compendium. (n.d.). Shimadzu Scientific Instruments. Retrieved from [Link]
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Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. (2023). Preprints.org. Retrieved from [Link]
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Small Molecule Drug Characterization and Purity Analysis. (n.d.). Agilent. Retrieved from [Link]
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IR Spectroscopy of Esters. (n.d.). Retrieved from [Link]
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H.NMR-Spectrum of Heterocyclic Compound {2}. (n.d.). ResearchGate. Retrieved from [Link]
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Identity and Purity - Small Molecules. (n.d.). Pacific BioLabs. Retrieved from [Link]
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A simple 1H nmr conformational study of some heterocyclic azomethines. (1981). Canadian Journal of Chemistry. Retrieved from [Link]
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FT-IR spectrum of piperazine, [Piperazine][SO3H]2[Cl]2, and... (n.d.). ResearchGate. Retrieved from [Link]
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Determination of Piperazine Rings in Ethyleneamines, Po I y (Et h y len ea m i ne. (n.d.). Retrieved from [Link]
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DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie. Retrieved from [Link]
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Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. (n.d.). Retrieved from [Link]
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Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. (2021). YouTube. Retrieved from [Link]
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How can I distinguish Ester bond from -COOH in FT-IR? (2019). ResearchGate. Retrieved from [Link]
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Interpretation of mass spectra. (n.d.). Retrieved from [Link]
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(S)-1-methyl-piperazine-2-carboxylic acid methyl ester. (n.d.). PubChem. Retrieved from [Link]
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Mass spectrometry 1. (2023). Chemistry LibreTexts. Retrieved from [Link]
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1H NMR and 13C NMR spectra of Methyl 1-methylpiperazine-2-carboxylate
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 1-methylpiperazine-2-carboxylate
Authored by: A Senior Application Scientist
Introduction: The Structural Significance of a Piperazine Scaffold
In the landscape of modern drug discovery and development, heterocyclic scaffolds are paramount. Among these, the piperazine ring is a privileged structure, frequently incorporated into pharmacologically active molecules due to its ability to improve pharmacokinetic properties such as solubility and oral bioavailability. Methyl 1-methylpiperazine-2-carboxylate is a functionalized derivative that serves as a valuable building block in medicinal chemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous structural elucidation of such molecules.[1] It provides atomic-level information on molecular structure, connectivity, and dynamics, making it indispensable from hit identification to lead optimization.[2][3] This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra expected for Methyl 1-methylpiperazine-2-carboxylate, grounded in fundamental principles and practical considerations for the research scientist. We will dissect the anticipated spectral features, explain the underlying chemical principles, and provide a robust experimental framework for acquiring high-quality data.
Molecular Structure and Atom Numbering
To facilitate a clear and precise discussion of the NMR spectra, the following atom numbering scheme will be used throughout this guide.
Caption: Molecular structure of Methyl 1-methylpiperazine-2-carboxylate.
Part 1: ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (spin-spin splitting). For a molecule like Methyl 1-methylpiperazine-2-carboxylate, the spectrum is characterized by both simple and complex regions.
Predicted Chemical Shifts and Splitting Patterns
The piperazine ring is not planar; it typically adopts a chair conformation. Due to the substituents, the ring is conformationally dynamic, and the protons on the ring carbons (C3, C5, C6) can exist in axial and equatorial positions, leading to complex splitting patterns.[4]
-
Ester Methyl Protons (-COOCH₃): These protons are attached to an oxygen atom, which is strongly electron-withdrawing. This deshielding effect shifts their resonance significantly downfield. A sharp singlet is expected, as there are no adjacent protons to couple with. The typical range for methyl ester protons is approximately 3.7 ppm.[5]
-
N-Methyl Protons (N-CH₃): The nitrogen atom is also electronegative, but less so than oxygen. Therefore, the protons of the N-methyl group at the N1 position will appear downfield relative to a simple alkane but upfield relative to the ester methyl group. This signal will also be a singlet. A typical chemical shift for such a group is around 2.3-2.5 ppm.[6]
-
Methine Proton (C2-H): This single proton is positioned on a carbon (C2) flanked by two electron-withdrawing groups: the N1 nitrogen and the carboxylate group. This environment causes significant deshielding, placing its signal downfield within the piperazine region. It will be split by the two non-equivalent protons on the adjacent C3 carbon, likely appearing as a doublet of doublets or a multiplet.
-
Piperazine Ring Protons (C3, C5, C6): These six protons represent the most complex region of the spectrum. They exist in different chemical environments and will exhibit both geminal (protons on the same carbon) and vicinal (protons on adjacent carbons) coupling. The protons on C3 and C5 are adjacent to the N4 nitrogen, while the C6 protons are adjacent to the N1-methylated nitrogen. This chemical non-equivalence, combined with conformational effects, results in a series of overlapping multiplets typically found in the 2.0-4.0 ppm range.[7]
Data Summary: Predicted ¹H NMR
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale for Chemical Shift |
| Ester -OCH₃ | ~ 3.7 | Singlet (s) | 3H | Deshielded by the highly electronegative oxygen atom of the ester group.[8] |
| N1-CH₃ | ~ 2.3 - 2.5 | Singlet (s) | 3H | Deshielded by the adjacent nitrogen atom.[6] |
| H -C2 | ~ 3.0 - 3.5 | Multiplet (m) or dd | 1H | Alpha to both a nitrogen atom and the carbonyl group, leading to significant deshielding. |
| H ₂-C3, H ₂-C5, H ₂-C6 | ~ 2.0 - 4.0 | Complex Multiplets (m) | 6H | Protons on the saturated heterocyclic ring, influenced by adjacent nitrogen atoms and conformational complexity.[4] |
Part 2: ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the low natural abundance of the ¹³C isotope, proton-carbon coupling is typically removed ("decoupled"), resulting in a spectrum where each unique carbon atom appears as a single line.
Predicted Chemical Shifts
-
Carbonyl Carbon (C=O): The carbon of the carbonyl group is the most deshielded carbon in the molecule due to the double bond to one oxygen and a single bond to another. It will appear far downfield, typically in the range of 170-175 ppm.[9][10]
-
Piperazine Ring Carbons (C2, C3, C5, C6): These carbons are bonded to nitrogen atoms, which deshield them compared to simple alkanes. The C2 carbon, being adjacent to both N1 and the carboxylate group, will be the most downfield of the ring carbons. The C6 carbon is adjacent to the methylated N1, while C3 and C5 are adjacent to the secondary amine N4. These differing electronic environments will result in distinct signals, typically in the 40-65 ppm range.[11][12]
-
Ester Methyl Carbon (-COO CH₃): This carbon is attached to an oxygen atom and will be found in the 50-55 ppm range.[9]
-
N-Methyl Carbon (N-C H₃): The carbon of the N-methyl group is attached to a nitrogen and will typically appear in the 45-50 ppm range.
Data Summary: Predicted ¹³C NMR
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |
| C =O (Ester Carbonyl) | ~ 170 - 175 | Highly deshielded due to bonding with two oxygen atoms.[10] |
| C 2 | ~ 55 - 65 | Alpha to a nitrogen atom and the ester functional group. |
| -OC H₃ (Ester Methyl) | ~ 50 - 55 | Deshielded by the adjacent oxygen atom.[9] |
| C 6 | ~ 50 - 60 | Alpha to the tertiary N1 amine. |
| C 3, C 5 | ~ 40 - 50 | Alpha to the secondary N4 amine. May be two distinct signals. |
| N1-C H₃ | ~ 45 - 50 | Attached to a nitrogen atom. |
Part 3: Experimental Protocols and Workflow
Achieving high-quality, reproducible NMR data requires meticulous attention to experimental procedure. The trustworthiness of any spectral interpretation is founded on a robust and well-documented methodology.
Workflow for NMR Structural Elucidation
Caption: Standard workflow for structural analysis via NMR spectroscopy.
Detailed Protocol: Sample Preparation and ¹H NMR Acquisition
This protocol describes a standard procedure for acquiring a proton NMR spectrum.
-
Sample Weighing: Accurately weigh 5-10 mg of Methyl 1-methylpiperazine-2-carboxylate directly into a clean, dry vial.
-
Causality: This mass ensures sufficient concentration for a strong signal-to-noise ratio in a reasonable number of scans without causing signal broadening due to saturation.
-
-
Solvent Selection and Dissolution: Add approximately 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), to the vial. Ensure the solvent contains a reference standard like Tetramethylsilane (TMS). Gently swirl the vial to dissolve the sample completely.[13]
-
Causality: Deuterated solvents are used to avoid a large, interfering solvent signal in the ¹H spectrum. TMS provides a zero-point reference (0.00 ppm) for accurate chemical shift calibration.
-
-
Sample Filtration: Prepare a filter by placing a small plug of cotton or glass wool into a Pasteur pipette. Transfer the dissolved sample through the filter into a clean 5 mm NMR tube.[13]
-
Causality: Filtering removes any particulate matter that could degrade the spectral quality by disrupting the magnetic field homogeneity (shimming).
-
-
Instrument Setup:
-
Insert the NMR tube into a spinner turbine and use a depth gauge to ensure correct positioning.
-
Place the sample into the NMR spectrometer.
-
Lock: The instrument "locks" onto the deuterium signal of the solvent to compensate for any magnetic field drift during the experiment.
-
Tune and Match: The probe is tuned to the specific nucleus being observed (¹H) to maximize the efficiency of radiofrequency transmission and detection.
-
Shim: The magnetic field is homogenized across the sample volume by adjusting the shim coils. This process is critical for achieving sharp, well-resolved peaks.
-
-
Data Acquisition:
-
Set the number of scans (e.g., 16 or 32 for a sample of this concentration).
-
Set the relaxation delay (D1) to an appropriate value (e.g., 1-2 seconds) to allow protons to return to equilibrium between pulses.
-
Initiate the acquisition. The resulting Free Induction Decay (FID) is then Fourier Transformed by the software to generate the frequency-domain NMR spectrum.
-
-
Data Processing:
-
Apply phasing and baseline correction to the spectrum to ensure accurate peak shapes and integration.
-
Integrate the signals and calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Conclusion: A Spectroscopic Fingerprint for Drug Discovery
The ¹H and ¹³C NMR spectra of Methyl 1-methylpiperazine-2-carboxylate provide a detailed and definitive "fingerprint" of its molecular structure. The key diagnostic features include two singlet signals for the distinct N-methyl and O-methyl groups, a complex multiplet region for the piperazine ring protons, and a downfield carbonyl signal in the ¹³C spectrum. A thorough understanding of these spectra, obtained through rigorous experimental technique, is fundamental for chemists in drug discovery. It allows for reaction monitoring, purity assessment, and the confident confirmation of molecular identity, ensuring the integrity of the compounds advancing through the development pipeline.[14]
References
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American Elements. (n.d.). Methyl (R)-1-Boc-piperazine-2-carboxylate. Retrieved from [Link]
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AOCS. (2019, July 23). Saturated Fatty Acids and Methyl Esters. Retrieved from [Link]
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Royal Society of Chemistry. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). NMR as a “Gold Standard” Method in Drug Design and Discovery. PubMed Central. Retrieved from [Link]
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PubChem. (n.d.). (S)-1-methyl-piperazine-2-carboxylic acid methyl ester. Retrieved from [Link]
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ResearchGate. (n.d.). ¹³C-NMR spectrum of FAME. Retrieved from [Link]
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PubChem. (n.d.). Methyl 1-methylpiperidine-2-carboxylate. Retrieved from [Link]
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Technology Networks. (2024). NMR Spectroscopy Revolutionizes Drug Discovery. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)3 mediated radical cyclizations. Retrieved from [Link]
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ResearchGate. (n.d.). ¹H NMR spectra of pure methyl ester (a) and methyl ester using.... Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Spectroscopy Problems. Organic Chemistry at CU Boulder. Retrieved from [Link]
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MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
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ACS Publications. (n.d.). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry. Retrieved from [Link]
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UCLA Chemistry and Biochemistry. (2000, June 22). WebSpectra - Problems in NMR and IR Spectroscopy. Retrieved from [Link]
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SciSpace. (n.d.). Application of ¹H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. Retrieved from [Link]
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YouTube. (2016, April 26). NMR Spectroscopy. Professor Dave Explains. Retrieved from [Link]
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ResearchGate. (2025, August 9). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]
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PubChem. (n.d.). Methyl piperazine-1-carboxylate. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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ResearchGate. (2019, December 11). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Retrieved from [Link]
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Michigan State University. (n.d.). Esters. Retrieved from [Link]
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ACS Publications. (n.d.). Synthesis of Carbonated Fatty Methyl Esters Using Supercritical Carbon Dioxide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (2019, December 11). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. PubMed Central. Retrieved from [Link]
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Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems. Retrieved from [Link]
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YouTube. (2017, December 4). How to Prepare and Run a NMR Sample. University of Bath. Retrieved from [Link]
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ResearchGate. (n.d.). Figure S6. ¹³C-NMR spectrum of methyl.... Retrieved from [Link]
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Ingenta Connect. (n.d.). Synthesis and characterization of several series of 4-acyl-1-[2-aryl-1-diazenyl]piperazines. Retrieved from [Link]
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Chemistry LibreTexts. (2020, May 30). 12.2: NMR Spectra - an introduction and overview. Retrieved from [Link]
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MDPI. (n.d.). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Retrieved from [Link]
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Organic Chemistry Data. (2021, October 20). ¹³C NMR Chemical Shifts. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Piperazine, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
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IS MUNI. (2015, March 31). 1-Alkyl-1-methylpiperazine-1,4-diium Salts. Retrieved from [Link]
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Infrared (IR) spectroscopy data for Methyl 1-methylpiperazine-2-carboxylate
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Methyl 1-methylpiperazine-2-carboxylate
This guide provides a comprehensive analysis of the infrared spectroscopic characteristics of Methyl 1-methylpiperazine-2-carboxylate, a key heterocyclic building block in modern drug discovery and development. Designed for researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document offers a detailed exploration of the molecule's vibrational properties, protocols for data acquisition, and an expert interpretation of its spectral features. Our approach is rooted in the principles of causality and self-validation, ensuring that the insights provided are both technically accurate and practically applicable for compound identification, quality control, and structural elucidation.
Introduction: The Molecular Context
Methyl 1-methylpiperazine-2-carboxylate is a disubstituted piperazine derivative featuring both a tertiary amine functionality (the N-methyl group) and a methyl ester. The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties. The precise characterization of its derivatives is therefore paramount. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for confirming the molecular structure and assessing the purity of such compounds. This guide will deconstruct the IR spectrum of Methyl 1-methylpiperazine-2-carboxylate by correlating its structural features with specific vibrational absorption bands.
Molecular Structure and Predicted Vibrational Modes
To interpret the IR spectrum, we must first understand the molecule's constituent functional groups and their expected vibrational frequencies. The structure of Methyl 1-methylpiperazine-2-carboxylate contains several key components that give rise to a unique spectral fingerprint.
Caption: Molecular structure of Methyl 1-methylpiperazine-2-carboxylate.
The primary vibrational modes are associated with the following functional groups:
-
Aliphatic C-H Bonds: Present in the piperazine ring methylene (-CH2-) groups, the N-methyl (-N-CH3) group, and the ester methyl (-O-CH3) group.
-
Ester Group (C=O and C-O): The carbonyl (C=O) stretch is one of the most intense and diagnostic peaks in the spectrum. The C-O stretches are also characteristic and appear in the fingerprint region.
-
Tertiary Amine (C-N): The C-N stretching vibrations of the piperazine ring and the N-methyl group contribute to the complex pattern in the fingerprint region.
Based on established spectroscopic principles and data from related piperazine structures, the expected absorption bands are summarized below.[1]
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| C-H Stretch | Aliphatic (Ring CH₂, N-CH₃, O-CH₃) | 2950 - 2800 | Strong to Medium |
| C=O Stretch | Methyl Ester | 1750 - 1735 | Strong, Sharp |
| C-H Bend (Scissoring) | Methylene (CH₂) | ~1465 | Medium |
| C-H Bend (Umbrella) | Methyl (CH₃) | ~1375 | Medium |
| C-O Stretch | Ester (O-CH₃) | 1300 - 1200 | Strong |
| C-O Stretch | Ester (C-O) | 1200 - 1050 | Strong |
| C-N Stretch | Tertiary Amine (Piperazine Ring) | 1250 - 1020 | Medium to Weak |
| C-C Stretch | Piperazine Ring | 1120 - 1055 | Weak |
Experimental Protocol: A Self-Validating Workflow
The acquisition of a high-quality IR spectrum requires a meticulous and well-documented experimental procedure. The following protocol is designed to ensure reproducibility and data integrity.
Sources
Solubility Profile of Methyl 1-methylpiperazine-2-carboxylate in Common Laboratory Solvents
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility profile of Methyl 1-methylpiperazine-2-carboxylate, a key heterocyclic building block in medicinal chemistry and drug development. Recognizing the scarcity of published quantitative data for this specific molecule, this document emphasizes predictive analysis based on physicochemical properties and provides robust, step-by-step experimental protocols for both qualitative and quantitative solubility assessment. We delve into the causality behind methodological choices, from solvent selection to analytical quantification by High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, chemists, and formulation scientists who require a thorough understanding of this compound's behavior in various solvent systems to enable successful synthesis, purification, and formulation development.
Introduction: The Importance of a Solubility Profile
Methyl 1-methylpiperazine-2-carboxylate is a disubstituted piperazine derivative. The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1] Understanding the solubility of this specific intermediate is paramount for several key operations in a laboratory setting:
-
Reaction Engineering: Selecting an appropriate solvent ensures that reactants are in the same phase, maximizing reaction rates and yield.
-
Work-up and Extraction: Solubility data dictates the choice of solvents for efficient product isolation and removal of impurities.
-
Purification: Designing effective crystallization or chromatographic purification methods is critically dependent on differential solubility.
-
Formulation and Drug Delivery: For downstream applications, solubility in aqueous and organic media is a primary determinant of bioavailability and the feasibility of different dosage forms.
This guide will first analyze the structural features of Methyl 1-methylpiperazine-2-carboxylate to predict its solubility, then provide detailed experimental protocols to empirically determine it.
Physicochemical Properties and Predicted Solubility
The solubility of a compound is governed by its molecular structure and the principle of "like dissolves like."[2] Let's dissect the structure of Methyl 1-methylpiperazine-2-carboxylate.
-
Molecular Formula: C₇H₁₄N₂O₂[3]
-
Molecular Weight: 158.20 g/mol [3]
-
Key Functional Groups:
-
Tertiary Amines: The piperazine ring contains two nitrogen atoms, one of which is N-methylated. These are weak bases and can be protonated in acidic solutions, drastically increasing aqueous solubility.
-
Methyl Ester: The -C(=O)OCH₃ group is polar but lacks a hydroxyl proton, so it can act as a hydrogen bond acceptor but not a donor.
-
-
Predicted Lipophilicity: The computed XLogP3 for the (S)-enantiomer is -0.4, suggesting a relatively hydrophilic character.[3]
Based on these features, we can predict a general solubility profile. The presence of the polar ester and two nitrogen atoms suggests solubility in polar solvents. The ability of the nitrogen atoms to be protonated indicates that solubility will be significantly enhanced in acidic aqueous solutions.
Table 1: Predicted Qualitative Solubility of Methyl 1-methylpiperazine-2-carboxylate
| Solvent Class | Example Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | Sparingly Soluble | The molecule has hydrogen bond acceptors (N, O) but is larger than a simple amine. Solubility is limited but present. |
| Methanol, Ethanol | Soluble | The alkyl nature of alcohols can solvate the hydrocarbon portions of the molecule, while the hydroxyl group interacts with the polar functional groups. | |
| Polar Aprotic | Acetonitrile (ACN) | Soluble | ACN's dipole moment can effectively solvate the polar ester and amine groups. |
| Dimethylformamide (DMF) | Soluble | Strong polar solvent capable of solvating the molecule effectively. | |
| Dichloromethane (DCM) | Soluble | A moderately polar solvent that should effectively dissolve the compound. | |
| Nonpolar | Toluene | Sparingly Soluble | The molecule's polarity is likely too high for significant solubility in aromatic hydrocarbons. |
| Hexane | Insoluble | The significant polarity mismatch between the compound and the aliphatic hydrocarbon will prevent dissolution. | |
| Aqueous Acid | 5% Hydrochloric Acid | Very Soluble | Protonation of the basic nitrogen atoms on the piperazine ring will form a highly polar, water-soluble hydrochloride salt.[4][5] |
| Aqueous Base | 5% Sodium Hydroxide | Sparingly Soluble | The compound lacks acidic protons, so basic solution is not expected to enhance solubility over that in neutral water. It may induce hydrolysis of the ester over time. |
Experimental Determination of Solubility
Theoretical predictions must be confirmed by empirical data. The following sections provide robust protocols for both rapid qualitative assessment and precise quantitative measurement.
Workflow for Qualitative Solubility Classification
A qualitative assessment is a rapid and invaluable first step to classify an organic compound and understand its acid-base properties.[4][5] This workflow systematically tests the compound's solubility in a sequence of solvents.
Caption: Workflow for qualitative solubility analysis.
Step-by-Step Protocol: Qualitative Solubility
-
Water Solubility:
-
Place approximately 25 mg of Methyl 1-methylpiperazine-2-carboxylate into a small test tube.
-
Add 0.75 mL of deionized water in three 0.25 mL portions, shaking vigorously for 30-60 seconds after each addition.
-
Observe if the solid completely dissolves. If so, the compound is classified as water-soluble.[2][4]
-
-
Acid Solubility (if water-insoluble):
-
To a fresh 25 mg sample, add 0.75 mL of 5% aqueous HCl in portions, shaking vigorously.
-
Observation of dissolution indicates the presence of a basic functional group (the piperazine nitrogens), which forms a soluble salt.[5] This is a strong confirmatory test.
-
-
Base Solubility (if acid-insoluble):
-
To a fresh 25 mg sample, add 0.75 mL of 5% aqueous NaOH.
-
Dissolution would indicate an acidic functional group. This is not expected for the target compound.
-
-
Organic Solvent Solubility:
-
Repeat step 1 with a panel of common lab solvents, including but not limited to methanol, ethanol, acetonitrile, dichloromethane, and hexane.
-
Record observations as "Soluble," "Sparingly Soluble," or "Insoluble."
-
Workflow for Quantitative Solubility Determination
For applications in drug development and process chemistry, a precise quantitative value (e.g., in mg/mL or mol/L) is required. The equilibrium shake-flask method followed by HPLC quantification is the gold standard.[6]
Expert Insight: Direct UV detection for piperazine derivatives can be challenging due to the lack of a strong chromophore. While the ester group provides some UV absorbance, sensitivity may be low. For trace-level quantification or complex matrices, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to create a highly UV-active product, significantly enhancing detection limits.[1][7] For the purpose of a solubility screen where concentrations are expected to be higher, direct UV detection may be sufficient and is presented here for simplicity.
Caption: Workflow for quantitative solubility determination.
Step-by-Step Protocol: Quantitative Solubility (Shake-Flask/HPLC-UV)
-
Preparation of Saturated Solutions:
-
For each selected solvent, add an excess amount of Methyl 1-methylpiperazine-2-carboxylate to a glass vial (e.g., add 20 mg to 2 mL of solvent). The solid must remain visible to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate for 24 hours to ensure equilibrium is reached. The system is dynamic, with continuous dissolution and precipitation.
-
-
Sample Preparation for Analysis:
-
Let the vials stand undisturbed for at least 24 hours in the same temperature-controlled environment to allow undissolved solids to settle.
-
Carefully draw a known volume of the clear supernatant using a pipette.
-
Immediately filter the supernatant through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean vial. This step is critical to remove all particulate matter.
-
Accurately dilute a known volume of the filtered supernatant with the HPLC mobile phase to a concentration that falls within the range of your calibration curve.
-
-
HPLC-UV Quantification:
-
Develop an HPLC Method:
-
Column: A standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) is a good starting point.[1]
-
Mobile Phase: A gradient of acetonitrile and water (with an additive like 0.1% formic acid or diethylamine to improve peak shape) is common.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a low wavelength (e.g., 210 nm) where the ester carbonyl may absorb.
-
-
Prepare a Calibration Curve:
-
Create a series of standard solutions of Methyl 1-methylpiperazine-2-carboxylate of known concentrations (e.g., from 1 µg/mL to 100 µg/mL) in the mobile phase.
-
Inject each standard and plot the peak area versus concentration to generate a linear calibration curve.
-
-
Analyze Samples:
-
Inject the diluted, filtered supernatant from step 2.4.
-
Determine the concentration in the diluted sample using its peak area and the calibration curve.
-
-
-
Calculate Solubility:
-
Back-calculate the concentration in the original, undiluted supernatant using the dilution factor.
-
The resulting value is the quantitative solubility of the compound in that solvent at the specified temperature. Express the result in appropriate units (e.g., mg/mL, g/L, or M).
-
Practical Applications and Data Interpretation
The experimentally determined solubility data is invaluable:
-
High solubility in DCM and low solubility in hexane suggests a classic solvent system for extraction from an aqueous phase followed by precipitation or crystallization by adding an anti-solvent (hexane).
-
Good solubility in methanol but lower solubility in water points towards methanol/water mixtures as a potential system for recrystallization.
-
Drastically increased solubility in 5% HCl confirms the compound's basic nature and provides a method for preparing aqueous stock solutions or for use in salt formation studies.
Conclusion
While published data for Methyl 1-methylpiperazine-2-carboxylate is limited, a robust solubility profile can be effectively established through a combination of predictive analysis and systematic experimental determination. The qualitative and quantitative protocols outlined in this guide provide a reliable framework for researchers to generate the critical data needed for successful process development, purification, and formulation. Understanding the interplay between the compound's basic piperazine core and its polar ester functional group is the key to predicting and manipulating its behavior across a wide range of common laboratory solvents.
References
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An In-depth Technical Guide to the Stereochemistry and Chirality of Methyl 1-methylpiperazine-2-carboxylate
Introduction: The Critical Role of Chirality in Modern Drug Development
In the landscape of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a paramount determinant of its biological activity.[1] A significant portion of drugs currently in use are chiral, meaning they exist as non-superimposable mirror images known as enantiomers.[1] These stereoisomers can exhibit profound differences in their pharmacological and toxicological profiles.[1] One enantiomer might be therapeutically active, while the other could be inactive or even induce adverse effects.[1] The piperazine moiety, a six-membered ring with two opposing nitrogen atoms, is a prevalent scaffold in medicinal chemistry, forming the core of numerous drugs with a wide array of biological activities.[2][3][4] The introduction of a chiral center into the piperazine ring can significantly enhance biological activity and selectivity.[2][5] This guide provides a comprehensive technical overview of the stereochemistry and chirality of a specific piperazine derivative, Methyl 1-methylpiperazine-2-carboxylate, a valuable building block in drug discovery.
Methyl 1-methylpiperazine-2-carboxylate: A Chiral Scaffold
Methyl 1-methylpiperazine-2-carboxylate possesses a stereogenic center at the C2 position of the piperazine ring, the carbon atom to which the carboxylate group is attached. This chirality gives rise to two enantiomers: (R)-Methyl 1-methylpiperazine-2-carboxylate and (S)-Methyl 1-methylpiperazine-2-carboxylate.
Caption: The (R) and (S) enantiomers of Methyl 1-methylpiperazine-2-carboxylate.
The spatial arrangement of the substituents around this chiral center is crucial, as it dictates how the molecule interacts with chiral biological targets such as receptors and enzymes.[3] Stereochemical variations in piperazine derivatives can lead to stereoselective effects on biological activity, with different enantiomers exhibiting distinct pharmacological profiles.[2]
Strategies for Obtaining Enantiopure Isomers: Stereoselective Synthesis and Chiral Resolution
The production of single-enantiomer drugs is a critical aspect of pharmaceutical development. Two primary strategies are employed to obtain enantiomerically pure forms of chiral molecules like Methyl 1-methylpiperazine-2-carboxylate: stereoselective synthesis and chiral resolution of a racemic mixture.
Stereoselective Synthesis
Asymmetric synthesis aims to create a specific enantiomer directly. This can be achieved through various methods, including the use of chiral auxiliaries, chiral catalysts, or chiral starting materials. A plausible, though generalized, approach for the synthesis of an enantiomerically enriched piperazine-2-carboxylate derivative involves the use of a chiral starting material, such as an amino acid.
Hypothetical Asymmetric Synthesis Workflow:
Caption: A conceptual workflow for the asymmetric synthesis of Methyl 1-methylpiperazine-2-carboxylate.
Chiral Resolution of a Racemic Mixture
Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. Enzymatic resolution is a highly effective and environmentally friendly method for achieving this.
Experimental Protocol: Enzymatic Resolution
This protocol describes a general procedure for the enzymatic resolution of a racemic N-protected piperazine-2-carboxylate ester, a common precursor.
-
Substrate Preparation: Dissolve the racemic N-Boc-protected methyl piperazine-2-carboxylate in a suitable organic solvent (e.g., tert-butyl methyl ether).
-
Enzyme Addition: Introduce an appropriate lipase, such as Candida antarctica lipase B (CALB), to the solution.[6]
-
Acylation: Add an acylating agent, for instance, 2,2,2-trifluoroethyl butanoate.[6] The enzyme will selectively acylate one enantiomer at a faster rate.
-
Reaction Monitoring: Monitor the progress of the reaction using chiral HPLC to determine the enantiomeric excess (ee) of the unreacted ester and the acylated product.
-
Work-up and Separation: Once the desired conversion is reached, quench the reaction and separate the unreacted enantiomer from the acylated enantiomer using column chromatography.
-
Deprotection and N-Methylation: The separated, unreacted enantiomer can then be deprotected and subsequently N-methylated to yield the desired enantiopure Methyl 1-methylpiperazine-2-carboxylate.
Workflow for Enzymatic Resolution:
Caption: Workflow illustrating the enzymatic resolution of a racemic piperazine derivative.
Analytical Techniques for Chiral Discrimination
Accurate determination of enantiomeric purity is crucial. A variety of chromatographic and spectroscopic methods are available for this purpose.[7]
Chromatographic Methods
Chiral chromatography is the most widely used technique for separating and quantifying enantiomers.[7][]
-
Chiral High-Performance Liquid Chromatography (HPLC): This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation.
-
Supercritical Fluid Chromatography (SFC): SFC is often favored for its faster separation times and reduced solvent consumption compared to HPLC.[]
Illustrative Protocol: Chiral HPLC Analysis
-
Column: Chiral stationary phase column (e.g., polysaccharide-based).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength.
-
Injection: Inject a solution of the sample.
-
Analysis: The two enantiomers will elute at different retention times. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
Table 1: Hypothetical Chiral HPLC Data
| Enantiomer | Retention Time (min) | Peak Area | % of Total Area |
| (R)-isomer | 5.2 | 98,000 | 98% |
| (S)-isomer | 6.8 | 2,000 | 2% |
| % ee | 96% |
Spectroscopic Methods
Chiroptical spectroscopic methods provide information about the three-dimensional structure of chiral molecules.[9][10]
-
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule.[][10][11] The resulting CD spectrum is unique to each enantiomer and can be used to determine the absolute configuration by comparison with theoretical calculations.
-
Vibrational Circular Dichroism (VCD): VCD is the infrared analog of CD and measures the differential absorption of left and right circularly polarized infrared radiation.[9][11] It is a powerful tool for determining the absolute configuration of chiral molecules in solution.[9]
Principle of Circular Dichroism:
Caption: Simplified workflow for Circular Dichroism (CD) spectroscopy.
Pharmacological Significance of Chirality in Piperazine Derivatives
The stereochemistry of piperazine derivatives is a critical factor in their pharmacological activity.[2] The precise three-dimensional orientation of substituents on the chiral piperazine scaffold determines its binding affinity and selectivity for biological targets.[3] For instance, studies on chiral methyl-substituted aryl piperazinium compounds have shown that stereoisomers exhibit distinct selectivity for different nicotinic acetylcholine receptor subtypes.[12] Additions of a methyl group at the C2 position of the piperazine ring had selective effects on receptor activity, while additions at the C3 position significantly reduced activity.[12] This highlights the principle of chiral recognition, where the three-dimensional structure of a receptor's binding site accommodates one enantiomer preferentially over the other.[3]
Piperazine-containing drugs are used to treat a wide range of conditions, including psychiatric disorders, cancer, and microbial infections.[2][13][14] The development of enantiomerically pure piperazine derivatives is therefore a key strategy in lead optimization to enhance potency and selectivity, and to minimize off-target effects.[2]
Conclusion
The stereochemistry and chirality of Methyl 1-methylpiperazine-2-carboxylate are fundamental to its application as a building block in the design and development of novel therapeutic agents. The presence of a stereogenic center at the C2 position necessitates careful consideration of its enantiomeric forms, as they are likely to exhibit different pharmacological properties. The ability to produce this compound in an enantiomerically pure form, through either asymmetric synthesis or chiral resolution, is essential. Furthermore, robust analytical techniques, such as chiral chromatography and chiroptical spectroscopy, are indispensable for verifying enantiomeric purity and determining absolute configuration. A thorough understanding of these principles is critical for researchers and scientists working to leverage the therapeutic potential of chiral piperazine derivatives.
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A Technical Guide to High-Purity Methyl 1-methylpiperazine-2-carboxylate for Pharmaceutical Research and Development
Introduction: The Strategic Importance of Functionalized Piperazines in Modern Drug Discovery
The piperazine motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in successful drug candidates.[1][2] Its unique physicochemical properties, including its ability to exist in different protonation states at physiological pH, make it an invaluable component for optimizing the solubility, permeability, and receptor-binding affinity of drug molecules.[3] Specifically, functionalized piperazines like Methyl 1-methylpiperazine-2-carboxylate are critical building blocks in the synthesis of a wide array of active pharmaceutical ingredients (APIs), from antipsychotics to antivirals.[2][4]
This guide provides an in-depth technical overview of high-purity Methyl 1-methylpiperazine-2-carboxylate, tailored for researchers, scientists, and drug development professionals. We will delve into the commercial landscape, quality assessment, and practical handling of this versatile intermediate, ensuring scientific integrity and providing actionable insights for your research endeavors.
Commercial Availability: Navigating the Supplier Landscape
High-purity Methyl 1-methylpiperazine-2-carboxylate is primarily available from commercial suppliers in its more stable dihydrochloride salt form (CAS No. 2921609-62-1).[5] The free base, while essential for many synthetic reactions, is less commonly offered for direct purchase, likely due to its higher reactivity and potential for atmospheric degradation. Additionally, N-protected precursors, such as the N-Boc (tert-butyloxycarbonyl) and N-CBz (carboxybenzyl) derivatives, are widely available and serve as stable starting materials for the synthesis of the target compound.[6][7]
Below is a comparative table of representative commercial suppliers for Methyl 1-methylpiperazine-2-carboxylate dihydrochloride and its common precursors.
| Supplier | Product Name | CAS Number | Purity/Specification |
| BLD Pharm | Methyl 1-methylpiperazine-2-carboxylate dihydrochloride | 2921609-62-1 | Not specified |
| Ambeed, Inc. | (R)-Methyl piperazine-2-carboxylate dihydrochloride | 637027-25-9 | 98% |
| American Elements | Methyl (R)-1-Boc-piperazine-2-carboxylate | 252990-05-9 | Up to 99.999% |
| Apollo Scientific | Methyl piperazine-2-carboxylate, N1-CBZ protected | 126937-43-7 | 97% |
| Sigma-Aldrich | methyl piperazine-1-carboxylate | 50606-31-0 | Not specified |
Note: This table is not exhaustive and represents a snapshot of available suppliers. Purity and specifications should always be confirmed with the supplier via a Certificate of Analysis (CoA).
Quality Assessment and Analytical Protocols: Ensuring Purity and Identity
The quality of starting materials is paramount in drug development. For Methyl 1-methylpiperazine-2-carboxylate, a comprehensive quality assessment should include the determination of identity, purity, and impurity profile.
Identity Verification
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure. A representative ¹H NMR spectrum for a related N-protected precursor, Methyl 4-Boc-piperazine-2-carboxylate, is publicly available and can serve as a reference for the core piperazine ring protons.[8] For Methyl 1-methylpiperazine-2-carboxylate, the ¹H NMR spectrum is expected to show characteristic signals for the N-methyl group, the methyl ester, and the piperazine ring protons.[9][10]
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.
Purity Determination
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a suitable detector (e.g., UV, ELSD, or MS) is a powerful technique for assessing purity and identifying impurities.[11] Given that simple piperazines lack a strong chromophore, derivatization or the use of a mass spectrometer as a detector may be necessary for sensitive detection.[12]
-
Gas Chromatography (GC): GC can also be employed for purity analysis, particularly for assessing residual solvents and volatile impurities.[13]
Typical Certificate of Analysis (CoA) Parameters
While a specific CoA for Methyl 1-methylpiperazine-2-carboxylate is not publicly available, a typical CoA from a reputable supplier would include:
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white solid | Visual |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS |
| Purity | ≥98.0% | HPLC or GC |
| Water Content | ≤0.5% | Karl Fischer Titration |
| Residual Solvents | As per ICH guidelines | Headspace GC |
| Heavy Metals | ≤10 ppm | ICP-MS |
Experimental Workflows: From Salt to Free Base
A critical step for utilizing the commercially available dihydrochloride salt is its conversion to the free base. This is typically achieved through neutralization with a suitable base.
Workflow for Free Base Generation
Caption: Workflow for the conversion of the dihydrochloride salt to the free base.
Detailed Protocol for Free Base Generation
-
Dissolution: Dissolve Methyl 1-methylpiperazine-2-carboxylate dihydrochloride in a minimal amount of deionized water.
-
Neutralization: Slowly add a saturated aqueous solution of a mild base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), with stirring until the pH of the solution is greater than 10.[14] Monitor the pH using a pH meter or pH paper.
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract the free base into an organic solvent in which it is soluble, such as dichloromethane (DCM) or ethyl acetate (EtOAc). Repeat the extraction three times to ensure complete recovery.
-
Drying: Combine the organic extracts and dry over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the free base.
-
Characterization: Confirm the identity and purity of the resulting free base using NMR and HPLC as described in the quality assessment section.
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of Methyl 1-methylpiperazine-2-carboxylate.
-
Storage: The dihydrochloride salt should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The free base, being more reactive, should be stored under an inert atmosphere (e.g., argon or nitrogen) and refrigerated if possible to minimize degradation.
-
Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated fume hood.
Conclusion
Methyl 1-methylpiperazine-2-carboxylate is a valuable building block for pharmaceutical research, with its commercial availability primarily as a stable dihydrochloride salt. A thorough understanding of its sourcing, quality assessment, and the practicalities of converting the salt to the free base is essential for its effective use in drug discovery pipelines. By following the guidelines and protocols outlined in this technical guide, researchers can confidently incorporate this versatile intermediate into their synthetic strategies, ultimately contributing to the development of novel therapeutics.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Piperazine Derivatives in Modern Drug Discovery. Retrieved from [Link]
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RSC Publishing. (2021). Piperazine based antimicrobial polymers: a review. RSC Advances. DOI:10.1039/D1RA00341K. Retrieved from [Link]
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ResearchGate. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Retrieved from [Link]
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ACS Publications. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
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MDPI. (n.d.). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Retrieved from [Link]
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ResearchGate. (2013). How to extract/isolate piperazine from water without distillation?. Retrieved from [Link]
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ResearchGate. (2018). Piperazine dihydrochloride to Free base by using Sodium carbonate but the assay is around 93 % by potentiometric titration. Retrieved from [Link]
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PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]
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ResearchGate. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]
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PubChem. (n.d.). Methyl 1-methylpiperidine-2-carboxylate. Retrieved from [Link]
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American Elements. (n.d.). Methyl (R)-1-Boc-piperazine-2-carboxylate. Retrieved from [Link]
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bd-jhh.com. (n.d.). 1-Methylpiperazine-2-carboxamide dihydrochloride. Retrieved from [Link]
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UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
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PubChem. (n.d.). 1-Methylpiperazine. Retrieved from [Link]
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PubChem. (n.d.). Methyl Piperazine-2-carboxylate. Retrieved from [Link]
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European Medicines Agency. (n.d.). MRL - Piperazine Summary Report (3). Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100. Retrieved from [Link]
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ResearchGate. (2025). Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv. Retrieved from [Link]
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An In-depth Technical Guide on the Hygroscopic Nature and Stability of Methyl 1-methylpiperazine-2-carboxylate
Introduction
Methyl 1-methylpiperazine-2-carboxylate is a heterocyclic compound featuring a piperazine ring, a tertiary amine, and a methyl ester functional group.[1][2] As an intermediate or a potential active pharmaceutical ingredient (API) in drug development, a thorough understanding of its physicochemical properties is paramount. Among these, hygroscopicity and stability are critical attributes that can significantly influence its handling, formulation, storage, and ultimately, its therapeutic efficacy and safety.[3] This technical guide provides a comprehensive exploration of the hygroscopic nature and stability of Methyl 1-methylpiperazine-2-carboxylate, offering both theoretical insights and practical experimental protocols for its characterization. The methodologies described herein are designed to provide a robust understanding of the compound's behavior in the presence of moisture and under various stress conditions, thereby enabling informed decisions in the drug development process.
Part 1: Hygroscopicity Assessment
The propensity of a substance to take up moisture from the atmosphere, known as hygroscopicity, is a critical parameter for any pharmaceutical solid.[3][4] Excessive moisture sorption can lead to physical changes such as deliquescence, caking, and alterations in crystal structure, as well as chemical degradation through hydrolysis.[3][5] For Methyl 1-methylpiperazine-2-carboxylate, the presence of polar functional groups suggests a potential for interaction with water molecules. A systematic evaluation of its hygroscopic behavior is therefore essential.
Theoretical Considerations for Methyl 1-methylpiperazine-2-carboxylate
The molecular structure of Methyl 1-methylpiperazine-2-carboxylate contains potential sites for hydrogen bonding with water, primarily the nitrogen atoms of the piperazine ring and the oxygen atoms of the carboxylate group. The tertiary amine and the methyl ester are the key functional groups that will dictate its interaction with atmospheric moisture. While the N-methyl group might slightly increase steric hindrance, the lone pair of electrons on the nitrogen atom can still act as a hydrogen bond acceptor.
Experimental Protocol: Dynamic Vapor Sorption (DVS) Analysis
Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature.[6][7] This method provides a detailed moisture sorption-desorption isotherm, which is crucial for characterizing the hygroscopic nature of a compound.[8]
Objective: To determine the moisture sorption and desorption profile of Methyl 1-methylpiperazine-2-carboxylate and to classify its hygroscopicity.
Instrumentation: A DVS analyzer (e.g., from Surface Measurement Systems, TA Instruments, or similar).
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of Methyl 1-methylpiperazine-2-carboxylate into a DVS sample pan.
-
Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at 25°C until a stable weight is achieved ( dm/dt ≤ 0.002% min⁻¹). This initial weight is considered the dry mass of the sample.
-
Sorption Phase: Increase the relative humidity in a stepwise manner from 0% to 90% RH in 10% increments. At each step, allow the sample to equilibrate until a stable weight is reached.
-
Desorption Phase: Subsequently, decrease the relative humidity from 90% back to 0% RH in 10% increments, again allowing for equilibration at each step.
-
Data Analysis: Plot the percentage change in mass against the relative humidity to generate the sorption-desorption isotherm. The hygroscopicity can be classified based on the percentage of water uptake at a specific RH (e.g., 80% RH at 25°C).[5][9]
dot
Caption: Workflow for forced degradation studies.
Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products. [10][11][12][13] Table 2: Proposed HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm (as the compound lacks a strong chromophore) |
| Injection Volume | 10 µL |
Note: These are starting parameters and would require optimization.
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. [11]Specificity is demonstrated by the ability of the method to resolve the main peak from all degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is crucial to ensure that the main peak is not co-eluting with any degradants.
Data Interpretation and Presentation
The results of the forced degradation studies should be summarized in a table, indicating the percentage of degradation and the number of degradation products formed under each stress condition.
Table 3: Hypothetical Forced Degradation Results for Methyl 1-methylpiperazine-2-carboxylate
| Stress Condition | % Degradation | Number of Degradants | Major Degradant (Proposed) |
| 0.1 M HCl, 60°C, 24h | 15.2% | 2 | 1-methylpiperazine-2-carboxylic acid |
| 0.1 M NaOH, RT, 24h | 25.8% | 1 | 1-methylpiperazine-2-carboxylic acid |
| 3% H₂O₂, RT, 24h | 8.5% | 3 | N-oxide derivative |
| Heat (Solid), 105°C, 48h | 2.1% | 1 | - |
| Photolytic (UV) | 4.3% | 2 | - |
Note: This data is illustrative. The identity of the degradation products would need to be confirmed by techniques such as LC-MS/MS. [14][15]
Conclusion
A comprehensive understanding of the hygroscopic nature and stability of Methyl 1-methylpiperazine-2-carboxylate is fundamental for its successful development as a pharmaceutical intermediate or API. The experimental protocols outlined in this guide, including Dynamic Vapor Sorption for hygroscopicity assessment and a systematic forced degradation study coupled with a stability-indicating HPLC method, provide a robust framework for characterizing these critical properties. The insights gained from these studies will enable the implementation of appropriate control strategies for handling, formulation, and storage, thereby ensuring the quality, safety, and efficacy of the final drug product.
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Surface Measurement Systems. (2024, October 28). Enhancing pharmaceutical development with dynamic vapor sorption (DVS) technology. Retrieved from [Link]
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Particle Characterisation Laboratories. (2024, December 3). The Benefits of Using Dynamic Vapor Sorption (DVS) in Pharmaceutical Production Development. Retrieved from [Link]
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- 12. irjpms.com [irjpms.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. researchgate.net [researchgate.net]
Unraveling the Biological Role of Methyl 1-methylpiperazine-2-carboxylate: A Proposed Investigative Framework
A Note to the Researcher: An extensive review of the current scientific literature reveals a notable absence of published data specifically detailing the mechanism of action, biological targets, or pharmacological effects of methyl 1-methylpiperazine-2-carboxylate. This document, therefore, serves not as a summary of existing knowledge, but as a comprehensive, technically-grounded guide for initiating a research program to elucidate the biological function of this novel chemical entity. As senior application scientists, we present a logical, multi-tiered workflow designed to systematically investigate the compound's properties, from initial computational predictions to in vivo validation.
Introduction: The Piperazine Scaffold in Modern Drug Discovery
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved therapeutic agents. Its presence can confer favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability. The two nitrogen atoms of the piperazine ring offer versatile points for chemical modification, allowing for the fine-tuning of a compound's interaction with its biological target. Derivatives of the N-methylpiperazine moiety, in particular, are found in drugs targeting a wide range of biological systems, including central nervous system disorders and oncology. For instance, the N-methylpiperazine group in the kinase inhibitor brigatinib is crucial for its target engagement and solubility[1][2].
Given the precedent set by structurally related molecules, it is plausible that methyl 1-methylpiperazine-2-carboxylate possesses undisclosed biological activity. The following sections outline a robust, hypothesis-driven approach to uncover its mechanism of action.
Part 1: Foundational Characterization and In Silico Target Prediction
Prior to biological evaluation, a thorough understanding of the physicochemical properties of methyl 1-methylpiperazine-2-carboxylate is essential.
Physicochemical Properties Summary
| Property | Value | Source |
| Molecular Formula | C₇H₁₄N₂O₂ | PubChem[3] |
| Molecular Weight | 158.20 g/mol | PubChem[3] |
| XLogP3 | -0.4 | PubChem[3] |
| IUPAC Name | methyl (2S)-1-methylpiperazine-2-carboxylate | PubChem[3] |
Note: Data is for the (S)-enantiomer, as it is more commonly cataloged. The properties of other stereoisomers may vary.
Step 1: In Silico Target Prediction
The initial phase of investigation should leverage computational tools to predict potential biological targets, thereby narrowing the scope of subsequent in vitro screening.
Methodology:
-
Ligand-Based Screening: Utilize the 2D structure (SMILES: CN1CCNC[C@H]1C(=O)OC) to search for structurally similar compounds with known biological activity in databases such as ChEMBL and PubChem. This can provide initial hypotheses about potential target classes.
-
Pharmacophore Modeling: Develop a 3D pharmacophore model based on the structure of methyl 1-methylpiperazine-2-carboxylate and screen it against databases of protein structures.
-
Reverse Docking: Dock the compound's 3D conformer against a large panel of known protein binding sites to identify potential off-target and on-target interactions.
Workflow for In Silico Target Prediction
Caption: A workflow for computational prediction of biological targets.
Part 2: In Vitro Screening for Biological Activity
The predictions from the in silico analysis will guide the selection of appropriate in vitro assays. A tiered approach, starting with broad screening and progressing to more specific assays, is recommended.
Tier 1: Broad-Spectrum Phenotypic and Target-Based Screening
Objective: To identify any general biological activity of the compound.
Experimental Protocols:
-
General Cytotoxicity Assay:
-
Cell Lines: A panel of representative cancer (e.g., HeLa, A549) and non-cancerous (e.g., HEK293) cell lines.
-
Method: Treat cells with a concentration range of methyl 1-methylpiperazine-2-carboxylate (e.g., 0.1 µM to 100 µM) for 48-72 hours.
-
Readout: Cell viability assessed by MTT or CellTiter-Glo assay.
-
Interpretation: Significant reduction in cell viability would warrant further investigation into cytotoxic mechanisms (e.g., apoptosis, necrosis).
-
-
Receptor Binding and Enzyme Inhibition Panels:
-
Service: Utilize a commercial service (e.g., Eurofins SafetyScreen, CEREP) to screen the compound against a broad panel of several hundred common receptors, ion channels, and enzymes.
-
Concentration: Typically a single high concentration (e.g., 10 µM) is used for initial screening.
-
Interpretation: A significant inhibition (>50%) or binding affinity for a particular target would identify it as a "hit" for further validation.
-
Tier 2: Hit Confirmation and Dose-Response Analysis
Objective: To confirm the initial hits and determine the potency of the compound.
Experimental Protocol:
-
Dose-Response Curve Generation:
-
Method: For each confirmed "hit" from Tier 1, perform a more detailed dose-response study with a wider range of compound concentrations (e.g., 10-point, 3-fold serial dilutions).
-
Readout: Measure the relevant biological response (e.g., enzyme activity, receptor binding).
-
Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) value.
-
Workflow for In Vitro Screening
Caption: A tiered workflow for in vitro screening and hit validation.
Part 3: Target Deconvolution and Mechanism of Action Elucidation
Once a validated in vitro hit is identified, the next crucial step is to confirm direct target engagement and elucidate the downstream cellular consequences.
Target Engagement Assays
Objective: To demonstrate a direct interaction between methyl 1-methylpiperazine-2-carboxylate and the putative target protein.
Experimental Protocols:
-
Surface Plasmon Resonance (SPR):
-
Principle: Immobilize the target protein on a sensor chip and flow the compound over the surface. A change in the refractive index upon binding is measured in real-time.
-
Data Output: Provides kinetic parameters of the interaction, including the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
-
-
Cellular Thermal Shift Assay (CETSA):
-
Principle: Ligand binding often stabilizes a protein against thermal denaturation.
-
Method: Treat intact cells with the compound, heat the cell lysate to various temperatures, and then quantify the amount of soluble target protein remaining by Western blot or mass spectrometry.
-
Interpretation: A shift in the melting temperature of the target protein in the presence of the compound indicates direct engagement in a cellular context.
-
Downstream Signaling and Functional Assays
Objective: To understand the functional consequences of target engagement.
Experimental Protocol:
-
Pathway-Specific Reporter Assays:
-
Method: If the target is part of a known signaling pathway (e.g., a GPCR or a kinase), use a reporter gene assay (e.g., luciferase or β-galactosidase) under the control of a pathway-responsive promoter.
-
Interpretation: An increase or decrease in reporter gene expression will confirm that the compound modulates the signaling pathway.
-
-
Phospho-protein Analysis:
-
Method: For kinase targets, treat cells with the compound and analyze the phosphorylation status of known downstream substrates by Western blot using phospho-specific antibodies.
-
Part 4: In Vivo Pharmacological Evaluation
The final stage of the investigation involves assessing the compound's effects in a whole-organism model.
Objective: To determine the in vivo efficacy, pharmacokinetics, and potential toxicity of methyl 1-methylpiperazine-2-carboxylate.
Experimental Protocols:
-
Pharmacokinetic (PK) Studies:
-
Model: Typically mice or rats.
-
Method: Administer the compound via relevant routes (e.g., oral, intravenous) and collect blood samples at various time points.
-
Analysis: Measure the concentration of the compound in plasma over time to determine key PK parameters (e.g., half-life, clearance, bioavailability).
-
-
Efficacy Studies in a Disease-Relevant Model:
-
Model: The choice of animal model will depend on the identified in vitro target and its association with a particular disease.
-
Method: Treat diseased animals with the compound and monitor relevant physiological or behavioral endpoints.
-
-
Preliminary Toxicology:
-
Method: Observe animals for any overt signs of toxicity during PK and efficacy studies. Conduct basic histological analysis of major organs upon study completion. More in-depth toxicological studies would be required for preclinical development[4].
-
Conclusion
While the specific mechanism of action for methyl 1-methylpiperazine-2-carboxylate remains to be discovered, the investigative framework outlined in this guide provides a clear and scientifically rigorous path forward. By systematically progressing from in silico predictions to in vitro screening, target validation, and in vivo studies, researchers can effectively elucidate the biological role of this and other novel chemical entities. The versatile nature of the N-methylpiperazine scaffold suggests that this compound is a worthy candidate for such a comprehensive investigation.
References
-
PubChem. (n.d.). Methyl 1-methylpiperidine-2-carboxylate. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]
-
Janssen, M. H., et al. (2020). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. Journal of Medicinal Chemistry. Retrieved January 5, 2026, from [Link]
-
PubChem. (n.d.). Methyl Piperazine-2-carboxylate. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]
-
PubChem. (n.d.). (S)-1-methyl-piperazine-2-carboxylic acid methyl ester. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]
-
American Elements. (n.d.). Methyl (R)-1-Boc-piperazine-2-carboxylate. Retrieved January 5, 2026, from [Link]
-
PubChem. (n.d.). Methyl piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]
- Google Patents. (n.d.). CN101239957A - Synthesis method of N-methylpiperazine.
-
Al-Ostoot, F. H., et al. (2021). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules. Retrieved January 5, 2026, from [Link]
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- 3. (S)-1-methyl-piperazine-2-carboxylic acid methyl ester | C7H14N2O2 | CID 29920832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
Methodological & Application
Application Note: A Practical Guide to the Synthesis of Methyl 1-methylpiperazine-2-carboxylate
Abstract
This document provides a comprehensive, scientifically-grounded protocol for the synthesis of Methyl 1-methylpiperazine-2-carboxylate, a key building block in modern drug discovery. Recognizing the inherent challenges of converting a piperidine scaffold directly into a piperazine ring system, this guide presents a robust and well-documented multi-step synthetic pathway. The chosen route begins with the asymmetric hydrogenation of a pyrazine derivative to establish the core piperazine-2-carboxylate structure, followed by selective N-methylation. This application note details the strategic rationale, step-by-step experimental protocols, characterization data, and critical safety considerations, tailored for researchers in medicinal chemistry and process development.
Introduction and Strategic Rationale
The piperazine moiety is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs due to its ability to improve pharmacokinetic properties such as solubility and bioavailability[1]. Methyl 1-methylpiperazine-2-carboxylate, in particular, serves as a versatile intermediate for constructing complex molecules with diverse therapeutic applications.
A direct conversion from a simple piperidine derivative to a piperazine is not a synthetically viable or common strategy. Such a transformation would require a complex ring-opening and re-cyclization sequence that is often low-yielding and impractical. A more established and efficient approach involves building the piperazine ring from suitable acyclic or alternative heterocyclic precursors[2].
This guide, therefore, focuses on a reliable and scalable synthetic route. The strategy hinges on two key transformations:
-
Formation of the Piperazine-2-carboxylate Core: Asymmetric hydrogenation of a pyrazine-2-carboxylate derivative provides an effective method to produce the chiral piperazine core in high enantiomeric excess. This avoids a classical resolution of a racemic mixture, which is inefficient for larger-scale synthesis[3][4].
-
Selective N-Methylation: Following the formation of the piperazine ring, a selective methylation of the N1-position is required. The Eschweiler-Clarke reaction offers a classic and effective method for this transformation, utilizing formaldehyde and formic acid.
This approach ensures high yields, excellent stereochemical control, and is grounded in well-documented chemical transformations, making it suitable for both academic research and industrial drug development.
Overall Synthetic Workflow
The synthesis is designed as a three-step process starting from Methyl pyrazine-2-carboxylate. The workflow is optimized for clarity, efficiency, and safety.
Figure 1: High-level workflow for the synthesis of the target compound.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
Step 1: Synthesis of (S)-Methyl piperazine-2-carboxylate
This procedure is adapted from established methods of asymmetric hydrogenation of pyrazine derivatives[3].
-
Reagents and Materials:
Reagent M.W. Quantity Moles Methyl pyrazine-2-carboxylate 138.12 10.0 g 72.4 mmol [Ru(OAc)₂((S)-BINAP)] 897.83 65 mg 0.072 mmol Methanol (degassed) 32.04 200 mL - | Hydrogen Gas (H₂) | 2.02 | 50 bar | - |
-
Protocol:
-
To a high-pressure autoclave reactor, add Methyl pyrazine-2-carboxylate and the Ruthenium catalyst.
-
Evacuate the reactor and backfill with argon gas three times.
-
Add 200 mL of degassed methanol via cannula.
-
Seal the reactor and purge with high-purity hydrogen gas three times.
-
Pressurize the reactor to 50 bar with hydrogen.
-
Heat the reaction mixture to 50°C and stir vigorously for 24 hours.
-
After cooling to room temperature, carefully vent the excess hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure. The crude product can be used in the next step without further purification. The enantiomeric excess can be determined by chiral HPLC analysis of a small sample.
-
Step 2: Synthesis of (S)-tert-Butyl 4-(methoxycarbonyl)piperazine-1-carboxylate
This step protects the N4 nitrogen, allowing for selective methylation at the N1 position. This is a standard procedure for orthogonal protection of piperazines[4][5].
-
Reagents and Materials:
Reagent M.W. Quantity Moles Crude (S)-Methyl piperazine-2-carboxylate 144.17 ~10.4 g 72.4 mmol Di-tert-butyl dicarbonate (Boc₂O) 218.25 17.4 g 79.6 mmol Triethylamine (TEA) 101.19 11.1 mL 79.6 mmol | Dichloromethane (DCM) | 84.93 | 250 mL | - |
-
Protocol:
-
Dissolve the crude (S)-Methyl piperazine-2-carboxylate in 250 mL of DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine, followed by the dropwise addition of a solution of Di-tert-butyl dicarbonate in 50 mL of DCM over 20 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1N HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate as an oil.
-
Step 3: Synthesis of (S)-Methyl 1-methylpiperazine-2-carboxylate
This final step involves the classic Eschweiler-Clarke reductive amination for N-methylation[6].
-
Reagents and Materials:
Reagent M.W. Quantity Moles (S)-tert-Butyl 4-(methoxycarbonyl)piperazine-1-carboxylate 244.29 ~17.7 g 72.4 mmol Formaldehyde (37% in H₂O) 30.03 6.5 mL 86.9 mmol Formic Acid (98%) 46.03 4.0 mL 108.6 mmol | 4M HCl in Dioxane | - | 50 mL | - |
-
Protocol:
-
To a round-bottom flask, add the Boc-protected intermediate.
-
Add formic acid, followed by the slow addition of aqueous formaldehyde.
-
Heat the mixture to 90°C and stir for 6 hours. During this time, CO₂ evolution will be observed.
-
Cool the reaction to room temperature and carefully quench by adding saturated NaHCO₃ solution until the pH is ~8-9.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
To remove the Boc protecting group, dissolve the crude product in 50 mL of 4M HCl in dioxane and stir at room temperature for 2 hours.
-
Concentrate the mixture under reduced pressure. Neutralize with saturated NaHCO₃ and extract with DCM (3 x 75 mL).
-
Dry the combined organic layers over MgSO₄, filter, and concentrate. The final product can be purified by column chromatography on silica gel (DCM:MeOH gradient).
-
Characterization
The final product, Methyl 1-methylpiperazine-2-carboxylate, should be characterized to confirm its identity and purity.
-
¹H NMR (400 MHz, CDCl₃): Expected peaks corresponding to the methyl ester, N-methyl group, and the piperazine ring protons.
-
¹³C NMR (100 MHz, CDCl₃): Signals for the carbonyl carbon, N-methyl carbon, methyl ester carbon, and the four distinct carbons of the piperazine ring.
-
Mass Spectrometry (ESI+): Calculated m/z for C₇H₁₄N₂O₂ [M+H]⁺: 159.11.
Conclusion
The synthetic route detailed in this application note provides a reliable and efficient method for producing Methyl 1-methylpiperazine-2-carboxylate. By leveraging a well-established asymmetric hydrogenation to form the chiral core and employing standard protection and methylation chemistries, this protocol offers a practical solution for obtaining this valuable synthetic intermediate. The provided step-by-step guide is designed to be easily followed by researchers and scientists in the field of drug development.
References
- Process for the preparation of optically active piperazine-2-carboxylic acid derivatives.
- Process for preparing 2-piperazine carboxylic acid derivatives.
-
Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. 5Z.com. [Link]
-
Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. ResearchGate. [Link]
- Process for preparing 2-piperazine carboxylic acid derivatives.
-
Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]
-
Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. MDPI. [Link]
-
Piperazine. Wikipedia. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central (PMC). [Link]
-
Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. PubMed Central (PMC). [Link]
-
(2R)-Piperidine-2-Carboxylic Acid. Pipzine Chemicals. [Link]
- Synthesis method of N-methylpiperazine.
-
N-METHYLPIPERAZINE. Ataman Kimya. [Link]
- Preparation method of 1-methyl piperazine.
- Methylation of piperazines.
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- 4. CA2186023C - Process for preparing 2-piperazine carboxylic acid derivatives - Google Patents [patents.google.com]
- 5. zinc.5z.com [zinc.5z.com]
- 6. US3154553A - Methylation of piperazines - Google Patents [patents.google.com]
Application Notes & Protocols: N-Methylation of Piperazine-2-Carboxylic Acid Esters
Abstract
The N-methylated piperazine-2-carboxylic acid ester scaffold is a privileged motif in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals. The introduction of a methyl group onto one of the piperazine nitrogens can profoundly influence a molecule's pharmacological profile, affecting properties such as potency, selectivity, metabolic stability, and solubility. However, the symmetrical nature of the piperazine ring presents a formidable synthetic challenge: achieving selective mono-N-methylation while avoiding undesired di-alkylation. This document provides a detailed guide for researchers, scientists, and drug development professionals on robust and field-proven protocols for the N-methylation of piperazine-2-carboxylic acid esters. We will explore two primary, highly effective strategies: direct reductive amination via the Eschweiler-Clarke reaction and controlled alkylation of a mono-protected piperazine intermediate. The causality behind experimental choices, step-by-step protocols, and comparative data are presented to empower chemists to select and execute the optimal strategy for their specific synthetic goals.
The Core Synthetic Challenge: Achieving Mono-Selectivity
The primary obstacle in the N-methylation of a piperazine-2-carboxylic acid ester is controlling the reaction to favor the mono-methylated product. Both nitrogen atoms of the piperazine ring exhibit similar nucleophilicity, making them prone to react with the methylating agent.[1] This often leads to a mixture of starting material, the desired mono-methylated product, and the undesired di-methylated byproduct. Furthermore, aggressive alkylating agents can lead to the formation of a quaternary ammonium salt, complicating purification and reducing the yield of the target tertiary amine.[2][3]
To overcome this, chemists have developed two principal strategies to enforce selectivity:
-
Kinetically Controlled Reductive Amination: This approach uses a reaction mechanism that inherently stops at the tertiary amine stage, thus preventing over-alkylation. The Eschweiler-Clarke reaction is the gold standard for this strategy.[2]
-
Protecting Group Strategy: This thermodynamic approach involves temporarily "blocking" one of the nitrogen atoms with a protecting group.[1] This directs the methylation exclusively to the unprotected nitrogen. Following successful methylation, the protecting group is removed to yield the clean, mono-methylated product.[4]
Figure 1: The challenge of selective N-methylation on the piperazine core.
Protocol I: Eschweiler-Clarke Reductive Amination
The Eschweiler-Clarke reaction is a powerful and cost-effective method for methylating primary and secondary amines. It utilizes an excess of formaldehyde as the source of the methyl group and formic acid as the reducing agent.[3] Its primary advantage is that the reaction mechanism prevents the formation of quaternary ammonium salts, reliably stopping at the tertiary amine stage.[2]
Scientific Principle & Causality
The reaction proceeds through a two-step sequence within a single pot. First, the secondary amine of the piperazine attacks formaldehyde to form an intermediate iminium ion. Second, the formate ion, derived from formic acid, acts as a hydride donor, reducing the iminium ion to the methylated tertiary amine. The reaction is driven to completion by the irreversible loss of carbon dioxide gas.[2] This elegant mechanism ensures that once the tertiary amine is formed, it cannot react further with formaldehyde to form an iminium ion, thus preventing over-methylation.[2]
Figure 2: Simplified mechanism of the Eschweiler-Clarke reaction.
Detailed Experimental Protocol
Materials:
-
Piperazine-2-carboxylic acid ester hydrochloride (1.0 eq)
-
Formaldehyde (37% in H₂O, ~5.0 eq)
-
Formic Acid (98-100%, ~5.0 eq)
-
Sodium Hydroxide (NaOH) pellets or concentrated solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the piperazine-2-carboxylic acid ester starting material (1.0 eq) and formic acid (5.0 eq). Stir the mixture to ensure dissolution or a uniform slurry.
-
Addition of Formaldehyde: Slowly add the aqueous formaldehyde solution (5.0 eq) to the flask. The addition may be exothermic.
-
Reaction: Heat the reaction mixture to reflux (typically 90-100 °C) and maintain for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. Vigorous gas evolution (CO₂) will be observed initially and will subside as the reaction nears completion.[5]
-
Workup - Quenching: Cool the reaction mixture to room temperature in an ice bath. Carefully basify the mixture by the slow addition of solid NaOH or a concentrated NaOH solution until the pH is >10. This step neutralizes the excess formic acid and should be performed with caution due to the exothermic nature of the neutralization.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with an organic solvent like DCM or EtOAc.
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then with brine. The bicarbonate wash ensures the removal of any residual formic acid.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel or by distillation if the product is sufficiently volatile and thermally stable.
Protocol II: Directed Alkylation via a Mono-Protected Intermediate
This strategy offers exceptional control and is often the cleanest method for achieving selective mono-methylation, particularly for complex substrates.[1] The process involves three key stages: protecting one piperazine nitrogen, methylating the remaining free nitrogen, and finally, deprotecting to reveal the desired product. The tert-Butoxycarbonyl (Boc) group is a commonly used protecting group due to its stability and ease of removal under acidic conditions.[4]
Scientific Principle & Causality
By installing a sterically bulky and electronically withdrawing protecting group like Boc onto one nitrogen, its nucleophilicity is dramatically reduced. This effectively isolates the other nitrogen as the sole reactive site for alkylation. The methylation step is a standard nucleophilic substitution (S_N2) reaction, where the unprotected secondary amine attacks a methylating agent, such as methyl iodide. A mild, non-nucleophilic base is required to deprotonate the amine, enhancing its nucleophilicity without competing in the alkylation reaction.[4]
Sources
Application Note: Methyl 1-methylpiperazine-2-carboxylate - A Versatile Scaffold for Complex Molecule Synthesis
An in-depth guide for researchers, scientists, and drug development professionals on the synthetic utility of Methyl 1-methylpiperazine-2-carboxylate.
Introduction: The Strategic Value of the Substituted Piperazine
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs, including antipsychotics, antivirals, and anticancer agents like Imatinib.[1] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, such as improved aqueous solubility and the capacity to form key hydrogen bond interactions with biological targets. Methyl 1-methylpiperazine-2-carboxylate emerges as a particularly valuable building block, offering a pre-functionalized, asymmetric scaffold that allows for controlled, regioselective elaboration into complex molecular architectures.
This guide provides a detailed exploration of its reactivity, offering field-tested protocols for its key transformations. We will delve into the causality behind experimental choices, ensuring each protocol is robust and reproducible for researchers in drug discovery and synthetic chemistry.
Physicochemical Properties and Safe Handling
Accurate knowledge of a reagent's properties is fundamental to its successful and safe application.
Table 1: Physicochemical Data for Methyl 1-methylpiperazine-2-carboxylate
| Property | Value | Source |
| Molecular Formula | C₇H₁₄N₂O₂ | [2] |
| Molecular Weight | 158.20 g/mol | [2] |
| CAS Number | 939983-64-9 (S-enantiomer) | [2] |
| Appearance | Colorless to pale yellow liquid/oil | [3][4] |
| Boiling Point | ~138 °C (for 1-methylpiperazine) | [5] |
| Solubility | Soluble in water and common organic solvents | [3][4] |
(Note: Data for the specific carboxylate ester is limited; some properties are inferred from the parent compound, 1-methylpiperazine.)
Safety & Handling Protocol:
Methyl 1-methylpiperazine-2-carboxylate, as a substituted amine, requires careful handling to minimize exposure and ensure laboratory safety.
-
Personal Protective Equipment (PPE): Always wear tightly fitting safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6][7] Handling should occur in a well-ventilated chemical fume hood.[8]
-
Inhalation: Avoid breathing vapors or mists.[6] If inhaled, move the individual to fresh air immediately.[5]
-
Skin/Eye Contact: This compound may cause skin and eye irritation or burns.[7][8][9] In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[8]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from heat, sparks, or open flames.[5] It is incompatible with strong oxidizing agents and acids.[5]
-
Spill & Disposal: Absorb spills with an inert material and place in a suitable container for disposal.[8] Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[8]
Core Synthetic Transformations: Protocols & Mechanistic Rationale
The true power of this building block lies in the orthogonal reactivity of its two key functional groups: the secondary amine at the N4 position and the methyl ester at the C2 position.
Caption: Key reaction pathways for Methyl 1-methylpiperazine-2-carboxylate.
The secondary amine at the N4 position is a versatile nucleophile, readily participating in a variety of bond-forming reactions.
A. N-Alkylation via Nucleophilic Substitution
This is a fundamental method for introducing alkyl substituents. The use of a mild base is crucial to deprotonate the secondary amine without promoting unwanted side reactions like ester hydrolysis.
-
Protocol:
-
Dissolve Methyl 1-methylpiperazine-2-carboxylate (1.0 eq) in acetonitrile (ACN) or N,N-Dimethylformamide (DMF) (0.1 M).
-
Add a mild inorganic base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).[10]
-
Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq).
-
Stir the mixture at a temperature ranging from room temperature to 50-60 °C for 4-12 hours, monitoring by TLC or LC-MS.[10]
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product via flash column chromatography.
-
-
Causality: Acetonitrile is a polar aprotic solvent that facilitates the Sₙ2 reaction. K₂CO₃ is a sufficiently strong base to deprotonate the piperazine nitrogen, but generally mild enough to avoid significant saponification of the methyl ester, especially at moderate temperatures.
Caption: Workflow for N-Alkylation.
B. Amide Bond Formation
Amide coupling is central to drug discovery. Modern coupling reagents activate the carboxylic acid partner, allowing for efficient reaction with the N4-amine under mild conditions.
-
Protocol:
-
Dissolve the carboxylic acid (1.1 eq) in dichloromethane (DCM) or DMF (0.2 M).
-
Add a coupling agent such as EDC (1.2 eq) and an additive like HOBt or DMAP (0.1-1.2 eq).[10]
-
Stir for 15-30 minutes at room temperature to form the activated ester.
-
Add a solution of Methyl 1-methylpiperazine-2-carboxylate (1.0 eq) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
-
-
Causality: EDC (a carbodiimide) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[11] This intermediate is susceptible to nucleophilic attack by the piperazine nitrogen. Additives like HOBt or DMAP can intercept this intermediate to form a more stable activated ester, which minimizes side reactions and improves yields.[10][11]
C. Reductive Amination
This powerful reaction forms a C-N bond by reacting the amine with a carbonyl compound (aldehyde or ketone) in the presence of a mild reducing agent.
-
Protocol:
-
Dissolve Methyl 1-methylpiperazine-2-carboxylate (1.0 eq) and an aldehyde or ketone (1.1 eq) in a solvent like dichloroethane (DCE) or methanol (MeOH).
-
Add a mild reducing agent, sodium triacetoxyborohydride (STAB) (1.5 eq), portion-wise.
-
If the amine starting material is a salt (e.g., HCl salt), add a base like TEA (1.1 eq) to liberate the free amine.
-
Stir at room temperature for 2-24 hours until the reaction is complete.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM or ethyl acetate.
-
Dry, concentrate, and purify the product by column chromatography.
-
-
Causality: The amine and carbonyl first form a transient iminium ion intermediate. STAB is a mild and selective hydride donor, capable of reducing the iminium ion much faster than it reduces the starting aldehyde/ketone, thereby preventing competitive reduction of the carbonyl group.[12]
The methyl ester provides a handle for further diversification, allowing modification of the molecule's core structure.
A. Ester Reduction to a Primary Alcohol
Reduction of the ester unmasks a primary alcohol, which can be used for subsequent ether or ester formation, or in Mitsunobu reactions.
-
Protocol:
-
Caution: Perform this reaction under an inert atmosphere (N₂ or Ar).
-
Prepare a stirred suspension of a strong reducing agent like lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C.
-
Slowly add a solution of the Methyl 1-methylpiperazine-2-carboxylate derivative (1.0 eq) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate for 1 hour, then filter it off, washing thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate to yield the desired alcohol, which can be purified if necessary.
-
-
Causality: LiAlH₄ is a powerful, unselective hydride source capable of reducing esters to primary alcohols.[13][14] The reaction proceeds via nucleophilic acyl substitution to first form an aldehyde intermediate, which is immediately reduced further to the alcohol.[14] The specific Fieser workup (water/NaOH/water) is a standard, safe procedure to quench the excess LiAlH₄ and precipitate the aluminum salts, simplifying purification.
Caption: Workflow for Ester Reduction.
Application in a Multi-Step Synthetic Context
To illustrate the synthetic utility of this building block, consider the hypothetical synthesis of a complex, drug-like molecule. This workflow combines several of the above protocols to rapidly build molecular complexity from a simple starting material.
Caption: Multi-step synthesis of a functionalized piperazinyl-methanol derivative.
This hypothetical pathway first uses amide coupling to install an aryl group at the N4 position, a common feature in many pharmaceuticals. The subsequent reduction of the ester to the primary alcohol provides a new point of attachment or interaction, demonstrating how this building block can be used to systematically explore the chemical space around the piperazine core.
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Methyl 1-methylpiperidine-2-carboxylate SDS, 1690-74-0 Safety Data Sheets. ECHEMI.
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A Comparative Guide to Alkylating Agents for Piperazine Substitution. Benchchem.
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Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Institutes of Health (NIH).
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1-Methylpiperazine: exploring the properties and applications of a versatile organic compound. ChemicalBook.
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Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications.
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Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. MDPI.
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Reduction of carboxylic acids. Khan Academy.
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Application of Methyl 1-methylpiperazine-2-carboxylate in Medicinal Chemistry: A Technical Guide
Introduction: The Privileged Piperazine Scaffold and the Role of Methyl 1-methylpiperazine-2-carboxylate
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone of modern medicinal chemistry.[1] Its prevalence in a vast number of FDA-approved drugs has earned it the status of a "privileged scaffold."[1] This is due to its unique combination of physicochemical properties: the two nitrogen atoms provide sites for hydrogen bonding and can be functionalized to modulate potency, selectivity, and pharmacokinetic profiles.[2][3] The piperazine moiety often imparts favorable properties such as increased water solubility, oral bioavailability, and improved absorption, distribution, metabolism, and excretion (ADME) characteristics.[2] These attributes make piperazine derivatives highly sought-after building blocks in the design of novel therapeutics for a wide range of diseases, including central nervous system (CNS) disorders, cancer, and infectious diseases.[1][4]
Methyl 1-methylpiperazine-2-carboxylate is a valuable derivative within this class of compounds. Its structure combines the key piperazine core with a methyl ester at the 2-position and a methyl group at the 1-position. This specific arrangement offers medicinal chemists a versatile tool for creating complex molecules with tailored pharmacological activities. The methyl ester provides a handle for further chemical modifications, such as amide bond formation, while the N-methyl group can influence the compound's basicity, lipophilicity, and metabolic stability, which are critical parameters in drug design.[1]
This technical guide provides a comprehensive overview of the application of Methyl 1-methylpiperazine-2-carboxylate in medicinal chemistry, including its synthesis, key applications as a building block, and detailed protocols for its utilization in the laboratory.
Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical properties of a building block is paramount for its effective application in drug discovery. The properties of Methyl 1-methylpiperazine-2-carboxylate are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄N₂O₂ | |
| Molecular Weight | 158.20 g/mol | |
| CAS Number | 939983-64-9 ((S)-enantiomer) | |
| XLogP3 | -0.4 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 2 |
The synthesis of chiral piperazine-2-carboxylic acid derivatives can be achieved through various strategies, often starting from amino acids to install the desired stereochemistry.[4] A general and efficient method for the synthesis of 3-substituted piperazine-2-acetic acid esters has been developed, which can be adapted for the synthesis of Methyl 1-methylpiperazine-2-carboxylate.[4] The following diagram illustrates a conceptual synthetic workflow.
Caption: A conceptual workflow for the synthesis of Methyl 1-methylpiperazine-2-carboxylate.
Applications in Medicinal Chemistry: A Key Building Block for Targeted Therapies
The utility of Methyl 1-methylpiperazine-2-carboxylate as a building block is exemplified by its incorporation into various therapeutic agents, particularly in the fields of oncology and CNS disorders. The N-methylpiperazine motif is a common feature in many CNS-active drugs, where it can interact with various receptors and transporters.[1]
Role in the Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of anticancer agents that have shown significant promise in the treatment of cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[5] Several approved PARP inhibitors, including Niraparib, feature complex heterocyclic cores where piperazine-like moieties play a crucial role in binding to the enzyme's active site.[6] While a direct synthesis of Niraparib using Methyl 1-methylpiperazine-2-carboxylate may not be the primary patented route, the structural similarity of this building block to key intermediates highlights its potential in the synthesis of novel PARP inhibitors.[7][8] The N-methylpiperazine moiety can be strategically employed to optimize the pharmacokinetic and pharmacodynamic properties of these inhibitors.[9]
The following workflow illustrates the general role of piperazine derivatives in the synthesis of PARP inhibitors.
Caption: General scheme for incorporating piperazine derivatives into PARP inhibitors.
Application in CNS-Active Agents
The N-methylpiperazine scaffold is a well-established pharmacophore in a multitude of CNS-active drugs, including antipsychotics and antidepressants.[1] The nitrogen atoms of the piperazine ring can engage in crucial interactions with receptors such as dopamine and serotonin receptors. The N-methyl group can enhance brain penetration by increasing lipophilicity and may also influence receptor subtype selectivity. Methyl 1-methylpiperazine-2-carboxylate provides a versatile platform for the synthesis of novel CNS drug candidates by allowing for the introduction of diverse substituents at the 2-position via the methyl ester functionality.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a key intermediate and its subsequent derivatization, illustrating the practical application of Methyl 1-methylpiperazine-2-carboxylate chemistry.
Protocol 1: Synthesis of (S)-Methyl 1-methylpiperazine-2-carboxylate
This protocol is a representative method adapted from general procedures for the synthesis of chiral piperazine-2-carboxylic acid esters.[4][7]
Materials:
-
(S)-Piperazine-2-carboxylic acid dihydrochloride
-
Methanol, anhydrous
-
Triethylamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydride (60% dispersion in mineral oil)
-
Methyl iodide
-
Dichloromethane (DCM), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
N-Boc Protection: To a stirred suspension of (S)-piperazine-2-carboxylic acid dihydrochloride (1.0 eq) in methanol at 0 °C, add triethylamine (2.2 eq) dropwise. After 15 minutes, add a solution of Boc₂O (1.1 eq) in methanol. Allow the reaction to warm to room temperature and stir for 16 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude N-Boc protected piperazine-2-carboxylic acid.
-
Esterification: Dissolve the crude product from the previous step in a mixture of methanol and DCM. Cool the solution to 0 °C and add (trimethylsilyl)diazomethane (2.0 M in hexanes) dropwise until a persistent yellow color is observed. Quench the excess reagent with a few drops of acetic acid. Concentrate the mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to obtain methyl (S)-1-(tert-butoxycarbonyl)piperazine-2-carboxylate.
-
N-Methylation: To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of methyl (S)-1-(tert-butoxycarbonyl)piperazine-2-carboxylate (1.0 eq) in anhydrous THF dropwise. Stir the mixture at 0 °C for 30 minutes. Add methyl iodide (1.5 eq) and allow the reaction to warm to room temperature and stir for 16 hours.
-
Final Work-up and Purification: Carefully quench the reaction with water at 0 °C. Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The Boc-protected intermediate can be deprotected under standard acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the final product, which can be purified by column chromatography.
Protocol 2: Amide Coupling with a Carboxylic Acid
This protocol demonstrates the use of Methyl 1-methylpiperazine-2-carboxylate as a building block in amide bond formation, a common reaction in medicinal chemistry.
Materials:
-
(S)-Methyl 1-methylpiperazine-2-carboxylate
-
A carboxylic acid of interest (R-COOH)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes.
-
Amine Addition: Add a solution of (S)-Methyl 1-methylpiperazine-2-carboxylate (1.1 eq) in anhydrous DMF to the reaction mixture. Stir at room temperature for 16 hours.
-
Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Conclusion
Methyl 1-methylpiperazine-2-carboxylate is a highly valuable and versatile building block in medicinal chemistry. Its unique structural features, including the privileged piperazine scaffold, a reactive methyl ester handle, and a modulating N-methyl group, provide chemists with a powerful tool for the design and synthesis of novel therapeutic agents. Its application in the synthesis of complex molecules, particularly in the areas of oncology and CNS disorders, underscores its importance in modern drug discovery. The protocols provided herein offer a practical guide for the utilization of this important intermediate in the laboratory, paving the way for the development of the next generation of innovative medicines.
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The medicinal chemistry of piperazines: A review. PubMed. [Link]
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(S)-1-methyl-piperazine-2-carboxylic acid methyl ester | C7H14N2O2. PubChem. [Link]
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A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. [Link]
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Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. PubMed Central. [Link]
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1-Methylpiperazine: A Key Building Block for Pharmaceutical Innovation. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Development of substituted 6-[4-fluoro-3-(piperazin-1-ylcarbonyl)benzyl]-4,5-dimethylpyridazin-3(2H)-ones as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors active in BRCA deficient cells. ResearchGate. [Link]
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Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences. [Link]
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Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. ACS Omega. [Link]
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Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. PubMed Central. [Link]
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Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. [Link]
-
An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. [Link]
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Identifying new piperazine-based PARP1 inhibitors using text mining and integrated molecular modeling approaches. PubMed. [Link]
-
Safe Handling and Applications of 1-Methylpiperazine: A Comprehensive Overview. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. PubMed. [Link]
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Methyl Piperazine-2-carboxylate | C6H12N2O2. PubChem. [Link]
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Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. PubMed. [Link]
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-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. [Link]
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Application Notes and Protocols for the Derivatization of Methyl 1-Methylpiperazine-2-carboxylate in Drug Discovery
Introduction: The Strategic Value of the 1-Methylpiperazine-2-carboxylate Scaffold
The piperazine ring is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of clinically approved drugs.[1][2] Its six-membered heterocyclic structure, with two nitrogen atoms at opposing positions, offers a unique combination of structural rigidity, a large polar surface area, and the capacity for hydrogen bond donation and acceptance.[2] These characteristics often translate to favorable pharmacokinetic properties, such as enhanced aqueous solubility and oral bioavailability, as well as improved affinity and specificity for biological targets.[2]
The specific scaffold, methyl 1-methylpiperazine-2-carboxylate, presents a particularly interesting starting point for drug discovery. The N1-methyl group provides a degree of steric bulk and modulates the basicity of the distal N4 nitrogen, which remains available for a wide array of chemical modifications. The methyl ester at the C2 position offers an additional handle for derivatization or can be hydrolyzed to the corresponding carboxylic acid, further expanding the synthetic possibilities. This trifunctional nature allows for the creation of diverse chemical libraries with finely tuned properties, making it a valuable building block for exploring structure-activity relationships (SAR).[3]
This guide provides a detailed exploration of key derivatization strategies for methyl 1-methylpiperazine-2-carboxylate, complete with step-by-step protocols, mechanistic insights, and data presentation to support researchers in their drug discovery endeavors.
Core Derivatization Strategies and Mechanistic Considerations
The primary site for derivatization on the methyl 1-methylpiperazine-2-carboxylate scaffold is the secondary amine at the N4 position. Three principal reaction classes are commonly employed to introduce molecular diversity at this site:
-
Amide Coupling: Formation of a robust amide bond by reacting the N4-amine with a carboxylic acid. This is one of the most frequently used reactions in medicinal chemistry, allowing for the introduction of a vast array of substituents.[4]
-
Reductive Amination: Creation of a new carbon-nitrogen bond by reacting the N4-amine with an aldehyde or ketone in the presence of a reducing agent. This method is highly effective for introducing alkyl groups.[5]
-
N-Alkylation: Direct alkylation of the N4-amine using alkyl halides or other electrophiles.
The choice of strategy depends on the desired final structure and the chemical functionalities of the coupling partner.
Diagram of Core Derivatization Pathways
Caption: Core derivatization strategies for methyl 1-methylpiperazine-2-carboxylate.
Experimental Protocols and Methodologies
The following protocols provide detailed, step-by-step instructions for the key derivatization reactions. It is imperative that all reactions involving air- or moisture-sensitive reagents be conducted under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: Amide Coupling via HATU
Amide bond formation is a fundamental transformation in drug discovery.[4] Uronium-based coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient, particularly for less reactive or sterically hindered substrates, due to the formation of a highly reactive acyl-OAt active ester.[6]
Rationale for Reagent Selection:
-
HATU: Offers rapid reaction times and high yields, minimizing side reactions.
-
DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base used to deprotonate the carboxylic acid and neutralize any acidic byproducts without competing in the coupling reaction.
-
DMF (N,N-Dimethylformamide): A polar aprotic solvent that effectively dissolves a wide range of reactants.
-
Carboxylic Acid Activation:
-
To a solution of the desired carboxylic acid (1.0 eq.) in anhydrous DMF, add HATU (1.05 eq.) and DIPEA (2.2 eq.).
-
Stir the mixture at room temperature for 15-30 minutes. The formation of the active ester is often indicated by a slight color change.
-
-
Amine Coupling:
-
To the pre-activated carboxylic acid mixture, add a solution of methyl 1-methylpiperazine-2-carboxylate (1.1 eq.) in anhydrous DMF.
-
Stir the reaction at room temperature for 2-6 hours.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with a 5% aqueous lithium chloride solution (to remove DMF), 1 M HCl, saturated aqueous NaHCO₃, and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane).
-
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- 6. benchchem.com [benchchem.com]
Application Notes & Protocols: The Strategic Role of Methyl 1-methylpiperazine-2-carboxylate in Kinase Inhibitor Synthesis
Introduction: The Piperazine Moiety in Modern Oncology
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many cancers. This has made them one of the most critical target classes in modern oncology drug discovery. Kinase inhibitors, such as the groundbreaking drug Imatinib, have revolutionized cancer treatment by selectively targeting these rogue enzymes. A recurring structural motif in many successful kinase inhibitors is the piperazine ring, particularly the N-methylpiperazine group.[1][2] This moiety is prized by medicinal chemists for its ability to confer favorable pharmacokinetic properties, most notably enhanced aqueous solubility and oral bioavailability, which are critical for an effective oral therapeutic.[2]
While 1-methylpiperazine is a common and effective building block, the synthesis of more complex and stereochemically defined inhibitors often requires more specialized synthons. Methyl 1-methylpiperazine-2-carboxylate represents one such advanced intermediate. Its structure offers a pre-installed N-methyl group and a versatile carboxylic ester handle on a chiral piperazine scaffold. This guide provides a detailed exploration of the strategic application of this building block, explaining the chemical principles and providing actionable protocols for its use in the synthesis of novel kinase inhibitors.
Section 1: The Building Block: A Chemist's Perspective
The utility of Methyl 1-methylpiperazine-2-carboxylate stems from the specific arrangement of its functional groups, which provides distinct advantages in a synthetic campaign.
-
The N-Methyl Group: This tertiary amine is basic (typical pKa ~8-9), which allows for salt formation to improve the solubility of the final compound. It also occupies a specific vector in 3D space, which can be leveraged to establish key interactions with the target kinase or to block unwanted metabolic pathways.
-
The Piperazine Core: This six-membered heterocycle acts as a robust, non-planar scaffold. Its conformation can position substituents in precise orientations, which is essential for fitting into the complex topography of a kinase's ATP-binding pocket.
-
The C2-Methyl Ester: This is the primary reactive handle for synthetic elaboration. It is readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled to various amine-containing fragments to build the target inhibitor. Crucially, the substitution at the C2 position introduces a chiral center, allowing for the synthesis of enantiomerically pure compounds that can exhibit superior potency and selectivity compared to their racemic counterparts.
The decision to use this specific building block over simpler reagents like 1-methylpiperazine is driven by synthetic efficiency and stereochemical control. It allows a chemist to introduce the N-methylpiperazine moiety and a reactive handle for amide bond formation in a single, stereodefined step.
Caption: Structure and key features of the building block.
Section 2: Core Synthetic Strategy: Amide Bond Formation
The most common and powerful application of Methyl 1-methylpiperazine-2-carboxylate in kinase inhibitor synthesis is its use as a precursor for amide bond formation. This two-step process transforms the inert methyl ester into a reactive intermediate capable of coupling with the core amine fragments of a target molecule.
-
Saponification (Ester Hydrolysis): The synthesis begins with the hydrolysis of the methyl ester to the free carboxylic acid. This is typically achieved under basic conditions, for example, using lithium hydroxide (LiOH) in a mixture of aqueous and organic solvents like THF/water or Methanol/water. The reaction progress is monitored until the starting material is consumed. An acidic workup then protonates the carboxylate to yield 1-methylpiperazine-2-carboxylic acid.
-
Amide Coupling: The newly formed carboxylic acid is then coupled with a primary or secondary amine. Direct condensation is inefficient; therefore, a "coupling reagent" is required to activate the carboxylic acid.[3] The activated acid, often an active ester or similar species, readily reacts with the amine to form the desired amide bond. A wide variety of modern coupling reagents are available, each with specific advantages.[4]
-
Carbodiimides (e.g., EDC): Often used with additives like HOBt or DMAP to form active esters and suppress side reactions.[5]
-
Onium Salts (e.g., HATU, HBTU): These reagents are highly efficient and rapid, making them a preferred choice for complex or sterically hindered substrates. They are typically used in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
This sequence provides a reliable and modular method for incorporating the chiral 1-methylpiperazine-2-carboxamide moiety into a diverse range of molecular scaffolds.
Caption: General synthetic workflow for amide bond formation.
Section 3: Application Protocol: Synthesis of a Kinase Inhibitor Fragment
To illustrate the practical application, this section provides a detailed, two-step protocol for the synthesis of a hypothetical kinase inhibitor fragment, (R)-N-(3-aminophenyl)-1-methylpiperazine-2-carboxamide . This structure contains the core building block and an aniline fragment commonly found in kinase inhibitors that interact with the hinge region of the ATP-binding site.
Step 1: Saponification of Methyl (R)-1-methylpiperazine-2-carboxylate
This protocol details the hydrolysis of the starting ester to its corresponding carboxylic acid.
Reagents & Materials
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |
| Methyl (R)-1-methylpiperazine-2-carboxylate | C₇H₁₄N₂O₂ | 158.20 | 10.0 | 1.0 |
| Lithium Hydroxide Monohydrate (LiOH·H₂O) | LiOH·H₂O | 41.96 | 15.0 | 1.5 |
| Tetrahydrofuran (THF), Reagent Grade | C₄H₈O | - | 50 mL | - |
| Deionized Water | H₂O | - | 50 mL | - |
| Hydrochloric Acid (1 M HCl) | HCl | - | ~20 mL | - |
Step-by-Step Methodology
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Methyl (R)-1-methylpiperazine-2-carboxylate (1.58 g, 10.0 mmol).
-
Dissolution: Add THF (50 mL) and stir until the starting material is fully dissolved.
-
Addition of Base: In a separate beaker, dissolve LiOH·H₂O (0.63 g, 15.0 mmol) in deionized water (50 mL). Add the aqueous LiOH solution to the reaction flask.
-
Reaction Monitoring: Allow the biphasic mixture to stir vigorously at room temperature for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the disappearance of the starting ester.
-
Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1 M HCl dropwise with stirring to adjust the pH to ~5-6. The product may precipitate or can be extracted.
-
Isolation: If a precipitate forms, it can be collected by vacuum filtration. Alternatively, the aqueous solution can be concentrated to dryness in vacuo to yield the crude carboxylic acid hydrochloride salt, which is often used directly in the next step without further purification.
-
Validation: The product, (R)-1-methylpiperazine-2-carboxylic acid, can be characterized by ¹H NMR and mass spectrometry to confirm its structure and purity. The expected mass [M+H]⁺ is 145.09.
Step 2: HATU-Mediated Amide Coupling
This protocol describes the coupling of the carboxylic acid with 3-aminoaniline to form the final amide product.
Reagents & Materials
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |
| (R)-1-methylpiperazine-2-carboxylic acid | C₆H₁₂N₂O₂ | 144.17 | 10.0 | 1.0 |
| m-Phenylenediamine (3-aminoaniline) | C₆H₈N₂ | 108.14 | 11.0 | 1.1 |
| HATU | C₁₀H₁₅F₆N₆OP | 380.23 | 12.0 | 1.2 |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | 30.0 | 3.0 |
| N,N-Dimethylformamide (DMF), Anhydrous | C₃H₇NO | - | 100 mL | - |
Step-by-Step Methodology
-
Reaction Setup: To a 250 mL oven-dried, round-bottom flask under a nitrogen atmosphere, add (R)-1-methylpiperazine-2-carboxylic acid (1.44 g, 10.0 mmol) and anhydrous DMF (100 mL). Stir to dissolve.
-
Reagent Addition: To the solution, add m-phenylenediamine (1.19 g, 11.0 mmol), followed by HATU (4.56 g, 12.0 mmol).
-
Base Addition: Cool the mixture in an ice bath. Slowly add DIPEA (5.2 mL, 30.0 mmol) dropwise. The reaction mixture may turn yellow.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction by LC-MS for the formation of the product and consumption of the starting acid.
-
Workup: Pour the reaction mixture into a separatory funnel containing ethyl acetate (200 mL) and a saturated aqueous sodium bicarbonate solution (150 mL). Shake and separate the layers. Wash the organic layer with brine (2 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude material should be purified by silica gel column chromatography using a suitable solvent gradient (e.g., dichloromethane/methanol with 1% triethylamine) to yield the pure amide product.
-
Validation: The final product, (R)-N-(3-aminophenyl)-1-methylpiperazine-2-carboxamide, should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure, purity, and stereochemical integrity. Expected mass [M+H]⁺ is 235.16.
Section 4: The Strategic Advantage in Drug Design
The use of building blocks like Methyl 1-methylpiperazine-2-carboxylate is a strategic decision in drug design that goes beyond simple synthesis. It provides a method for rapidly generating analogues with desirable properties.
-
Stereochemical Control: As kinase active sites are chiral, using an enantiomerically pure building block is often essential for achieving high potency and selectivity, while minimizing potential off-target effects associated with the other enantiomer.
-
Vectorial Growth: The C2-carboxamide linkage acts as a defined point for "vectorial growth." This means chemists can attach a variety of amine-containing fragments to the piperazine core, systematically probing different regions of the target's binding site to optimize interactions and improve the inhibitor's profile. This modularity is key to efficient structure-activity relationship (SAR) studies.[6]
Caption: Modular synthesis enabling exploration of SAR.
References
- Design, Synthesis, and Biological Evaluation of Efflux-Resistant Imatinib Deriv
- A Facile Total Synthesis of Imatinib Base and Its Analogues. (2008). Semantic Scholar.
- Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. (n.d.). PMC - NIH.
- Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. (n.d.). PMC - PubMed Central.
- An optimized approach in the synthesis of imatinib intermediates and analogues. (n.d.). RSC Publishing.
- Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. (2023).
- Preparation method of ALK inhibitor Brigatinib. (n.d.).
- A Facile Total Synthesis of Imatinib Base and Its Analogues. (n.d.).
- Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. (2009). [No Source Found].
- What are the Diverse Applications of 1-Methylpiperazine in Medicinal Chemistry?. (n.d.). FAQ - Guidechem.
- Amide coupling reaction in medicinal chemistry. (n.d.).
- Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023).
- 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in W
Sources
- 1. Design, Synthesis, and Biological Evaluation of Efflux-Resistant Imatinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hepatochem.com [hepatochem.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical methods for quantification of Methyl 1-methylpiperazine-2-carboxylate
An Application Note and Protocol for the Analytical Quantification of Methyl 1-methylpiperazine-2-carboxylate
Abstract
This comprehensive guide provides detailed analytical methods for the quantitative determination of Methyl 1-methylpiperazine-2-carboxylate, a key intermediate and potential impurity in pharmaceutical synthesis. Recognizing the compound's chemical properties, including its volatility and lack of a strong native chromophore, this document details three robust analytical protocols: a primary Gas Chromatography-Mass Spectrometry (GC-MS) method, a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, and an accessible High-Performance Liquid Chromatography with UV detection (HPLC-UV) method requiring pre-column derivatization. Each protocol is presented with a deep-dive into the scientific rationale behind instrumental and chemical choices, step-by-step procedures, and method validation guidelines compliant with international regulatory standards.
Introduction
The precise and accurate quantification of synthetic intermediates and impurities is a cornerstone of modern drug development and manufacturing.[1] Methyl 1-methylpiperazine-2-carboxylate (C₈H₁₅NO₂) is a heterocyclic compound that serves as a building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence and quantity of this compound can directly impact the purity, safety, and efficacy of the final drug product. Therefore, validated, reliable analytical methods are essential for its monitoring in raw materials, during process development, and in final API batches.
This application note addresses the analytical challenges associated with Methyl 1-methylpiperazine-2-carboxylate, namely its limited UV absorbance for direct HPLC analysis and the need for high specificity in complex matrices. We present three distinct, validated approaches to empower researchers and quality control analysts with the tools for confident quantification.
Part 1: Primary Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle & Rationale
Gas chromatography is an ideal technique for the analysis of volatile and semi-volatile compounds like Methyl 1-methylpiperazine-2-carboxylate. The compound's ester and N-methyl functionalities lend it sufficient volatility for GC analysis.[2] Coupling gas chromatography with a mass spectrometer provides unparalleled specificity, allowing for positive identification based on the compound's unique mass spectrum and selective quantification, minimizing interference from matrix components.[3][4]
-
Causality of Experimental Choices:
-
Column Selection: A mid-polarity (50%-Phenyl)-methylpolysiloxane (DB-17 or equivalent) capillary column is chosen.[5][6] This stationary phase provides an effective balance of dispersive and dipole-dipole interactions, ensuring good peak shape and resolution for the polar N-methylpiperazine moiety.
-
Injection Mode: A split injection is utilized to prevent column overloading and ensure sharp, symmetrical peaks, which is critical for accurate quantification of a potentially high-concentration analyte.
-
Detection Mode: Electron Ionization (EI) is a robust and highly reproducible ionization technique. For quantification, Selected Ion Monitoring (SIM) mode is employed. By monitoring only specific, characteristic ions of the target analyte, SIM mode dramatically increases sensitivity and selectivity compared to a full scan acquisition.
-
Experimental Protocol: GC-MS
-
Preparation of Standards and Samples:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of Methyl 1-methylpiperazine-2-carboxylate reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with HPLC-grade methanol.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with methanol.
-
Sample Preparation: Accurately weigh approximately 100 mg of the test sample (e.g., API batch) into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Further dilution may be necessary to bring the analyte concentration within the calibration range.
-
-
Instrumental Conditions:
| Parameter | Setting | Rationale |
| GC System | Agilent 6890 or equivalent with FID/MS detector | Widely available and robust platform.[5] |
| Column | DB-17 (30 m x 0.53 mm, 1 µm film) | Optimal for separating substituted piperazines.[6] |
| Carrier Gas | Helium | Inert, provides good efficiency. |
| Flow Rate | 2.0 mL/min (Constant Flow) | Ensures consistent retention times. |
| Injector Temp. | 250°C | Ensures complete vaporization of the analyte.[5] |
| Injection Volume | 1.0 µL | Standard volume for quantitative analysis. |
| Split Ratio | 1:10 | Prevents peak broadening and detector saturation. |
| Oven Program | 150°C (hold 5 min), ramp at 20°C/min to 260°C (hold 2 min) | Separates analyte from solvent and potential impurities.[6] |
| MS Detector | Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard for generating reproducible fragmentation patterns.[3] |
| MS Source Temp. | 230°C | Prevents analyte condensation. |
| MS Quad Temp. | 150°C | Standard operating temperature. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity for quantification. |
| Ions to Monitor | Quantifier Ion: m/z 157 (M⁺); Qualifier Ions: m/z 98, 70 | Predicted based on structure (Molecular ion and piperazine ring fragments). |
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the quantifier ion (m/z 157) against the concentration of the standards.
-
Apply a linear regression to the calibration curve. The coefficient of determination (R²) should be ≥ 0.995.
-
Quantify the amount of Methyl 1-methylpiperazine-2-carboxylate in the test samples by interpolating their peak areas from the calibration curve.
-
Visualization: GC-MS Workflow
Caption: Workflow for GC-MS quantification.
Part 2: High-Sensitivity Quantification by LC-MS/MS
Principle & Rationale
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for trace-level quantification in complex matrices.[7] This technique is particularly advantageous when high sensitivity is required or when the analyte is present in samples (e.g., biological fluids, crude reaction mixtures) that are not suitable for direct GC injection.
-
Causality of Experimental Choices:
-
Chromatography: Reversed-phase HPLC on a C18 column is a robust choice for separating polar organic molecules.[8] The mobile phase, consisting of an organic solvent (acetonitrile) and water with a formic acid modifier, ensures good peak shape and promotes efficient protonation of the analyte for mass spectrometric detection.
-
Ionization: Electrospray Ionization (ESI) in positive ion mode (ESI+) is highly effective for molecules containing basic nitrogen atoms, such as the two nitrogens in the piperazine ring, which are readily protonated.[8]
-
Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides exceptional sensitivity and specificity.[8] A specific precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This highly specific transition filters out chemical noise, enabling accurate quantification at very low levels.
-
Experimental Protocol: LC-MS/MS
-
Preparation of Standards and Samples:
-
Stock Solution (1 mg/mL): Prepare as described in the GC-MS protocol, using methanol or acetonitrile as the solvent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serial dilution of the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Sample Preparation: Dissolve the sample in the initial mobile phase to a suitable concentration. Filtration through a 0.22 µm syringe filter is required before injection.
-
-
Instrumental Conditions:
| Parameter | Setting | Rationale |
| LC System | Shimadzu, Waters, or equivalent UPLC/HPLC system | Provides reliable solvent delivery and injection. |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard for fast, high-resolution separations. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous phase with acid modifier for protonation. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic phase for elution. |
| Gradient | 5% B to 95% B over 5 min, hold 2 min, re-equilibrate | Ensures elution and separation of the analyte. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40°C | Improves peak shape and reproducibility. |
| Injection Volume | 5 µL | Standard volume for LC-MS analysis. |
| MS System | Triple Quadrupole Mass Spectrometer | Required for MRM experiments.[8] |
| Ionization Mode | ESI Positive (ESI+) | Optimal for basic nitrogen-containing compounds. |
| Capillary Voltage | 3.5 kV | Typical voltage for stable spray. |
| Source Temp. | 150°C | Standard operating temperature. |
| Desolvation Temp. | 400°C | Facilitates efficient solvent evaporation. |
| MRM Transitions | Precursor Ion [M+H]⁺: m/z 158.1 | Protonated parent molecule. |
| Quantifier Transition: 158.1 -> 98.1 | Proposed loss of the methoxycarbonyl group. | |
| Qualifier Transition: 158.1 -> 70.1 | Proposed fragmentation of the piperazine ring. |
-
Data Analysis:
-
Analyze standards and samples.
-
Construct a calibration curve by plotting the peak area of the quantifier MRM transition against concentration.
-
Perform a linear regression with a weighting factor (e.g., 1/x) if the concentration range is wide.
-
Calculate the concentration in unknown samples using the regression equation.
-
Visualization: LC-MS/MS Workflow
Caption: Workflow for LC-MS/MS quantification.
Part 3: Quantification by HPLC-UV with Derivatization
Principle & Rationale
For laboratories without access to mass spectrometry, an HPLC-UV method can be developed. Since Methyl 1-methylpiperazine-2-carboxylate lacks a significant chromophore for sensitive UV detection, a pre-column derivatization step is necessary.[7][9] This involves reacting the analyte with a labeling agent to form a new product with strong UV absorbance.
-
Causality of Experimental Choices:
-
Derivatizing Agent: 4-Chloro-7-nitrobenzofuran (NBD-Cl) is an excellent choice for derivatizing secondary amines.[9] It reacts with the secondary amine of the piperazine ring to form a stable, highly conjugated product that absorbs strongly in the visible range (~470 nm), moving detection away from the noisy low-UV region.
-
Reaction Conditions: The reaction is typically performed in a buffered, slightly alkaline medium (e.g., borate buffer pH 9) to facilitate the nucleophilic attack of the amine on the NBD-Cl molecule. Heating accelerates the reaction to completion.
-
Chromatography: A standard C18 column is used to separate the derivatized analyte from excess reagent and other byproducts.
-
Experimental Protocol: HPLC-UV with Derivatization
-
Reagent Preparation:
-
Borate Buffer (0.1 M, pH 9.0): Dissolve boric acid in water and adjust the pH to 9.0 with sodium hydroxide.
-
NBD-Cl Solution (5 mg/mL): Dissolve 50 mg of NBD-Cl in 10 mL of acetonitrile. Prepare this solution fresh.
-
-
Derivatization Procedure:
-
In a 1.5 mL microcentrifuge tube, add 100 µL of the standard or sample solution (prepared in methanol).
-
Add 200 µL of 0.1 M Borate Buffer (pH 9.0).
-
Add 100 µL of the NBD-Cl solution.
-
Vortex briefly and incubate in a water bath or heating block at 60°C for 30 minutes.
-
Cool the mixture to room temperature.
-
Add 100 µL of 0.1 M HCl to quench the reaction.
-
The sample is now ready for injection.
-
-
Instrumental Conditions:
| Parameter | Setting | Rationale |
| HPLC System | HPLC with UV/Vis or PDA Detector | Standard equipment in most analytical labs. |
| Column | C18, 4.6 x 150 mm, 5 µm | Robust, general-purpose column. |
| Mobile Phase A | Water | |
| Mobile Phase B | Acetonitrile | |
| Gradient | 30% B to 80% B over 15 min | To separate the polar NBD-derivative from non-polar excess reagent. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 35°C | Ensures reproducible retention times.[9] |
| Injection Volume | 10 µL | Standard injection volume.[9] |
| Detection | UV/Vis Detector at 470 nm | Wavelength of maximum absorbance for the NBD-amine adduct. |
Visualization: Derivatization & HPLC Workflow
Caption: Workflow for derivatization and HPLC-UV analysis.
Method Validation
All analytical methods intended for use in a regulated environment must be validated to ensure they are fit for purpose.[10][11] Validation demonstrates that the method is reliable, reproducible, and accurate for the intended analysis.[12] Key validation parameters are defined by the International Council for Harmonisation (ICH) guidelines.[13]
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | No interference at the retention time of the analyte peak. | To ensure the signal measured is unequivocally from the analyte.[12] |
| Linearity | Coefficient of Determination (R²) ≥ 0.995 over the specified range. | To demonstrate a proportional relationship between signal and concentration. |
| Range | 80% to 120% of the target concentration. | The interval over which the method is precise, accurate, and linear. |
| Accuracy | % Recovery typically between 98.0% - 102.0% for API assay. | To measure the closeness of the test results to the true value. |
| Precision | Repeatability (RSD ≤ 2.0%); Intermediate Precision (RSD ≤ 2.0%). | To measure the degree of scatter between a series of measurements. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10; analyte can be quantified with acceptable precision and accuracy. | The lowest amount of analyte that can be quantitatively determined. |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3. | The lowest amount of analyte that can be detected but not necessarily quantified. |
| Robustness | No significant change in results with deliberate small variations in method parameters (e.g., flow rate, pH). | To measure the method's capacity to remain unaffected by small variations. |
Conclusion
This application note provides three distinct and robust methods for the quantification of Methyl 1-methylpiperazine-2-carboxylate.
-
The GC-MS method offers a reliable, specific, and straightforward approach for routine quality control of pure substances and intermediates.
-
The LC-MS/MS method provides superior sensitivity and selectivity, making it the ideal choice for trace-level quantification or analysis in complex matrices.
-
The HPLC-UV with derivatization method serves as a cost-effective and accessible alternative when mass spectrometric detectors are not available.
The choice of method should be guided by the specific analytical requirements, including the sample matrix, required sensitivity, and available instrumentation. All methods must be properly validated according to regulatory guidelines to ensure the integrity and reliability of the generated data.[1]
References
- Benchchem. Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.
- LCGC North America. (2014). Validation of Impurity Methods, Part II.
- Benchchem. A Comparative Guide to the LC-MS Analysis of N-Boc-piperazine-C3-COOH and Its Derivatives.
- OpenBU. (n.d.). Method development and validation for the quantification of eight synthetic piperazines in blood and urine using liquid chromatography-tandem mass spectrometry (UFLC-ESI-MS/MS).
- SciELO Brazil. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS.
- Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- ResearchGate. (2022). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- World Journal of Pharmaceutical Research. (n.d.). Analytical method validation: A brief review.
- Pharma Knowledge Forum. (2023). Method of analysis of Piperazine.
- U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
- United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- PubMed Central. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs.
- International Journal of Pharmaceutical Sciences and Research. (2024). A Review on Analytical Methods for Piperazine Determination.
- PubChem. (n.d.). Methyl 1-methylpiperidine-2-carboxylate.
- An Indian Journal. (2011). GC determination of substituted piperazines in pharmaceutical drug substances.
- Royal Society of Chemistry. (n.d.). Analytical Methods.
- Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin.
- Google Patents. (n.d.). CN112730641A - Ion chromatography determination method of N-methylpiperazine.
- Google Patents. (n.d.). CN104833673A - Content detection method of chemical intermediate N-methyl piperazine.
- ResearchGate. (n.d.). (PDF) Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances.
- ResearchGate. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
- PharmaTutor. (n.d.). Development and Validation of High Performance Liquid Chromatography method for analysis of Gatifloxacin & its Impurity.
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GC and HPLC methods for analyzing Methyl 1-methylpiperazine-2-carboxylate
An Application Note and Comprehensive Protocols for the Analysis of Methyl 1-methylpiperazine-2-carboxylate by Gas and Liquid Chromatography
Introduction: The Analytical Imperative for a Key Chiral Intermediate
Methyl 1-methylpiperazine-2-carboxylate is a substituted piperazine derivative that serves as a crucial building block in medicinal chemistry and pharmaceutical development. Its structure, featuring a chiral center at the C2 position of the piperazine ring, necessitates precise analytical control.[1][2] The stereochemistry of such intermediates can profoundly influence the efficacy and safety profile of the final active pharmaceutical ingredient (API). Consequently, robust and reliable analytical methods are paramount for ensuring chemical purity, controlling isomeric content, and supporting various stages of drug development, from process optimization to quality control.
This guide provides a detailed exploration of two orthogonal chromatographic techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for the comprehensive analysis of Methyl 1-methylpiperazine-2-carboxylate. We present not just protocols, but the underlying scientific rationale for method design, validation strategies, and data interpretation, empowering researchers to implement and adapt these methodologies for their specific needs.
Part 1: Gas Chromatography (GC) for Achiral Purity and Residual Solvent Analysis
Gas chromatography is an ideal technique for the quantitative analysis of volatile and thermally stable compounds like Methyl 1-methylpiperazine-2-carboxylate. Its high resolution and sensitivity, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), make it a powerful tool for purity assessment and the detection of volatile impurities.
Causality in GC Method Design
The development of a robust GC method hinges on the careful selection of several key parameters, each chosen to address the specific physicochemical properties of the analyte.
-
Stationary Phase Selection : The polarity of the GC column's stationary phase is the most critical factor for achieving separation. For piperazine derivatives, which possess basic nitrogen atoms, a mid-polarity phase is often optimal. A (50%-Phenyl)-methylpolysiloxane stationary phase (USP G3), such as a DB-17, provides a good balance of dispersive and dipole-dipole interactions, leading to excellent separation and peak symmetry for N-heterocyclic compounds.[3][4] This phase is less prone to strong interactions with the basic analyte than more polar phases, which can cause peak tailing.
-
Detector Choice : The Flame Ionization Detector (FID) is a universal, robust, and cost-effective choice for quantifying organic compounds.[4] For applications requiring unambiguous peak identification or enhanced sensitivity for trace-level impurities, a Mass Spectrometer (MS) is the detector of choice. GC-MS provides structural information based on the mass spectrum and fragmentation patterns of the analyte.[5][6][7]
-
Inlet and Oven Conditions : A split/splitless injector is standard. A split injection prevents column overloading when analyzing high-concentration samples, while a splitless injection is preferred for trace analysis. The oven temperature program is optimized to ensure the analyte elutes with a sharp, symmetrical peak, well-separated from any solvent or impurity peaks, within a reasonable runtime. A temperature ramp allows for the separation of compounds with a range of boiling points.[3][4]
Experimental Protocol: GC-FID Method
This protocol details a validated method for determining the purity of Methyl 1-methylpiperazine-2-carboxylate.
1. Instrumentation and Consumables:
-
Gas Chromatograph equipped with a Split/Splitless Inlet and Flame Ionization Detector (FID).
-
GC Column: DB-17 or equivalent (50%-Phenyl)-methylpolysiloxane, 30 m x 0.53 mm ID, 1.0 µm film thickness.[3][4]
-
Carrier Gas: Helium, high purity.
-
Reagents: Methanol (HPLC grade or higher).
-
Reference Standard: Methyl 1-methylpiperazine-2-carboxylate of known purity.
2. Chromatographic Conditions:
| Parameter | Setting | Rationale |
| Inlet | Split Mode, Ratio 1:10 | Prevents column overload and ensures sharp peaks for a neat or concentrated sample. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Column Flow | 2.0 mL/min (Constant Flow) | Optimal flow rate for a 0.53 mm ID column to balance efficiency and analysis time. |
| Oven Program | Initial: 150 °C, hold 5 min | Allows for elution of any low-boiling point solvents or impurities. |
| Ramp: 25 °C/min to 250 °C | A moderate ramp to separate the main analyte from potential higher-boiling impurities. | |
| Final Hold: 250 °C, hold 5 min | Ensures all components are eluted from the column before the next injection. | |
| Detector (FID) | Temperature: 260 °C | Higher than the final oven temperature to prevent condensation of eluting compounds. |
| H₂ Flow: 40 mL/min | Standard setting for FID operation. | |
| Air Flow: 400 mL/min | Standard setting for FID operation. | |
| Injection | Volume: 1.0 µL | A typical volume to avoid detector saturation. |
| Diluent | Methanol | The analyte is soluble in methanol, which is a common and appropriate solvent for GC. |
3. Standard and Sample Preparation:
-
Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Sample Solution (1000 µg/mL): Prepare the sample in the same manner as the standard solution.
4. Analysis Workflow:
-
Equilibrate the GC system until a stable baseline is achieved.
-
Perform a blank injection (methanol) to ensure the system is clean.
-
Inject the Standard Solution five times to establish system suitability (see below).
-
Inject the Sample Solution in duplicate.
-
Calculate the purity of the sample using the area percent method, assuming all impurities have a similar response factor. For higher accuracy, use relative response factors determined during validation.
GC Analysis Workflow Diagram
Caption: Workflow for purity analysis by GC-FID.
Method Validation Summary
A fully validated method provides confidence in the generated results. The protocol described should be validated according to ICH Q2(R1) guidelines.
| Validation Parameter | Typical Acceptance Criteria | Purpose |
| Specificity | Analyte peak is resolved from impurities and diluent peaks. | Ensures the method is selective for the target analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | Confirms a direct relationship between concentration and detector response. |
| Range | e.g., 50% to 150% of the nominal concentration. | The concentration range over which the method is precise and accurate. |
| Accuracy (% Recovery) | 98.0% - 102.0% | Measures the closeness of the experimental value to the true value. |
| Precision (% RSD) | Repeatability: ≤ 2.0%; Intermediate: ≤ 3.0% | Demonstrates the method's consistency over short and longer-term analyses. |
| LOD & LOQ | S/N ≥ 3 for LOD; S/N ≥ 10 for LOQ | Defines the lowest concentration that can be reliably detected and quantified. |
Part 2: HPLC for Achiral and Chiral Purity Analysis
HPLC is a cornerstone of pharmaceutical analysis due to its versatility. For Methyl 1-methylpiperazine-2-carboxylate, HPLC is essential for two distinct purposes: achiral purity assessment using a mass spectrometry detector and, critically, the separation of enantiomers using a chiral stationary phase.
Method A: Achiral Purity by LC-MS
1. Rationale and Method Design:
-
Challenge of UV Detection : The target molecule lacks a significant UV chromophore, making detection by standard UV-Vis detectors impractical for trace-level analysis.[8]
-
Solution with Mass Spectrometry : Coupling HPLC with a mass spectrometer (LC-MS) overcomes this limitation. MS detection is highly sensitive and selective, identifying compounds based on their mass-to-charge ratio (m/z). Electrospray Ionization (ESI) in positive mode is highly effective for basic compounds like piperazines, as they are readily protonated.[9][10]
-
Chromatography : A standard reversed-phase C18 column provides excellent retention and separation for many small organic molecules. A gradient elution starting with a high aqueous component and ramping to a high organic component is used to elute the analyte and any potential impurities with different polarities.[9][11]
2. Experimental Protocol: LC-MS Method
-
Instrumentation : HPLC or UPLC system coupled to a Single Quadrupole or Tandem Mass Spectrometer with an ESI source.
-
Column : C18, 2.1 x 50 mm, 1.8 µm particle size (or similar).
3. Chromatographic and MS Conditions:
| Parameter | Setting | Rationale |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source for ESI+ and controls pH. MS-compatible. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | 0-0.5 min (5% B), 0.5-4.0 min (5-95% B), 4.0-5.0 min (95% B) | A standard gradient for screening and separating impurities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Vol. | 2.0 µL | |
| Ionization Mode | ESI Positive (ESI+) | The analyte contains basic nitrogens that are easily protonated. |
| Scan Mode | Full Scan (e.g., m/z 50-500) | To detect all potential impurities. |
| SIM Mode | m/z 159.1 (for C₇H₁₄N₂O₂) | For selective and sensitive quantification of the protonated parent ion [M+H]⁺. |
Method B: Chiral Separation by HPLC
1. Rationale and Method Design:
-
The Importance of Chirality : As the analyte is chiral, quantifying the enantiomeric excess (e.e.) is a critical quality attribute. Regulatory agencies require the stereoisomeric composition of chiral drugs to be controlled.
-
Chiral Stationary Phases (CSPs) : Enantiomers can only be separated in a chiral environment. This is achieved using a CSP. Polysaccharide-based CSPs, such as those coated with derivatives of cellulose or amylose (e.g., Chiralpak® IC), are widely effective for a broad range of chiral compounds.[12] They create transient, diastereomeric complexes with the enantiomers, leading to different retention times.
-
Mobile Phase : The choice of mobile phase is crucial for achieving resolution on a CSP. For a compound like this, a polar organic mobile phase (e.g., acetonitrile and methanol) with a basic additive like diethylamine (DEA) is often effective. The DEA acts as a competitor for active sites on the stationary phase, improving peak shape and resolution for basic analytes.[12]
2. Experimental Protocol: Chiral HPLC Method
-
Instrumentation : HPLC system with UV or MS detector.
-
Column : Chiralpak IC (or equivalent cellulose-based CSP), 4.6 x 250 mm, 5 µm.
3. Chromatographic Conditions:
| Parameter | Setting | Rationale |
| Column Temp. | 35 °C | Temperature can significantly affect chiral resolution; consistency is key. |
| Mobile Phase | Acetonitrile / Methanol / Diethylamine (90:10:0.1, v/v/v) | A polar organic mobile phase often provides good selectivity on polysaccharide CSPs. DEA improves peak shape for basic analytes.[12] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Injection Vol. | 10 µL | |
| Detection | MS (as in Method A) or UV at low wavelength (e.g., 210 nm) | MS is preferred for sensitivity. If using UV, low wavelength is required due to the lack of a strong chromophore, but sensitivity will be limited. |
HPLC Analysis Workflow Diagram
Caption: Decision workflow for HPLC analysis.
Conclusion: Selecting the Right Tool for the Task
This guide has detailed robust and reliable GC and HPLC methods for the comprehensive analysis of Methyl 1-methylpiperazine-2-carboxylate. The GC-FID method offers a simple, cost-effective approach for routine quality control and purity assessment. For more demanding applications, such as impurity identification and the critical determination of enantiomeric excess, HPLC is indispensable. The achiral LC-MS method provides unparalleled sensitivity and specificity for purity profiling, while the chiral HPLC method allows for the precise control of stereoisomeric content. The selection of the appropriate technique should be guided by the specific analytical question at hand, ensuring data of the highest quality and integrity in the development of new chemical entities.
References
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Caccia, S., & Garattini, S. (1986). Gas chromatographic method for determination of a piperazine derivative (Trelibet) and its metabolites in human plasma and urine. Journal of Chromatography B: Biomedical Sciences and Applications, 378(1), 155-162. [Link]
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Reddy, B. M., et al. (2011). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Analytical Chemistry: An Indian Journal, 10(7), 453-457. [Link]
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Al-Neaimy, U. I. S., Faiyq, Z., & Shehab, S. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. [Link]
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Zuba, D., & Byrska, B. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. International Journal of Molecular Sciences, 22(1), 1-13. [Link]
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Chen, Y., et al. (2021). Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry. Journal of Forensic Sciences, 66(3), 1083-1091. [Link]
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SIELC Technologies. (n.d.). Separation of 1-Piperazinecarboxylic acid, ethyl ester, monohydrochloride on Newcrom R1 HPLC column. SIELC Application Note. [Link]
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Gankin, V. Y., & L'vov, B. V. (1975). Methods of gas chromatography in chemico-pharmaceutical industry. Part II. determination of the parent compound and impurities in 1-amino-4-methylpiperazine. Pharmaceutical Chemistry Journal, 9(4), 263-265. [Link]
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Boston University. (2015). Method development and validation for the quantification of eight synthetic piperazines in blood and urine using liquid chromatography-tandem mass spectrometry (UFLC-ESI-MS/MS). OpenBU. [Link]
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Trade Science Inc. (2011). GC determination of substituted piperazines in pharmaceutical drug substances. Analytical Chemistry: An Indian Journal. [Link]
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Zuba, D. (2012). Determination of piperazine derivatives in “Legal Highs”. Problems of Forensic Sciences. [Link]
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Kumar, A., et al. (2014). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 6(5), 1004-1011. [Link]
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Pandey, P. K. (2023). Method of analysis of Piperazine. Pharma Knowledge Forum. [Link]
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SIELC Technologies. (n.d.). Separation of Piperazine-1,4-dipropionic acid on Newcrom R1 HPLC column. SIELC Application Note. [Link]
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Kumar, A., et al. (2014). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 6(5), 1004-1011. [Link]
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National Center for Biotechnology Information. (n.d.). Methyl 1-methylpiperidine-2-carboxylate. PubChem Compound Database. [Link]
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Niaei, A., et al. (2022). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Acta Chromatographica, 34(2), 209-216. [Link]
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Zuba, D. (2021). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. Toxics, 9(10), 244. [Link]
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ResearchGate. (n.d.). Chiral Synthesis and Enzymatic Resolution of (S)-(-)Piperazine-2-Carboxylic Acid Using Enzyme Alcalase. ResearchGate Publication. [Link]
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National Institute of Standards and Technology (NIST). (n.d.). Piperazine, 1-methyl-. NIST Chemistry WebBook. [Link]
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Al-Saeed, F. A., et al. (2022). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Separations, 9(9), 235. [Link]
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Gadzała-Kopciuch, R., et al. (2009). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Journal of Liquid Chromatography & Related Technologies, 32(12), 2211-2224. [Link]
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National Center for Biotechnology Information. (n.d.). (S)-1-methyl-piperazine-2-carboxylic acid methyl ester. PubChem Compound Database. [Link]
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Papke, R. L., et al. (2024). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 15(1), 126-138. [Link]
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American Elements. (n.d.). Methyl (R)-1-Boc-piperazine-2-carboxylate. American Elements Product Catalog. [Link]
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ResearchGate. (n.d.). Chiral solvating properties of (S)-1-benzyl-6-methylpiperazine-2,5-dione. ResearchGate Publication. [Link]
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Application Notes & Protocols: Strategic Use of Methyl 1-methylpiperazine-2-carboxylate for the Synthesis of Novel Monoamine Oxidase B (MAO-B) Inhibitors
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of Methyl 1-methylpiperazine-2-carboxylate as a key building block in the synthesis of novel and potent Monoamine Oxidase B (MAO-B) inhibitors. While direct literature precedent for this specific starting material in MAO-B inhibitor synthesis is limited, this guide presents a scientifically rigorous and plausible synthetic strategy, grounded in established principles of medicinal chemistry and supported by analogous transformations reported for related piperazine-containing compounds.[1][2][3]
Introduction: The Rationale for Piperazine Scaffolds in MAO-B Inhibition
Monoamine Oxidase B (MAO-B) is a critical enzyme in the catabolism of neurotransmitters, particularly dopamine.[3] Its inhibition is a clinically validated therapeutic strategy for neurodegenerative conditions such as Parkinson's disease, with the potential for broader applications in other neurological disorders.[4][5] The piperazine moiety is a "privileged scaffold" in medicinal chemistry, frequently incorporated into centrally active agents due to its ability to impart favorable physicochemical properties, including improved solubility and the potential to cross the blood-brain barrier.[1] Numerous potent and selective MAO-B inhibitors feature a piperazine ring, which often serves as a key pharmacophoric element, engaging in crucial interactions within the enzyme's active site.[3][4][6][7]
Methyl 1-methylpiperazine-2-carboxylate is an attractive, yet underexplored, starting material for the synthesis of novel MAO-B inhibitors. Its bifunctional nature, possessing both a secondary amine and a carboxylate group, allows for diverse synthetic manipulations, enabling the construction of a wide array of potential inhibitors. This document outlines a detailed protocol for the synthesis of a novel piperazine-2-carboxamide derivative, a class of compounds with demonstrated potential as bioactive agents.[1][8]
Proposed Synthetic Strategy: From Methyl 1-methylpiperazine-2-carboxylate to a Novel MAO-B Inhibitor Candidate
The proposed synthetic route leverages the carboxylate functionality of Methyl 1-methylpiperazine-2-carboxylate for the formation of an amide bond with a carefully selected amine. The target molecule, (1-methylpiperazin-2-yl)(4-(3-fluorobenzyloxy)phenyl)methanone , is designed based on the structure-activity relationships (SAR) of known MAO-B inhibitors, such as safinamide, which features a 3-fluorobenzyloxy moiety.[9]
Retrosynthetic Analysis
The retrosynthetic analysis of the target molecule reveals a straightforward disconnection at the amide bond, leading back to 1-methylpiperazine-2-carboxylic acid and 4-(3-fluorobenzyloxy)aniline. The former can be readily obtained from the starting material, Methyl 1-methylpiperazine-2-carboxylate, via ester hydrolysis.
Caption: Retrosynthetic analysis of the target MAO-B inhibitor.
Forward Synthetic Workflow
The forward synthesis is a two-step process:
-
Step 1: Hydrolysis of Methyl 1-methylpiperazine-2-carboxylate. The methyl ester is hydrolyzed under basic conditions to yield 1-methylpiperazine-2-carboxylic acid.
-
Step 2: Amide Coupling. The resulting carboxylic acid is coupled with 4-(3-fluorobenzyloxy)aniline using a standard peptide coupling reagent to form the target amide.
Caption: Proposed synthetic workflow for the target MAO-B inhibitor.
Detailed Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Purity |
| Methyl 1-methylpiperazine-2-carboxylate | Commercially available | ≥95% |
| Lithium hydroxide (LiOH) | Sigma-Aldrich | ≥98% |
| Tetrahydrofuran (THF), anhydrous | Sigma-Aldrich | ≥99.9% |
| 4-(3-Fluorobenzyloxy)aniline | Commercially available | ≥97% |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Commercially available | ≥98% |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | ≥99.5% |
| N,N-Dimethylformamide (DMF), anhydrous | Sigma-Aldrich | ≥99.8% |
| Dichloromethane (DCM) | Fisher Scientific | HPLC Grade |
| Ethyl acetate (EtOAc) | Fisher Scientific | HPLC Grade |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Fisher Scientific | - |
| Brine (saturated aqueous NaCl) | Fisher Scientific | - |
| Anhydrous magnesium sulfate (MgSO₄) | Sigma-Aldrich | ≥99.5% |
Protocol 1: Synthesis of 1-Methylpiperazine-2-carboxylic acid
-
Reaction Setup: To a solution of Methyl 1-methylpiperazine-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1, v/v), add lithium hydroxide (LiOH, 1.5 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Work-up and Isolation:
-
Once the reaction is complete, carefully neutralize the mixture to pH ~6-7 with 1 M hydrochloric acid (HCl).
-
Concentrate the solution under reduced pressure to remove the THF.
-
The resulting aqueous solution containing the product can be used directly in the next step or lyophilized to obtain the crude carboxylic acid as a solid.
-
Rationale: Basic hydrolysis using lithium hydroxide is a standard and efficient method for the saponification of methyl esters, particularly for amino acid derivatives, as it minimizes side reactions.[10]
Protocol 2: Synthesis of (1-methylpiperazin-2-yl)(4-(3-fluorobenzyloxy)phenyl)methanone (Target Compound)
-
Reaction Setup:
-
Dissolve the crude 1-methylpiperazine-2-carboxylic acid (1.0 eq) and 4-(3-fluorobenzyloxy)aniline (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Add HATU (1.2 eq) portion-wise to the stirred solution.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate (EtOAc) and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane/methanol) to afford the pure target compound.
-
Rationale: HATU is a highly efficient and widely used peptide coupling reagent that minimizes racemization and promotes high yields in amide bond formation.[11] DIPEA is used as a non-nucleophilic base to neutralize the acid formed during the reaction.
Characterization and Analysis
The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques:
| Technique | Expected Observations |
| ¹H and ¹³C NMR Spectroscopy | To confirm the chemical structure and the presence of all expected protons and carbons. |
| High-Resolution Mass Spectrometry (HRMS) | To confirm the elemental composition and exact mass of the synthesized compounds. |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the final compound. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the characteristic functional groups (e.g., amide C=O stretch). |
In Vitro MAO-B Inhibition Assay
The inhibitory activity of the synthesized compound against human MAO-B should be evaluated using a validated in vitro assay.
Principle
The assay measures the ability of the test compound to inhibit the activity of recombinant human MAO-B. The enzyme activity can be monitored using a fluorometric or spectrophotometric method, for example, by measuring the production of hydrogen peroxide from the oxidation of a substrate like kynuramine or benzylamine.[12]
Protocol
-
Enzyme and Substrate Preparation: Prepare solutions of recombinant human MAO-B and a suitable substrate (e.g., kynuramine) in an appropriate buffer (e.g., 50 mM sodium phosphate, pH 7.4).
-
Assay Procedure:
-
In a 96-well plate, add the buffer, various concentrations of the test compound (typically in DMSO, ensuring the final DMSO concentration is low and consistent across wells), and the MAO-B enzyme solution.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes at 37 °C) to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the substrate solution.
-
Monitor the change in fluorescence or absorbance over time using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Use a known MAO-B inhibitor, such as safinamide or selegiline, as a positive control.[12]
-
Conclusion
This document provides a detailed and scientifically supported guide for the synthesis of a novel potential MAO-B inhibitor starting from Methyl 1-methylpiperazine-2-carboxylate. The proposed synthetic route is based on well-established chemical transformations and the design of the target molecule is informed by the known structure-activity relationships of existing MAO-B inhibitors. This application note serves as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug discovery, enabling the exploration of new chemical space in the quest for improved therapeutics for neurodegenerative diseases.
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Herpin, T., et al. (2001). Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. 5Z.com. [Link]
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Taha, M., et al. (2017). Synthesis of piperazine sulfonamide analogs as diabetic-II inhibitors and their molecular docking study. PubMed. [Link]
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Stazi, A. V., et al. (2010). Piperazine sulfonamide BACE1 inhibitors: design, synthesis, and in vivo characterization. Bioorganic & Medicinal Chemistry Letters. [Link]
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Abdelgawad, M. A., et al. (2023). Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations. PubMed Central. [Link]
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Abdelgawad, M. A., et al. (2021). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. PubMed Central. [Link]
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Haroon, M., et al. (2025). Novel Piperazine Derivatives as MAO-B Inhibitors: Design, Synthesis and Computational Exploration Through Molecular Docking, MD Simulations, MM-PBSA and DFT Studies. ResearchGate. [Link]
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Valeur, E. & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic Chemistry Portal. [Link]
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Safe handling and storage procedures for Methyl 1-methylpiperazine-2-carboxylate
Application Notes and Protocols for Methyl 1-methylpiperazine-2-carboxylate
Abstract
This document provides a comprehensive guide to the safe handling, storage, and emergency procedures for Methyl 1-methylpiperazine-2-carboxylate (CAS No. 939983-64-9 for the (S)-enantiomer).[1] Due to the limited availability of a dedicated Safety Data Sheet (SDS) for this specific compound, this guide synthesizes safety protocols by analyzing the chemical's structural components: the N-methylpiperazine core and the methyl carboxylate ester functional group. The protocols herein are derived from authoritative data on closely related piperazine derivatives and general principles of laboratory safety. This guide is intended for researchers, chemists, and drug development professionals.
Introduction and Scientific Context
Methyl 1-methylpiperazine-2-carboxylate is a substituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, and its derivatives are known to exhibit a range of biological activities, often interacting with the central nervous system.[2][3] The safe manipulation of such compounds is paramount, not only for operator safety but also for ensuring experimental integrity.
The primary safety concerns are derived from its constituent parts:
-
N-Methylpiperazine Moiety: Compounds containing this group can be corrosive, causing severe skin burns and eye damage.[4][5] They may also be harmful if inhaled or absorbed through the skin.[4][5] A significant, often overlooked hazard is the potential for N-substituted piperazines to form highly carcinogenic N-nitrosamine impurities if exposed to nitrite sources under acidic conditions.[6]
-
Methyl Ester Functional Group: Carboxylate esters are susceptible to hydrolysis, particularly when exposed to moisture, strong acids, or bases.[7] This reactivity can affect the compound's stability and purity over time, making proper storage critical.
This document establishes a robust safety framework by integrating these considerations into practical, step-by-step protocols.
Hazard Identification and Compound Properties
All personnel must treat Methyl 1-methylpiperazine-2-carboxylate as a hazardous substance. The primary anticipated hazards include skin and eye irritation or corrosion, potential respiratory tract irritation, and possible toxicity upon ingestion or inhalation.[8][9]
| Property | Data | Source(s) |
| IUPAC Name | methyl 1-methylpiperazine-2-carboxylate | PubChem[1] |
| Molecular Formula | C₇H₁₄N₂O₂ | PubChem[1] |
| Molecular Weight | 158.20 g/mol | PubChem[1] |
| CAS Number | 939983-64-9 ((S)-enantiomer) | PubChem[1] |
| Appearance | Assumed to be a liquid or low-melting solid at room temperature. | (Inference) |
| Incompatible Materials | Strong oxidizing agents, strong acids, acid chlorides, acid anhydrides. | Based on N-Methylpiperazine[4][10] |
| Hazardous Decomposition | Combustion produces carbon oxides (CO, CO₂) and nitrogen oxides (NOx). | Based on N-Methylpiperazine[4] |
Personal Protective Equipment (PPE) Protocol
A risk-based approach to PPE selection is mandatory. The following protocol outlines the minimum required PPE for handling this compound. Operations with a higher risk of splashing or aerosol generation require enhanced protection.
Step-by-Step PPE Protocol:
-
Base Protection: Always wear a flame-resistant laboratory coat, fully buttoned, with long pants and closed-toe, chemical-resistant shoes.[11][12]
-
Hand Protection: Wear two pairs of chemical-resistant gloves, with the outer glove overlapping the cuff of the lab coat. Nitrile gloves are a suitable choice for incidental contact, but should be changed immediately upon contamination.[11] For prolonged handling, consult a glove manufacturer's resistance guide.
-
Eye and Face Protection: At a minimum, wear ANSI Z87.1-compliant safety glasses with side shields.[12] When handling quantities greater than a few milligrams or when there is any risk of splashing, chemical splash goggles are required.[12] For significant splash risks, a full-face shield must be worn over the safety goggles.[11][12]
-
Respiratory Protection: All handling of the solid or its solutions must be performed within a certified chemical fume hood to prevent inhalation of dust, aerosols, or vapors.[8][9] If engineering controls are insufficient, respiratory protection may be required, which necessitates a formal respiratory protection program, including fit testing and medical evaluation.[11]
Caption: PPE selection workflow for handling the target compound.
Safe Handling and Experimental Protocols
Adherence to good occupational work practices is essential. Avoid all personal contact, including inhalation.[13][14]
Protocol 4.1: Weighing and Transfer of Solid Compound
-
Preparation: Designate a specific area within a chemical fume hood for weighing. Place a plastic-backed absorbent liner on the work surface.
-
Tare: Place a clean, dry weighing vessel on the analytical balance and tare it.
-
Transfer: Using a clean spatula, carefully transfer the desired amount of Methyl 1-methylpiperazine-2-carboxylate to the weighing vessel. Perform this action slowly to avoid generating dust.
-
Cleaning: After weighing, securely cap the stock container. Decontaminate the spatula with an appropriate solvent (e.g., ethanol) followed by soap and water, collecting the rinsate as hazardous waste.[8]
-
Transport: If the weighed sample needs to be moved, place it in a secondary container for transport within the lab.
Protocol 4.2: Preparation of a Stock Solution
-
Setup: Perform all steps in a chemical fume hood.
-
Solvent Addition: Add the desired solvent to a suitable flask equipped with a magnetic stir bar.
-
Solute Addition: Carefully add the pre-weighed Methyl 1-methylpiperazine-2-carboxylate to the solvent.
-
Dissolution: Cap the flask and stir at room temperature until the solid is fully dissolved. Gentle heating may be used if solubility is an issue, but this should be done with caution in a well-ventilated area, away from ignition sources.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, date, and appropriate hazard pictograms.
Long-Term Storage Procedures
Proper storage is critical to maintain the compound's integrity and prevent degradation. The primary concerns are moisture, which can cause hydrolysis of the ester[7], and light.[15]
| Parameter | Recommended Condition | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term stability.[7][16] | Slows the rate of potential degradation reactions, including hydrolysis.[17] |
| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[7] | Prevents contact with atmospheric moisture and oxygen, which can degrade the compound.[15][18] |
| Container | Use an amber glass vial or other light-protecting container with a secure, tight-fitting cap.[18][19] | Protects the compound from light-induced degradation and prevents moisture ingress.[15] |
| Location | Store in a designated, well-ventilated chemical storage cabinet away from incompatible materials like strong acids and oxidizing agents.[13][14] | Prevents accidental hazardous reactions.[4] |
| Inventory | All containers must be clearly labeled. Use a first-in, first-out (FIFO) inventory system. | Ensures older stock is used first and prevents the use of potentially degraded material. |
Spill and Emergency Procedures
Have an emergency plan and ensure all personnel are trained on it. Safety showers and eyewash stations must be immediately accessible.[20][21]
Spill Management
Caption: Decision tree for responding to a chemical spill.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 30 minutes, occasionally lifting the upper and lower eyelids.[20] Seek immediate medical attention.[22]
-
Skin Contact: Immediately remove all contaminated clothing.[13] Wash the affected area with large amounts of soap and water for at least 15 minutes.[20] Seek immediate medical attention if irritation or burns develop.[22]
-
Inhalation: Move the victim to fresh air.[23] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[23] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[23]
Waste Disposal
All waste containing Methyl 1-methylpiperazine-2-carboxylate, including contaminated consumables (pipette tips, gloves, absorbent materials), must be disposed of as hazardous chemical waste.[8]
-
Collect waste in a designated, properly labeled, and sealed hazardous waste container.[8][13]
-
Do not mix with incompatible waste streams.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
References
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Piperazine. Retrieved from [Link]
-
Chem-Supply Pty Ltd. (2020). Safety Data Sheet: N-Methylpiperazine. Retrieved from [Link]
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PubChem. (n.d.). Methyl piperazine-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 1-methylpiperidine-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
BTC. (2025). How to transport the Piperazine Series safely?. Retrieved from [Link]
-
PubChem. (n.d.). (S)-1-methyl-piperazine-2-carboxylic acid methyl ester. National Center for Biotechnology Information. Retrieved from [Link]
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]
-
American Elements. (n.d.). Methyl (R)-1-Boc-piperazine-2-carboxylate. Retrieved from [Link]
-
Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 430-436. Retrieved from [Link]
-
U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]
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PubChem. (n.d.). 1-Methylpiperazine. National Center for Biotechnology Information. Retrieved from [Link]
-
Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423-441. Retrieved from [Link]
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BTC. (2025). What safety precautions should be taken when using piperazine?. Retrieved from [Link]
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Astro Chemical Company, Inc. (n.d.). Shelf-Life & Storage Conditions. Retrieved from [Link]
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GMP Insiders. (n.d.). Stability Storage Conditions In Pharma Industry. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]
-
Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety. Retrieved from [Link]
-
Amsden, B. G., & Wang, F. (2013). Storage Stability Study of Salicylate-based Poly(anhydride-esters). Journal of biomaterials science. Polymer edition, 24(13), 1566–1580. Retrieved from [Link]
-
PubChem. (n.d.). Methyl piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Chew, S. C., & Nyam, K. L. (2020). Degradation of glycidyl esters in RBD palm oil as a function of storage conditions. Food science & nutrition, 8(11), 6066–6072. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimization of Methyl 1-methylpiperazine-2-carboxylate Synthesis
Welcome to the technical support center for the synthesis and optimization of Methyl 1-methylpiperazine-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will delve into the mechanistic rationale behind procedural steps, provide detailed troubleshooting protocols, and offer data-driven advice to maximize your yield and purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions encountered by researchers.
Q1: What are the primary synthetic routes for the N-methylation of Methyl piperazine-2-carboxylate?
There are several established methods for the selective N-methylation of the piperazine ring at the 1-position. The choice of method often depends on scale, available reagents, and desired purity profile. The most common approaches are:
-
Eschweiler-Clarke Reaction: This is a classic and robust method that uses formaldehyde as the carbon source and formic acid as the reducing agent.[1] It is often favored for its cost-effectiveness and the fact that it inherently prevents over-alkylation to form quaternary ammonium salts.[1] The reaction is irreversible due to the formation of carbon dioxide gas.[1]
-
Reductive Amination: This is a versatile and widely used method in modern organic synthesis. It involves the reaction of the starting amine with formaldehyde (or its trimer, paraformaldehyde) to form an intermediate iminium ion, which is then reduced in situ by a hydride source. Common reducing agents for this transformation include sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (H₂/Catalyst).[2][3] STAB is particularly popular due to its mildness and selectivity.
-
Alternative Methylating Agents: Other methods include using methanol in the presence of a suitable catalyst (a "borrowing hydrogen" or "hydrogen autotransfer" reaction) or dimethyl carbonate with a ruthenium catalyst and H₂.[4][5] These are considered greener alternatives but may require more specialized catalytic systems.
Q2: My reaction yield is consistently low. What are the most likely causes?
Low yield is a frequent issue stemming from several potential factors:
-
Incomplete Reaction: The reaction may not have reached completion. This can be due to insufficient reaction time, suboptimal temperature, or poor reagent stoichiometry.
-
Reagent Degradation: Aqueous formaldehyde solutions can degrade over time, and the concentration of formic acid can change. Using fresh, high-quality reagents is critical.
-
Side Reactions: Formation of byproducts, such as the di-methylated piperazine, can consume starting material and reduce the yield of the desired product.
-
Product Loss During Workup: The product, being an amine, can be partially water-soluble, leading to losses during aqueous extraction phases. Improper pH adjustment during workup can also lead to significant product loss.
Q3: I see multiple spots on my TLC/LC-MS analysis. What are the common side products?
The most common impurities observed are:
-
Unreacted Starting Material: Methyl piperazine-2-carboxylate.
-
Di-methylated Byproduct: Methyl 1,4-dimethylpiperazine-2-carboxylate. This arises if the reaction conditions are too harsh or if an excess of the methylating agent is used indiscriminately.
-
N-formyl derivative: If the reduction step in a reductive amination is slow, an N-formyl intermediate can sometimes be isolated.
Q4: How can I minimize the formation of the di-methylated byproduct?
The key to achieving mono-methylation selectivity is precise control over the reaction conditions:
-
Stoichiometry: Use a carefully measured, slight excess (typically 1.1-1.5 equivalents) of formaldehyde. A large excess will drive the formation of the di-methylated product.
-
Order of Addition: Slowly adding the formaldehyde to the reaction mixture can help maintain a low instantaneous concentration, favoring mono-alkylation.
-
Temperature Control: Running the reaction at the lowest effective temperature can improve selectivity. For Eschweiler-Clarke, this often means maintaining a temperature just sufficient for steady CO₂ evolution without being excessively vigorous.[6]
Q5: What is the most effective method for purifying Methyl 1-methylpiperazine-2-carboxylate?
Purification can be challenging due to the similar polarity of the product and unreacted starting material. A multi-step approach is often best:
-
Acid-Base Extraction: During the aqueous workup, carefully adjust the pH. The product is a basic amine and can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer, followed by extraction into an organic solvent.
-
Column Chromatography: Flash chromatography on silica gel is a standard method. A gradient elution using a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically effective. Adding a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the eluent can prevent peak tailing and improve separation.
-
Crystallization/Salt Formation: For high purity, the product can be converted to a crystalline salt, such as the hydrochloride or acetate, which can be recrystallized.[7]
Part 2: Troubleshooting Guide
This guide provides a structured approach to resolving specific experimental issues.
| Problem | Potential Cause | Recommended Solution & Rationale |
| 1. Reaction Stalled (No/Low Conversion) | A. Reagent Inactivity | Solution: Use a fresh bottle of formaldehyde (preferably a 37 wt. % aqueous solution) and high-purity formic acid or a fresh container of the hydride reducing agent. Rationale: Formaldehyde can polymerize to paraformaldehyde, and formic acid can absorb water. Hydride reagents can decompose upon exposure to atmospheric moisture. |
| B. Suboptimal Temperature | Solution: For Eschweiler-Clarke, ensure the temperature is sufficient to cause gentle but steady CO₂ evolution (typically 80-100 °C).[1] For reductive aminations with STAB, reactions are often run at room temperature but may require gentle heating (40-50 °C) to go to completion. Rationale: Temperature affects the rate of both iminium ion formation and its subsequent reduction. | |
| C. Incorrect pH (for NaBH₃CN) | Solution: If using sodium cyanoborohydride, maintain the reaction pH between 6 and 7. Rationale: NaBH₃CN is most effective and selective at a slightly acidic pH, which favors the existence of the iminium ion over the free amine. | |
| 2. Significant Di-methylation Observed | A. Excess Methylating Agent | Solution: Reduce the equivalents of formaldehyde to 1.1-1.2 eq. and monitor the reaction closely by TLC or LC-MS to stop it upon consumption of the starting material. Rationale: Limiting the amount of the electrophile is the most direct way to prevent the second methylation event. |
| B. High Reaction Temperature/Long Duration | Solution: Perform the reaction at a lower temperature for a longer period. Rationale: The second methylation step has a higher activation energy. Lowering the temperature disproportionately slows the rate of di-methylation compared to the desired mono-methylation. | |
| 3. Difficult Product Isolation | A. Emulsion During Workup | Solution: Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength and break the emulsion. Alternatively, filtering the entire mixture through a pad of Celite® can be effective. Rationale: Brine reduces the mutual solubility of the organic and aqueous phases. |
| B. Product Lost in Aqueous Layer | Solution: Ensure the aqueous phase is sufficiently basic (pH > 10) before extraction. Perform multiple extractions (e.g., 3-4 times) with a suitable organic solvent like dichloromethane or ethyl acetate. Rationale: The free amine is most soluble in organic solvents at high pH. Multiple extractions are more efficient at recovering the product than a single large-volume extraction. | |
| C. Poor Separation on Silica Gel | Solution: Add 0.5-1% triethylamine or ammonia in methanol to your eluent system. Rationale: Basic amines interact strongly with the acidic silanol groups on the silica surface, causing streaking and poor separation. A basic modifier neutralizes these sites, leading to sharper peaks. |
Part 3: Detailed Experimental Protocols
Protocol 1: Synthesis via Eschweiler-Clarke Reaction
This protocol is a robust method suitable for moderate to large-scale synthesis.
-
Step 1: Reaction Setup
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Methyl piperazine-2-carboxylate (1.0 eq.).
-
Add formic acid (98%, 2.5 eq.). The amine salt may precipitate.
-
With stirring, add formaldehyde (37 wt. % in H₂O, 1.5 eq.) to the mixture.
-
-
Step 2: Reaction Execution
-
Heat the reaction mixture to 90-100 °C. You should observe a steady evolution of CO₂ gas. (Caution: Perform in a well-ventilated fume hood).
-
Maintain this temperature and stir for 4-8 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Step 3: Workup and Isolation
-
Cool the reaction mixture to room temperature.
-
Carefully add saturated sodium bicarbonate solution until the CO₂ evolution ceases and the pH of the aqueous solution is ~8-9.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Step 4: Purification
-
Purify the crude oil by flash column chromatography on silica gel (e.g., 95:4.5:0.5 Dichloromethane/Methanol/Triethylamine) to afford the pure Methyl 1-methylpiperazine-2-carboxylate.
-
Protocol 2: Synthesis via Reductive Amination with STAB
This method uses milder conditions and is suitable for smaller-scale or sensitive substrates.
-
Step 1: Reaction Setup
-
In a round-bottom flask, dissolve Methyl piperazine-2-carboxylate (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add formaldehyde (37 wt. % in H₂O, 1.2 eq.).
-
-
Step 2: Reaction Execution
-
Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (STAB, 1.5 eq.) portion-wise over 15 minutes. (Caution: STAB reacts with water, some gas evolution may occur).
-
Stir the reaction at room temperature for 6-12 hours. Monitor by TLC or LC-MS.
-
-
Step 3: Workup and Isolation
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Stir vigorously for 30 minutes, then transfer to a separatory funnel.
-
Separate the layers and extract the aqueous phase with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Step 4: Purification
-
Purify via flash column chromatography as described in Protocol 1.
-
Part 4: Visual Guides & Diagrams
Diagram 1: General Synthesis & Workup Workflow
Caption: A simplified workflow for the synthesis of Methyl 1-methylpiperazine-2-carboxylate.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to diagnose and solve issues related to low reaction yield.
References
- Weipert, E. A., & Levis, W. W., Jr. (1964). U.S. Patent No. 3,154,552. U.S.
- Rachen, D. R. (1991). EP Patent No. 0429996A2.
- Weipert, E. A. (1964). U.S. Patent No. 3,154,553. U.S.
-
Gilio, A. K., Thorpe, T., Turner, N. J., & Grogan, G. (2022). Reductive Aminations by Imine Reductases: From Milligrams to Tons. ResearchGate. [Link]
-
O'Brien, P. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. [Link]
-
Wikipedia contributors. (2023). Eschweiler–Clarke reaction. Wikipedia. [Link]
-
Sperry, J. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Methylpiperazine. PubChem. [Link]
-
Wang, C., et al. (2020). Recent Development in Synthesis of N‐Methylamines with Amines and Methanol. ResearchGate. [Link]
-
Mellouk, S., et al. (2018). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Catalysis Science & Technology. [Link]
-
Wolan, A., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Journal of Organic Chemistry. [Link]
-
Li, X., et al. (2025). Catalytic synthesis of N-methyl-piperazine in fixed bad reactor. ResearchGate. [Link]
-
Zee, J. van der, et al. (2019). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. PubMed Central. [Link]
- CN102304102B - Preparation method of 1-methyl piperazine.
- CN101239957A - Synthesis method of N-methylpiperazine.
-
Balaraman, K., et al. (2020). N -methylation of amines and N -formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. ResearchGate. [Link]
- Stewart, H. W. (1959). U.S. Patent No. 2,919,275. U.S.
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
- CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine.
-
Wilson, D. M., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Institutes of Health. [Link]
- CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation.
- CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives.
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- 4. researchgate.net [researchgate.net]
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Technical Support Center: Chromatographic Purification of Crude Methyl 1-methylpiperazine-2-carboxylate
As a Senior Application Scientist, this guide is designed to provide in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the chromatographic purification of Methyl 1-methylpiperazine-2-carboxylate. This molecule's inherent basicity and polarity often lead to predictable but solvable issues during separation on standard silica gel. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered when developing a purification method for this compound.
Q1: Why is my Methyl 1-methylpiperazine-2-carboxylate streaking badly or not moving off the baseline during silica gel TLC/chromatography?
A1: This is the most frequent issue and stems from a fundamental acid-base interaction. Standard silica gel is rich in surface silanol groups (Si-OH), which are weakly acidic. Your target compound, containing two basic nitrogen atoms in the piperazine ring, strongly adsorbs to these acidic sites via ionic interactions.[1][2] This strong binding prevents the mobile phase from eluting the compound efficiently, resulting in significant peak tailing, streaking, or complete retention at the origin.[2]
Q2: What are the best starting solvent systems for developing a TLC method for this compound?
A2: Given the polar and basic nature of your compound, you will need a relatively polar solvent system that is modified to suppress the undesirable interactions with silica. A good starting point is crucial for efficient method development.[3][4] Always aim for a target Rf value between 0.2 and 0.3 for the best separation on a column.[5]
| Polarity Requirement | Recommended Starting System | Modifier | Rationale |
| Moderate Polarity | 80:20 Dichloromethane / Methanol | 1-2% Triethylamine (TEA) or Ammonium Hydroxide | A standard system for polar compounds. The basic modifier is essential to get the amine to move.[6] |
| High Polarity | 90:10 Dichloromethane / Methanol | 1-2% Triethylamine (TEA) or Ammonium Hydroxide | Increases eluting power for very "sticky" compounds. Be cautious, as using more than 10% methanol can risk dissolving the silica gel.[6] |
| Alternative System | 50:50 Ethyl Acetate / Hexane | 1-2% Triethylamine (TEA) | A less polar option if impurities are non-polar. The modifier is still non-negotiable. |
Q3: What are the likely impurities I should expect in my crude sample?
A3: Impurities in crude piperazine-containing compounds are typically byproducts of the synthesis or degradation.[7] Common classes include:
-
Unreacted Starting Materials: Depending on the synthetic route, these could be simpler piperazine precursors.[7]
-
Side-Reaction Products: This may include products of over-alkylation (e.g., di-substituted piperazines) or other related heterocyclic structures like pyrazines.[7]
-
Degradation Products: Piperazines can be susceptible to oxidation or hydrolysis, especially under non-neutral pH or high temperatures.[8]
Q4: Should I use normal-phase or reversed-phase chromatography for this purification?
A4: The choice depends on the properties of your impurities.
-
Normal-Phase (Silica Gel): This is the most common and cost-effective method. It is highly effective for separating your polar target compound from less polar impurities, provided you use a basic modifier in the eluent as discussed.
-
Reversed-Phase (e.g., C18): This is a viable alternative, especially if your impurities are more polar than your target compound.[9] It separates based on hydrophobicity. Your compound would elute earlier with a more polar mobile phase (like water/acetonitrile).[10] It can be a powerful tool but is often more expensive and requires different solvent systems.
Q5: I've tried adding triethylamine, but the separation is still poor. When should I consider an amine-functionalized column?
A5: Amine-functionalized silica columns are an excellent, albeit more costly, solution when mobile phase modifiers are insufficient.[1][2] Consider switching if:
-
You still observe significant tailing even with 2-3% triethylamine.
-
Your compound is sensitive and degrades in the presence of amine additives.
-
You need to avoid residual triethylamine in your final product, as it can be difficult to remove completely. These columns have aminopropyl groups bonded to the silica, creating a "base-shielded" surface that minimizes interaction with the acidic silanols, allowing for more efficient elution with less polar solvents.[2][11]
Part 2: In-Depth Troubleshooting Guide
This guide provides a systematic approach to resolving specific experimental failures.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| 1. Product Won't Elute from the Column | Strong Acid-Base Adsorption: The basic nitrogens are irreversibly bound to the acidic silica surface.[2][12] | Solution A (Modify Eluent): Prepare a new, more polar mobile phase containing a basic additive. Start with 95:5 DCM:MeOH + 1% TEA. If that fails, increase to 90:10 DCM:MeOH + 2% TEA.[6][13] Solution B (Column Flush): To recover your material from the "failed" column, flush the column with a very strong solvent system like 89:10:1 DCM:MeOH:NH4OH. This will likely elute everything together, but it salvages your compound for a second attempt.[12] |
| 2. Severe Peak Tailing / Streaking | Insufficient Neutralization: The concentration of the basic modifier (TEA) is too low to effectively block all active acidic sites on the silica. | Solution A (Increase Modifier): Increase the TEA or NH4OH concentration in your mobile phase to 2% or even 3%. Solution B (Pre-Treat Column): Before loading your sample, flush the packed column with 3-5 column volumes of your chosen mobile phase (with the basic modifier). This ensures the entire stationary phase is equilibrated and neutralized.[13] |
| 3. Poor Separation from an Impurity | Inadequate Resolution: The chosen solvent system does not provide enough selectivity between your product and the impurity. Column Overloading: Too much crude material was loaded, exceeding the resolving capacity of the column.[7] | Solution A (Optimize Solvents): Return to TLC. Test different solvent combinations (e.g., switch from EtOAc/Hexane to DCM/MeOH or vice-versa) to maximize the difference in Rf (ΔRf) between the spots.[3] Solution B (Use a Gradient): If using isocratic (single solvent mix) elution, switch to a shallow gradient. Start with a less polar mixture and gradually increase the polarity. This can sharpen peaks and improve separation. Solution C (Reduce Load): Reduce the amount of crude material loaded onto the column. A general rule is a 30:1 ratio of silica-to-sample for easy separations, but difficult separations may require 100:1 or more.[5] |
| 4. Low Mass Recovery / Yield | Irreversible Adsorption: Some of the product remains stuck to the column (see Problem 1). Compound Decomposition: The compound may be unstable on the acidic silica surface.[14] | Solution A (Confirm Stability): Spot your crude material on a TLC plate. Run a second spot next to it. Let the plate sit on the bench for 30-60 minutes, then elute. If the original spot shows new decomposition spots or smearing compared to the freshly spotted lane, your compound is unstable on silica. Solution B (Ensure Neutralization): The best defense against both issues is ensuring the column is fully neutralized with a basic modifier.[6] Work efficiently to minimize the time the compound spends on the column. |
Part 3: Recommended Experimental Protocols
Protocol 1: Method Development via Thin Layer Chromatography (TLC)
This protocol establishes the optimal solvent system before committing to a large-scale column.
-
Prepare TLC Chambers: Prepare 3-4 separate chambers with different solvent systems from the table in FAQ Q2 (e.g., 95:5 DCM:MeOH + 1% TEA, 90:10 DCM:MeOH + 1% TEA, 50:50 EtOAc:Hexane + 1% TEA).
-
Spot the Plate: Dissolve a small amount of crude material in a suitable solvent (e.g., DCM). Using a capillary tube, spot the solution onto a silica gel TLC plate.
-
Develop the Plate: Place the spotted plate in a prepared chamber and allow the solvent front to travel to ~0.5 cm from the top.
-
Visualize: Remove the plate, mark the solvent front, and let it dry completely. Visualize the spots using a UV lamp (if UV-active) and then by staining with a potassium permanganate dip.
-
Analyze: Identify the solvent system that gives your target compound an Rf value of approximately 0.2-0.3 and provides the best separation from visible impurities.[5] This will be your starting eluent for the flash column.
Protocol 2: Flash Chromatography with Basic Modifier
This is a standard protocol for purifying your target compound on silica gel.
-
Column Packing: Select an appropriately sized column for your sample amount. Pack the column as a slurry using your chosen mobile phase (determined from Protocol 1). Ensure the silica bed is well-settled and level.
-
Equilibration: Elute 3-5 column volumes of the mobile phase through the packed column to ensure the silica is fully equilibrated and neutralized by the basic modifier.[13]
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude material in a minimal amount of a volatile solvent (like DCM or methanol).
-
Add a small amount of silica gel (approx. 1-2 times the weight of your crude sample).
-
Carefully evaporate the solvent on a rotary evaporator until a free-flowing powder is obtained.
-
Gently add this powder to the top of the equilibrated column, creating a uniform layer. Dry loading prevents poorly soluble compounds from crashing out at the top of the column and improves resolution.[3]
-
-
Elution: Begin eluting the column with your mobile phase, applying positive pressure (air or nitrogen). If you are running a gradient, start with a less polar solvent system and gradually increase the polarity.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution progress by TLC.
-
Combine and Concentrate: Combine the pure fractions containing your product and remove the solvent under reduced pressure.
Part 4: Visual Workflows and Data
Diagrams can clarify complex decision-making processes in troubleshooting and method selection.
Diagrams
Caption: Troubleshooting workflow for poor elution on TLC.
Caption: Decision tree for selecting the right chromatography method.
References
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]
-
Pavel, K., & Adám, M. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2185. Available from: [Link]
-
Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. Retrieved from [Link]
-
Chemistry For Everyone. (2025, March 18). Why Do Amines Adhere To Silica Gel Columns? [Video]. YouTube. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Science Forums. (2011, August 29). Amine purification. Retrieved from [Link]
-
University of the Witwatersrand, Johannesburg. (n.d.). SOP: FLASH CHROMATOGRAPHY. Retrieved from [Link]
- Google Patents. (1959). US2919275A - Purification of piperazine.
-
Chemistry For Everyone. (2025, January 26). How To Choose Mobile Phase For Column Chromatography? [Video]. YouTube. Retrieved from [Link]
-
Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. Retrieved from [Link]
-
ResearchGate. (2014, January 9). What is the basic principle for selecting mobile phase in preparative column chromatography? Retrieved from [Link]
-
Wang, Y., & Armstrong, D. W. (2008). Considerations on HILIC and Polar Organic Solvent Based Separations: Use of Cyclodextrin and Macrocyclic Glycopetide Stationary Phases. Journal of liquid chromatography & related technologies, 31(9-10), 1491–1516. Available from: [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]
-
Reddit. (2018, July 17). How do I recover my product from an unsuccessful column? Retrieved from [Link]
-
The Royal Society of Chemistry. (2012). Experimental Details. Retrieved from [Link]
-
PubChem. (n.d.). (S)-1-methyl-piperazine-2-carboxylic acid methyl ester. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Kauno technologijos universitetas. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
-
Bergman, C., et al. (2021). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. Journal of Medicinal Chemistry, 64(14), 10349–10362. Available from: [Link]
- Google Patents. (n.d.). CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine.
Sources
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- 2. youtube.com [youtube.com]
- 3. sorbtech.com [sorbtech.com]
- 4. researchgate.net [researchgate.net]
- 5. science.uct.ac.za [science.uct.ac.za]
- 6. Chromatography [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
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- 11. biotage.com [biotage.com]
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- 13. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 14. N-methylpiperazine or N-Methyl Piperazine Manufacturers, with SDS [mubychem.com]
Identifying and minimizing by-products in Methyl 1-methylpiperazine-2-carboxylate synthesis
This technical guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 1-methylpiperazine-2-carboxylate. Our focus is on the practical identification and minimization of common by-products to enhance yield, purity, and process reliability.
Introduction: The Challenge of Selective N-Methylation
Methyl 1-methylpiperazine-2-carboxylate is a valuable substituted piperazine derivative frequently employed as a building block in the synthesis of active pharmaceutical ingredients (APIs). The core synthetic challenge lies in the selective methylation of the secondary amine at the N1 position without inducing side reactions. The most prevalent and effective method for this transformation is the Eschweiler-Clarke reaction, a reductive amination that utilizes formaldehyde as the carbon source and formic acid as the reducing agent.[1] While robust, this reaction is not without its complexities, often leading to a mixture of products that can complicate purification and compromise final yield. This guide is designed to address these challenges head-on.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific issues that may arise during the synthesis of Methyl 1-methylpiperazine-2-carboxylate.
Question 1: My reaction yield is consistently low, and I observe a significant amount of unreacted starting material (Methyl piperazine-2-carboxylate). What are the likely causes and how can I improve the conversion?
Answer:
Low conversion is a common issue that typically points to sub-optimal reaction conditions or reagent stoichiometry. Let's break down the potential causes and solutions:
-
Probable Cause 1: Insufficient Reagents: The Eschweiler-Clarke reaction requires an excess of both formaldehyde and formic acid to drive the reaction to completion. For each secondary amine to be methylated, at least one equivalent of formaldehyde and two equivalents of formic acid are recommended.
-
Solution: Increase the molar ratio of formaldehyde and formic acid. A common starting point is 1.5 to 2.0 equivalents of formaldehyde and 2.0 to 3.0 equivalents of formic acid relative to the starting piperazine. It is crucial to add the formic acid slowly to control the effervescence of CO2.[2]
-
-
Probable Cause 2: Inadequate Reaction Temperature or Time: The reaction rate is highly dependent on temperature. If the temperature is too low, the reaction may not proceed to completion within a reasonable timeframe.
-
Solution: The Eschweiler-Clarke reaction is typically performed at elevated temperatures, often near the boiling point of the aqueous solution, or on a steam bath. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time, which can range from a few hours to overnight.
-
-
Probable Cause 3: Premature Work-up: The evolution of carbon dioxide gas is a key indicator of the reaction's progress. However, the cessation of gas evolution does not always signify 100% conversion.[2][3]
-
Solution: After the initial vigorous gas evolution subsides, continue heating the reaction mixture for an additional period (e.g., 1-2 hours) to ensure completion. Again, analytical monitoring is the most reliable method to confirm the disappearance of the starting material.
-
A logical workflow for troubleshooting low yield can be visualized as follows:
Caption: Troubleshooting workflow for low reaction yield.
Question 2: I've identified a by-product with a mass corresponding to a quaternary ammonium salt. I thought the Eschweiler-Clarke reaction prevents this?
Answer:
You are correct; a significant advantage of the Eschweiler-Clarke reaction is that it inherently stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts. The mechanism involves the formation of an iminium ion, which is then reduced by formic acid. A tertiary amine cannot form another iminium ion with formaldehyde, thus halting the reaction.
If you are observing a quaternary salt, it is highly probable that a different, non-Eschweiler-Clarke methylation pathway is occurring, or the starting material contains impurities that are susceptible to quaternization.
-
Probable Cause 1: Use of an Alternative Methylating Agent: If a methylating agent other than the formaldehyde/formic acid system is used (e.g., methyl iodide or dimethyl sulfate), over-methylation is a very common side reaction.
-
Solution: Adhere strictly to the Eschweiler-Clarke protocol. If another methylation method must be used, carefully control the stoichiometry of the methylating agent and consider using a milder agent or lower temperatures.
-
-
Probable Cause 2: Contaminated Reagents: While unlikely, the presence of a different methylating agent as a contaminant in your formaldehyde or formic acid could lead to this by-product.
-
Solution: Use high-purity, well-characterized reagents from a reputable supplier.
-
The mechanism that prevents quaternization is a key feature of this reaction:
Caption: The Eschweiler-Clarke mechanism prevents over-methylation.
Question 3: My final product is contaminated with an N-formyl by-product. How is this formed and how can I avoid it?
Answer:
The formation of an N-formyl piperazine derivative is a known, though less common, by-product in the Eschweiler-Clarke reaction.
-
Probable Cause: This typically occurs when there is an imbalance in the reaction, specifically an insufficient amount of the reducing agent (formic acid) relative to the formaldehyde. The intermediate iminium ion can be attacked by formate, or a competitive formylation reaction can occur.
-
Solution: Ensure that a sufficient excess of formic acid is used. The formic acid serves both as the hydride donor for the reduction and as the solvent in many cases.[4] Maintaining a molar ratio of at least 2:1 of formic acid to formaldehyde is a good practice. Slow, controlled addition of the piperazine starting material to the formaldehyde/formic acid mixture can also help maintain the desired reaction pathway.
-
Frequently Asked Questions (FAQs)
Q: What are the primary advantages of using the Eschweiler-Clarke reaction for this synthesis?
A: The main advantages are its high selectivity for producing tertiary amines, the prevention of quaternary ammonium salt formation, and the use of inexpensive and readily available reagents.[1] The reaction is also irreversible due to the evolution of carbon dioxide gas, which helps to drive it to completion.
Q: How can I reliably identify the by-products in my reaction mixture?
A: A combination of analytical techniques is recommended for unambiguous identification:
-
High-Performance Liquid Chromatography (HPLC): HPLC is excellent for separating the desired product from by-products and unreacted starting material, allowing for quantification.[5] Since the piperazine core lacks a strong chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) may be necessary to enhance UV detection for trace analysis.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for identifying volatile components. The mass spectra of the different piperazine derivatives can help elucidate their structures.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. The N-methyl group of the product will have a characteristic singlet in the ¹H NMR spectrum, and its chemical shift can be compared to the starting material and potential by-products.
Q: Are there any "greener" or alternative synthetic routes I should consider?
A: Yes, while the Eschweiler-Clarke is classic, other methods exist. Catalytic reductive amination using a less hazardous reducing agent than formic acid is a common alternative. For instance, using formaldehyde with a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride can be effective.[1][9] Another approach involves catalytic hydrogenation. Piperazine and formaldehyde can undergo a condensation reaction, followed by hydrogenation over a catalyst like Raney Nickel to yield the N-methylated product.[10][11] These methods may offer milder reaction conditions and a different by-product profile.
By-product Summary and Identification
| By-product Name | Probable Cause | Recommended Analytical Technique |
| Unreacted Starting Material (Methyl piperazine-2-carboxylate) | Insufficient reagents, low temperature, or short reaction time. | HPLC, GC-MS, ¹H NMR |
| N-formyl-piperazine derivative | Insufficient formic acid relative to formaldehyde. | LC-MS, ¹H NMR (aldehyde proton), IR (amide C=O stretch) |
| Over-methylated Quaternary Salt | Use of incorrect methylating agent (not Eschweiler-Clarke). | LC-MS, NMR |
| Other Piperazine Regioisomers | Impurities in the starting material. | GC-MS, HPLC with reference standards[8] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 1-methylpiperazine-2-carboxylate via Eschweiler-Clarke Reaction
This protocol is a general guideline and should be optimized for your specific scale and equipment.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add formic acid (98-100%, 2.5 equivalents).
-
Reagent Addition: Cool the flask in an ice bath and slowly add formaldehyde (37% aqueous solution, 1.5 equivalents).
-
Substrate Addition: Slowly add Methyl piperazine-2-carboxylate (1.0 equivalent) to the cooled formaldehyde/formic acid mixture. The addition should be controlled to manage the initial exotherm and gas evolution.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 90-100 °C (a steam bath is ideal). Maintain this temperature, with stirring, for 4-6 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Carefully neutralize the excess formic acid by slowly adding a saturated solution of sodium carbonate or a 50% sodium hydroxide solution until the pH is >10.[2] Perform this step in an ice bath as the neutralization is highly exothermic. c. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times. d. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Adsorbent: Use silica gel as the stationary phase. A basic adsorbent like alumina may also be effective for amines.
-
Eluent System: A gradient elution system is often most effective. Start with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate, and finally methanol containing a small amount of a basic modifier (e.g., 1-2% triethylamine) to prevent peak tailing.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Methyl 1-methylpiperazine-2-carboxylate.
References
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]
- Weipert, E. A. (1964). U.S. Patent No. 3,154,553. U.S.
-
DeRuiter, J., & Noggle, F. T. (2010). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Office of Justice Programs. [Link]
- Weipert, E. A., & Levis, Jr., W. W. (1964). U.S. Patent No. 3,154,552. U.S.
-
Rao, D. S., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(11), 4824-4831. [Link]
- Henkel, T., & Tesky, M. (1991). European Patent No. EP0429996A2.
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. [Link]
-
J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. [Link]
-
United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
PrepChem. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate. [Link]
-
Stoneley, A. (2020). A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Nottingham ePrints. [Link]
-
Gao, M., et al. (2021). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. Molecules, 26(21), 6649. [Link]
- Zuckermann, R. N., & Goff, D. A. (1997).
-
Kumar, S., et al. (2016). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 21(11), 1450. [Link]
- CN101239957A. (2008). Synthesis method of N-methylpiperazine.
Sources
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- 3. US3154553A - Methylation of piperazines - Google Patents [patents.google.com]
- 4. EP0429996A2 - Process for methylating a hindered nitrogen atom in an inert non aqueous-solvent - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. jocpr.com [jocpr.com]
- 7. etd.auburn.edu [etd.auburn.edu]
- 8. ojp.gov [ojp.gov]
- 9. WO1997010222A1 - Method for preparing piperazines - Google Patents [patents.google.com]
- 10. 1-Methylpiperazine: synthesis, applications and safety_Chemicalbook [chemicalbook.com]
- 11. CN101239957A - Synthesis method of N-methylpiperazine - Google Patents [patents.google.com]
Technical Support Center: Navigating the Challenges of N-Methylating Piperazine Carboxylates
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the N-methylation of piperazine carboxylates. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the "why" behind experimental choices. Our goal is to empower you to overcome common hurdles and achieve robust, reproducible results in your synthetic endeavors.
The piperazine moiety is a cornerstone in medicinal chemistry, and its N-methylation is a critical step in the synthesis of numerous pharmacologically active compounds.[1][2][3] However, what may seem like a straightforward transformation can be fraught with challenges, from achieving selective mono-methylation to managing side reactions and purification. This guide is structured to address these issues head-on, providing you with the expertise to navigate this complex chemical landscape.
Troubleshooting Guide: Common Issues and Solutions
This section tackles specific problems you might encounter during the N-methylation of piperazine carboxylates, offering explanations for their root causes and providing actionable, step-by-step protocols for their resolution.
Issue 1: Low or No Conversion to the N-Methylated Product
Question: I am attempting to N-methylate a piperazine carboxylate using the Eschweiler-Clarke reaction, but I am observing very low yields or recovering only the starting material. What could be going wrong?
Answer:
Low conversion in an Eschweiler-Clarke reaction is a common frustration, often stemming from suboptimal reaction conditions or reactant stoichiometry. The Eschweiler-Clarke reaction, which utilizes formaldehyde and formic acid, is a powerful method for N-methylation that cleverly avoids the formation of quaternary ammonium salts.[4] The reaction proceeds through the formation of an iminium ion, which is subsequently reduced by formic acid, releasing carbon dioxide and driving the reaction forward.[4][5]
Underlying Causes and Solutions:
-
Insufficient Reagents: The reaction requires an excess of both formaldehyde and formic acid to proceed to completion.[4][6] For a secondary amine like a mono-substituted piperazine, a theoretical 1:1 molar ratio of amine to formaldehyde and formic acid is needed. However, in practice, a significant excess is often required to drive the equilibrium towards the product.
-
Suboptimal Temperature: The Eschweiler-Clarke reaction is typically performed at elevated temperatures, often near the boiling point of the aqueous solution.[4] Insufficient heating can lead to a sluggish reaction rate.
-
Presence of Strong Acids: While the reaction is acid-catalyzed, the presence of other strong acids can be detrimental. For instance, attempting to use sulfuric acid to fully neutralize the piperazine has been shown to result in lower conversions.[7][8] Conversely, using phosphoric acid to fully neutralize the piperazine has been found to improve conversions.[9]
-
Steric Hindrance: Bulky substituents on the piperazine ring or the carboxylate group can sterically hinder the approach of the reagents to the nitrogen atom, slowing down the reaction.
Troubleshooting Protocol: Optimizing the Eschweiler-Clarke Reaction
-
Reagent Stoichiometry:
-
Ensure you are using a molar excess of both formaldehyde (typically as a 37% aqueous solution or paraformaldehyde) and formic acid (88-95%). A common starting point is 2 to 2.4 moles of each reagent per mole of the piperazine compound.[7]
-
-
Temperature Control:
-
Order of Addition:
-
Reaction Monitoring:
-
Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of the reaction and confirm the consumption of the starting material.
-
Issue 2: Formation of Undesired Side Products
Question: My reaction is producing a mixture of products, including what appears to be di-methylated piperazine and other impurities. How can I improve the selectivity for mono-N-methylation?
Answer:
Achieving selective mono-N-methylation of a piperazine carboxylate can be challenging due to the presence of two reactive nitrogen atoms. The relative nucleophilicity of the two nitrogens plays a crucial role. The carboxylate group is electron-withdrawing, which reduces the basicity and nucleophilicity of the nitrogen it is attached to (N1). Consequently, the other nitrogen (N4) is generally more reactive towards methylation.
dot
Caption: Reactivity of piperazine carboxylate nitrogens.
Strategies for Improving Selectivity:
-
Use of Protecting Groups: The most reliable method for ensuring mono-methylation at a specific nitrogen is to use a protecting group on the other nitrogen. The tert-butyloxycarbonyl (Boc) group is a common choice. After methylation of the unprotected nitrogen, the Boc group can be removed under acidic conditions.
-
Controlled Stoichiometry: Carefully controlling the stoichiometry of the methylating agent to one equivalent can favor mono-methylation. However, this often leads to incomplete conversion and a mixture of starting material, mono-methylated, and di-methylated product, necessitating chromatographic purification.
-
Choice of Methylating Agent: The choice of methylating agent can influence selectivity. Milder reagents may offer better control.
-
Reductive Amination: Reductive amination using formaldehyde and a reducing agent like sodium triacetoxyborohydride (STAB) can be a milder alternative to the Eschweiler-Clarke reaction and may offer better control over selectivity, especially at lower temperatures.[10][11]
Experimental Protocol: Selective Mono-N-methylation via Reductive Amination
-
Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-Boc-piperazine (1 equivalent) in a suitable solvent like dichloromethane (DCM) or dichloroethane (DCE).[12]
-
Aldehyde Addition: Add formaldehyde (as an aqueous solution or paraformaldehyde, 1.1-1.5 equivalents).
-
Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to control any initial effervescence.
-
Reaction: Stir the mixture at room temperature overnight. Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Issue 3: Difficulty in Product Purification
Question: After my N-methylation reaction, I'm struggling to isolate a pure product. The crude material is an oil, and chromatography is proving difficult. Are there alternative purification strategies?
Answer:
Purification of N-methylated piperazines can be challenging due to their basic nature, which can cause tailing on silica gel chromatography, and their often-high water solubility.
Purification Strategies:
-
Acid-Base Extraction: Take advantage of the basicity of your product. Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, DCM) and wash with a dilute acid (e.g., 1M HCl). The protonated amine product will move into the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer with a base (e.g., NaOH, Na2CO3) to a pH > 10 and extract the free-based product back into an organic solvent.
-
Crystallization as a Salt: If the free base is an oil, converting it to a salt (e.g., hydrochloride, hydrobromide, or diacetate) can often induce crystallization, providing a simple and effective method of purification.[13]
-
Distillation: For thermally stable and relatively low molecular weight products, vacuum distillation can be an excellent purification method.[14]
-
Azeotropic Distillation: In some cases, the product can be isolated as a water-amine azeotrope, which can then be dried.[6]
Protocol for Purification via Salt Formation
-
Dissolution: Dissolve the crude N-methylated piperazine in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).
-
Acidification: Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise while stirring.
-
Precipitation: The hydrochloride salt will often precipitate out of the solution. If not, cooling the solution or adding a less polar co-solvent (e.g., hexane) can promote precipitation.
-
Isolation: Collect the solid salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Free-Basing (Optional): If the free base is required for the next step, the purified salt can be dissolved in water, basified, and extracted into an organic solvent.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages and disadvantages of common N-methylation methods for piperazine carboxylates?
A1: The choice of N-methylation strategy depends on factors like scale, substrate sensitivity, and desired selectivity.
| Method | Advantages | Disadvantages |
| Eschweiler-Clarke Reaction | - Inexpensive reagents[6]- Avoids over-alkylation to quaternary salts[4]- Simple work-up | - Requires high temperatures- Not suitable for heat-sensitive substrates- Can be difficult to achieve mono-selectivity on unsubstituted piperazines |
| Reductive Amination (e.g., with STAB) | - Mild reaction conditions[10]- High functional group tolerance- Good for selective mono-alkylation | - More expensive reagents than Eschweiler-Clarke- Potential for side reactions with the reducing agent[12] |
| Using Dimethyl Sulfate | - Highly reactive and effective methylating agent | - Extremely toxic and carcinogenic; requires stringent safety precautions [15][16]- Prone to di-methylation and quaternization- Requires careful control of pH |
Q2: I am concerned about the toxicity of dimethyl sulfate. What are safer alternatives?
A2: Given the significant health risks associated with dimethyl sulfate, exploring safer alternatives is highly recommended.[15][16][17] Dimethyl carbonate (DMC) is considered a "green" methylating agent and is much less toxic.[18] It typically requires higher temperatures and sometimes high pressure, but it is an effective and safer option. Methyl iodide is another common methylating agent, but it is also toxic and a suspected carcinogen, though generally considered less hazardous than dimethyl sulfate.
Q3: Can I perform N-methylation on a piperazine ring that already has other functional groups?
A3: Yes, but the compatibility of the other functional groups with the chosen methylation conditions is crucial. Reductive amination is often preferred in these cases due to its mildness and high functional group tolerance.[10] For example, if your molecule contains reducible groups like nitro or ester functions, the Eschweiler-Clarke conditions are generally compatible, whereas stronger reducing agents used in some reductive amination protocols might affect them. Always consider the reactivity of all functional groups in your molecule when selecting a methylation method.
Q4: How does the carboxylate protecting group affect the N-methylation reaction?
A4: The nature of the ester group (e.g., methyl, ethyl, tert-butyl) on the carboxylate can influence the reaction. A bulkier ester group, like tert-butyl, can provide additional steric hindrance around the N1 nitrogen, further deactivating it and potentially improving selectivity for methylation at N4. Furthermore, the stability of the ester under the reaction and work-up conditions is critical. For instance, a tert-butyl ester is sensitive to strong acids and may be cleaved during an acidic work-up or if the reaction conditions are too harsh.
dot
Caption: A decision-making workflow for troubleshooting N-methylation.
References
- Weipert, E. A., & Levis, W. W., Jr. (1964). U.S. Patent No. 3,154,552. U.S.
- Weipert, E. A. (1964). U.S. Patent No. 3,154,553. U.S.
-
Wikipedia. (2023). Eschweiler–Clarke reaction. [Link]
- Froning, J. E., & Hennion, G. F. (1950). U.S. Patent No. 2,919,275. U.S.
- Bell, S. C., & Zenchoff, G. S. (1991). European Patent No. EP0429996A2.
-
Dandepally, S. R., Williams, A. L., & Njardarson, J. T. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 702–715. [Link]
- Li, J., et al. (2008).
-
J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. [Link]
-
Piaz, V. D., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5488. [Link]
-
Chappell, M. D., et al. (2020). A practical catalytic reductive amination of carboxylic acids. Organic & Biomolecular Chemistry, 18(32), 6215-6219. [Link]
-
Gilio, A. K., et al. (2022). Reductive Aminations by Imine Reductases: From Milligrams to Tons. Angewandte Chemie International Edition, 61(23), e202117189. [Link]
-
Weipert, E. A., & Levis, W. W., Jr. (1964). U.S. Patent No. 3,154,552. [Link]
-
Královec, K., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2188. [Link]
-
Jia, W., et al. (2013). Contribution of artifacts to N-methylated piperazine cyanide adduct formation in vitro from N-alkyl piperazine analogs. Drug Metabolism and Disposition, 41(5), 941-949. [Link]
-
Organic Syntheses. (n.d.). Dimethyl sulfate. [Link]
-
Reddit. (2023). Reductive amination of piperazine. r/OrganicChemistry. [Link]
-
Rastelli, G., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry, 13(9), 1083-1090. [Link]
-
Reddit. (2023). Scared to use dimethyl sulfate for methylation reactions. r/chemistry. [Link]
- Merger, F., et al. (1989). U.S. Patent No. 4,845,218. U.S.
- Weipert, E. A., & Levis, W. W., Jr. (1964). U.S. Patent No. 3,159,633. U.S.
-
Bakulina, O., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. International Journal of Molecular Sciences, 24(14), 11794. [Link]
-
Coldham, I., et al. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online. [Link]
- CNIPA. (2023). Extraction and purification method of 1-amino-4-methylpiperazine. CN115703750A.
-
Antoons, K., et al. (2010). Metabolic interactions with piperazine-based 'party pill' drugs. Journal of Pharmacy and Pharmacology, 62(1), 69-76. [Link]
-
Kumar, P. S., et al. (2011). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. International Journal of Pharmaceutical Sciences and Research, 2(10), 2636. [Link]
-
University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. UFDC Image Array 2. [Link]
-
Patsch, D., et al. (2022). Selective Biocatalytic N-Methylation of Unsaturated Heterocycles. Angewandte Chemie International Edition, 62(1), e202213160. [Link]
-
Chen, Y. (2019). Recent Advances in Methylation: A Guide for Selecting Methylation Reagents. Chemistry – A European Journal, 25(14), 3405-3439. [Link]
-
ResearchGate. (2015). Catalytic synthesis of N-methyl-piperazine in fixed bad reactor. [Link]
-
O'Brien, P., et al. (2013). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 135(44), 16748-16751. [Link]
-
Le, T. B., et al. (2022). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 87(17), 11504-11516. [Link]
-
Organ, M. G., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 387-408. [Link]
Sources
- 1. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]
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- 3. mdpi.com [mdpi.com]
- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. US3154553A - Methylation of piperazines - Google Patents [patents.google.com]
- 7. US3154552A - Methylation of piperazines - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. US3159633A - Methylation of piperazines - Google Patents [patents.google.com]
- 10. A practical catalytic reductive amination of carboxylic acids - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02271C [pubs.rsc.org]
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- 13. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
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- 16. reddit.com [reddit.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. benchchem.com [benchchem.com]
Improving the stability of Methyl 1-methylpiperazine-2-carboxylate during reactions
Introduction
Welcome to the technical support guide for Methyl 1-methylpiperazine-2-carboxylate. This molecule is a valuable chiral building block in modern drug discovery and development, prized for its conformationally constrained alpha-amino acid ester structure. However, its stereochemical and chemical lability can present significant challenges during synthetic transformations. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and resolve common stability issues encountered in the lab. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to make informed decisions and optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This guide is structured to address the most pressing stability concerns, from the loss of stereochemical integrity to chemical decomposition.
Section 1: The Challenge of Epimerization
The chiral center at the C2 position is arguably the most sensitive site on the molecule. Loss of stereochemical purity via epimerization is a frequent and often silent side reaction that can compromise the biological activity of the final product.[1][2]
Q1: My reaction product is a mixture of diastereomers. What is causing this loss of stereochemical integrity?
A1: The primary cause is epimerization , which is the inversion of the stereocenter at the C2 position. This occurs when the proton attached to C2 (the α-proton) is abstracted by a base, forming a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of the original (R or S) and the inverted (S or R) configurations.[1] This process is particularly prevalent in reactions conducted under basic conditions.
Mechanism of Base-Catalyzed Epimerization
Caption: Base abstracts the acidic α-proton to form a planar enolate, which can be reprotonated from either face, leading to epimerization.
Q2: How can I minimize or prevent epimerization during my reactions, especially amide couplings?
A2: Minimizing epimerization requires careful control over reaction parameters, particularly the choice of base, temperature, and coupling reagents.
Troubleshooting Epimerization:
| Parameter | Problematic Condition | Recommended Solution & Rationale |
| Base | Strong, non-hindered bases (e.g., NaOH, KOtBu, DBU). | Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-trimethylpyridine (TMP).[3][4] These bases are too bulky to easily access the α-proton but can effectively neutralize acids formed during the reaction. |
| Temperature | Elevated temperatures (> 25 °C). | Maintain low temperatures (e.g., -20 °C to 0 °C) during the addition of reagents and throughout the reaction. Lower temperatures decrease the rate of proton abstraction. |
| Reaction Time | Prolonged exposure to basic conditions. | Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed. Avoid unnecessarily long reaction times. |
| Coupling Reagent | Reagents that form highly activated intermediates (e.g., some carbodiimides without additives). | Use coupling reagents known to suppress epimerization. Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial. Reagents like HATU or HCTU are often effective but should still be used under optimized conditions (low temperature, appropriate base). |
| Solvent | Polar, protic solvents can facilitate proton exchange. | Use polar, aprotic solvents like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF). Ensure the solvent is anhydrous. |
Experimental Protocol: Amide Coupling with Minimized Epimerization
-
Preparation: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve the carboxylic acid (1.0 eq) and the coupling reagent (e.g., HATU, 1.05 eq) in anhydrous DCM.
-
Activation: Stir the mixture for 5-10 minutes at room temperature to allow for pre-activation.
-
Cooling: Cool the reaction vessel to 0 °C in an ice bath.
-
Amine Addition: Add a solution of Methyl 1-methylpiperazine-2-carboxylate (1.1 eq) in anhydrous DCM.
-
Base Addition: Slowly add DIPEA (2.0 eq) dropwise, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the reaction at 0 °C and monitor its progress every 30 minutes using LC-MS.
-
Work-up: Once the reaction is complete, quench with saturated aqueous NH₄Cl solution and proceed with standard extraction and purification.
Section 2: Ester Group Instability
The methyl ester is susceptible to nucleophilic attack, primarily hydrolysis, which cleaves it to the corresponding carboxylic acid.
Q3: My reaction yield is low, and I'm isolating 1-methylpiperazine-2-carboxylic acid as a major byproduct. What is causing this?
A3: You are observing ester hydrolysis (saponification). This reaction is typically promoted by the presence of water and is significantly accelerated by either acidic or, more commonly, basic conditions.[5] Many reactions, such as amide couplings, utilize basic reagents that can readily catalyze this unwanted side reaction if water is present.
Troubleshooting Workflow: Ester Hydrolysis
Sources
Troubleshooting poor yield in the esterification of 1-methylpiperazine-2-carboxylic acid
Technical Support Center: Esterification of 1-Methylpiperazine-2-carboxylic Acid
A Guide for Researchers, Scientists, and Drug Development Professionals
The esterification of 1-methylpiperazine-2-carboxylic acid presents unique challenges due to the molecule's inherent properties. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common hurdles and achieve optimal reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My Fischer esterification of 1-methylpiperazine-2-carboxylic acid is resulting in a very low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in the Fischer esterification of this substrate are common and can often be attributed to a combination of factors related to its structure. 1-methylpiperazine-2-carboxylic acid is a cyclic amino acid with a tertiary amine, which introduces specific challenges not encountered with simpler carboxylic acids.
Core Issues & Strategic Solutions:
-
Protonation of the Piperazine Nitrogens: In the presence of a strong acid catalyst (e.g., sulfuric acid, hydrochloric acid), both the N1 (methylated) and N4 nitrogens of the piperazine ring can be protonated.[1][2] This creates a positive charge on the molecule, which can electrostatically repel the protonated carbonyl carbon, thereby hindering the nucleophilic attack by the alcohol.
-
Expert Insight: The N4 nitrogen is more basic and will be preferentially protonated. The resulting ammonium salt is often poorly soluble in common organic solvents used for esterification, leading to a heterogeneous reaction mixture and reduced reaction rates.
-
-
Equilibrium Limitations: Fischer esterification is a reversible reaction.[3][4] The water produced as a byproduct can hydrolyze the ester back to the starting materials, leading to an unfavorable equilibrium position.[3][4]
-
Causality: For this specific substrate, the intramolecular hydrogen bonding between the carboxylic acid and the N4 nitrogen can also decrease the reactivity of the carboxylic acid.
-
Troubleshooting Workflow & Recommended Protocols:
| Parameter | Problem | Solution | Protocol/Justification |
| Catalyst Choice | Excessive protonation of piperazine nitrogens. | Use a milder acid catalyst or a Lewis acid. | * p-Toluenesulfonic acid (p-TsOH): Less corrosive and less prone to cause charring than sulfuric acid.[3] * Scandium(III) triflate: A Lewis acid that can activate the carbonyl group without extensive protonation of the amines.[3] |
| Water Removal | Equilibrium shifts towards starting materials. | Actively remove water from the reaction mixture. | * Dean-Stark Apparatus: Use a solvent like toluene or hexane that forms an azeotrope with water, allowing for its continuous removal.[3][5] * Molecular Sieves: Add activated 3Å or 4Å molecular sieves to the reaction mixture to sequester water as it is formed.[3] |
| Reaction Conditions | Slow reaction kinetics. | Increase reaction temperature and use an excess of the alcohol. | * Reflux: Conduct the reaction at the boiling point of the alcohol or a higher boiling azeotroping solvent.[3] * Excess Alcohol: Use the alcohol as the solvent to drive the equilibrium towards the product side (Le Chatelier's principle).[5] |
Detailed Protocol for Improved Fischer Esterification:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 1-methylpiperazine-2-carboxylic acid (1.0 eq).
-
Add the desired alcohol in large excess (e.g., 20-50 equivalents, or use as the solvent).
-
Add a catalytic amount of p-toluenesulfonic acid (0.1-0.2 eq).
-
Add toluene to fill the Dean-Stark trap.
-
Heat the reaction mixture to reflux and monitor the collection of water in the trap.
-
Continue the reaction until no more water is collected or the reaction is deemed complete by TLC or LC-MS analysis.
-
Allow the reaction to cool, then neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
dot
Caption: Troubleshooting workflow for low yield in Fischer esterification.
Question 2: I am observing significant side product formation during the esterification. What are the likely side reactions and how can I minimize them?
Answer:
Side product formation is a common issue, particularly with a multifunctional substrate like 1-methylpiperazine-2-carboxylic acid. Understanding the potential side reactions is key to mitigating them.
Potential Side Reactions and Mitigation Strategies:
-
Lactam Formation: Intramolecular amidation between the N4 nitrogen and the activated carboxylic acid can lead to the formation of a bicyclic lactam. This is more likely under harsh conditions or with certain activating agents.
-
Expert Insight: This side reaction is often driven by heat. Lowering the reaction temperature and using a more controlled activation method can help.
-
-
Dimerization/Polymerization: Intermolecular esterification or amidation between two molecules of the starting material can lead to dimers and oligomers.
-
Causality: This is more prevalent at high concentrations of the starting material.
-
-
Racemization: If the starting material is enantiomerically pure, the stereocenter at C2 can be susceptible to racemization, especially under harsh acidic or basic conditions or with certain coupling reagents.
Minimizing Side Reactions:
| Side Reaction | Mitigation Strategy | Recommended Protocol/Reagent |
| Lactam Formation | Use milder reaction conditions and avoid strong dehydrating agents. | * Thionyl Chloride Method: React the carboxylic acid with thionyl chloride in the alcohol as the solvent at low temperatures (0 °C to room temperature). The in situ formation of the acid chloride is often rapid and can be followed by esterification before significant lactam formation occurs.[6] * Coupling Reagents: Use reagents like DCC/DMAP at low temperatures.[7] |
| Dimerization | Use high dilution conditions. | * Syringe Pump Addition: Slowly add the carboxylic acid to a solution of the activating agent and alcohol to maintain a low concentration of the starting material. |
| Racemization | Use racemization-suppressing additives with coupling reagents. | * HOBt or HOAt: When using carbodiimides like DCC or EDC, add 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress racemization. |
dot
Sources
- 1. US8569304B2 - Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof - Google Patents [patents.google.com]
- 2. US20050148771A1 - Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof - Google Patents [patents.google.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up [scirp.org]
- 7. reddit.com [reddit.com]
Technical Support Center: Purification of Commercial Methyl 1-methylpiperazine-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the purity of commercial Methyl 1-methylpiperazine-2-carboxylate. As a key building block in pharmaceutical synthesis, its purity is paramount. This document provides a series of frequently asked questions and detailed troubleshooting protocols to identify and remove common impurities.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation for effective purification strategies.
Q1: What are the most common impurities I should expect in a commercial batch of Methyl 1-methylpiperazine-2-carboxylate?
Commercial batches can contain a variety of impurities stemming from the synthetic route and storage conditions. It is crucial to anticipate these to select the appropriate purification method.
| Impurity Type | Likely Origin | Key Characteristics |
| Unreacted Starting Materials | Incomplete reaction during synthesis. | Varies depending on the synthetic route (e.g., piperazine-2-carboxylic acid, methylating agents). |
| Di-substituted Byproducts | Over-methylation or reaction at both nitrogen atoms of the piperazine ring.[1][2] | Higher molecular weight than the desired product. |
| 1-methylpiperazine-2-carboxylic acid | Hydrolysis of the methyl ester group due to exposure to moisture, acid, or base.[3] | Acidic, highly polar, different solubility profile. |
| Residual Solvents | Remnants from the synthesis and initial purification steps. | Can often be identified by ¹H NMR (e.g., Ethyl Acetate, Methanol, Toluene). |
| Epimer/Diastereomers | The product has a stereocenter at the C2 position. Epimerization can occur under harsh basic or acidic conditions.[4] | Identical mass but different spatial arrangement; difficult to separate.[4][5] |
Q2: Which analytical techniques are essential for assessing the purity of my sample?
A multi-pronged analytical approach is necessary for a comprehensive purity assessment. No single technique tells the whole story.
| Analytical Technique | Purpose & Insights Provided |
| ¹H NMR | Provides structural confirmation and detects proton-containing impurities. Useful for identifying residual solvents and major structural byproducts. |
| LC-MS | The primary tool for detecting non-volatile impurities. It separates components by polarity and provides mass information, which is critical for identifying byproducts like di-substituted species or hydrolysis products.[1][2] |
| GC-MS | Ideal for identifying volatile impurities, including residual solvents and low-boiling point starting materials.[6][7] |
| Chiral HPLC | Essential for determining enantiomeric or diastereomeric purity. This is the only reliable method to quantify epimers.[8] |
| Karl Fischer Titration | Quantifies the water content, which is important as excess water can promote hydrolysis of the ester. |
Q3: What are the primary purification strategies for this compound?
The choice of strategy depends on the nature and quantity of the impurities identified. The main techniques are:
-
Aqueous Wash / Acid-Base Extraction: Exploits differences in the solubility and acid/base properties of the product versus impurities. Highly effective for removing salts and hydrolysis products.[9][10]
-
Recrystallization: A powerful technique for removing small amounts of impurities that have different solubility profiles from the main product. Often, converting the product to a salt (e.g., dihydrochloride) can yield highly crystalline material that excludes impurities.[1][11]
-
Flash Column Chromatography: A high-resolution technique that separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel). It is the method of choice for removing structurally similar impurities like di-substituted byproducts.[2][5]
-
Distillation (under reduced pressure): Useful for removing non-volatile inorganic salts or very high-boiling byproducts. The product itself can be distilled if it is thermally stable.[12]
Q4: Are there stability issues I need to consider during purification?
Yes. The methyl ester functional group is susceptible to hydrolysis, particularly in the presence of strong acids or bases, or at elevated temperatures if water is present.[3] Additionally, the stereocenter at C2 can be prone to epimerization under harsh basic conditions, which can compromise the stereochemical integrity of your material.[4] Therefore, it is recommended to:
-
Use anhydrous solvents when possible.
-
Avoid prolonged exposure to strong acids or bases.
-
Keep temperatures as low as reasonably possible during distillation or solvent evaporation.
Section 2: General Purification Workflow
For a new or uncharacterized batch of Methyl 1-methylpiperazine-2-carboxylate, a systematic approach is recommended. The following workflow provides a logical decision-making process to guide your purification efforts.
Caption: General workflow for the purification of Methyl 1-methylpiperazine-2-carboxylate.
Section 3: Troubleshooting Guide: Identification & Removal of Specific Impurities
This section provides detailed solutions for specific, commonly encountered purity issues.
Issue 1: Presence of the Hydrolysis Product (1-methylpiperazine-2-carboxylic acid)
-
Likely Cause: Exposure of the ester to water, especially under non-neutral pH conditions during a previous workup or storage.
-
Identification:
-
LC-MS: An additional peak with a mass 14 Da lower than the product (loss of CH₂) and a shorter retention time (more polar).
-
¹H NMR: Disappearance of the methyl ester singlet (around 3.7 ppm) and the appearance of a broad singlet for the carboxylic acid proton (>10 ppm), which is D₂O exchangeable.
-
-
Recommended Protocol: Acid-Base Extraction.
-
Causality: This method exploits the acidic nature of the carboxylic acid impurity. By washing the organic solution with a mild aqueous base (e.g., NaHCO₃), the acidic impurity is deprotonated to form a water-soluble carboxylate salt, which partitions into the aqueous layer. The desired ester product, being neutral, remains in the organic layer.
Caption: Logic of acid-base extraction for removing acidic impurities.
Issue 2: Presence of Di-substituted Piperazine Byproducts
-
Likely Cause: Use of harsh methylating agents or incorrect stoichiometry during synthesis, leading to methylation at the second nitrogen atom.
-
Identification:
-
LC-MS: A peak with a higher molecular weight than the product.
-
¹H NMR: Complex changes in the piperazine ring proton signals and altered integration ratios.
-
-
Recommended Protocol: Flash Column Chromatography.
-
Causality: Di-substitution often alters the polarity of the molecule. This difference in polarity allows for separation on a silica gel column. The product and byproduct will travel through the column at different rates when a suitable solvent system (mobile phase) is used, enabling their collection as separate fractions.
Issue 3: Low Purity with Multiple Unidentified Peaks
-
Likely Cause: A poor quality commercial source or degradation over time.
-
Identification: Multiple signals in NMR and/or multiple peaks in the LC-MS chromatogram that cannot be easily attributed to a single impurity type.
-
Recommended Protocol: A combination approach is often best.
-
Aqueous Workup: First, perform a simple aqueous wash to remove any highly polar, water-soluble impurities.
-
Recrystallization via Salt Formation: Attempt to purify the bulk material by converting it to its dihydrochloride salt. This can often crash out the desired product in high purity, leaving many impurities behind in the mother liquor.[1]
-
Chromatography: If recrystallization is ineffective or insufficient, flash column chromatography is the most robust method for separating a complex mixture.
-
Section 4: Detailed Experimental Protocols
Protocol 4.1: Acid-Base Extraction for Hydrolysis Product Removal
-
Dissolve the crude Methyl 1-methylpiperazine-2-carboxylate in a suitable organic solvent (e.g., ethyl acetate, 10 mL per 1 g of crude material).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
-
Allow the layers to separate completely.
-
Drain the lower aqueous layer.
-
Repeat the wash with NaHCO₃ solution (steps 3-6) one more time.
-
Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove residual water.
-
Drain the brine layer.
-
Transfer the organic layer to a clean flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the purified product.
-
Validation: Analyze a small sample by LC-MS and ¹H NMR to confirm the absence of the acidic impurity.
Protocol 4.2: Flash Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (e.g., methanol), adding silica gel (approx. 2-3 times the mass of the product), and evaporating the solvent to dryness.
-
Column Packing: Wet-pack a glass column with silica gel in the chosen mobile phase. A common starting solvent system for amine-containing compounds is a gradient of methanol (0-10%) in dichloromethane (DCM). To prevent peak tailing, 0.5-1% triethylamine can be added to the mobile phase.
-
Loading: Carefully add the dried slurry containing the product to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity (e.g., 100% DCM) and gradually increasing the polarity (e.g., slowly increasing the percentage of methanol).
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) or LC-MS to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
-
Validation: Confirm purity with LC-MS and ¹H NMR.
Protocol 4.3: Recrystallization via Dihydrochloride Salt Formation
-
Dissolve the crude product in a minimal amount of a suitable solvent, such as isopropyl alcohol or methanol.[1]
-
Cool the solution in an ice bath.
-
Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or acetyl chloride in methanol) dropwise with stirring until the solution is acidic (test with pH paper).
-
Stir the resulting slurry in the ice bath for 30-60 minutes to maximize precipitation.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the collected solid with a small amount of cold diethyl ether or acetone to remove residual mother liquor.[1]
-
Dry the purified salt under vacuum.
-
Validation: The salt can be used directly or the free base can be regenerated by dissolving the salt in water, basifying with a base like NaOH or Na₂CO₃, and extracting with an organic solvent. Purity should be checked by LC-MS and NMR.
Section 5: References
-
Madl, T., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Available at: --INVALID-LINK--
-
Pollard, C. B., & Wicker, T. H., Jr. (1953). Derivatives of Piperazine. XXIV. Synthesis of 1-Arylpiperazines and Amino Alcohol Derivatives. ElectronicsAndBooks. Available at: --INVALID-LINK--
-
Godfrey, N. J. (1969). Recovery and purification of piperazine. U.S. Patent No. 3,481,933. Google Patents. Available at: --INVALID-LINK--
-
Jadhav, Y., et al. (2023). Epimerisation in Peptide Synthesis. PubMed Central. Available at: --INVALID-LINK--
-
Dandepally, S. R., et al. (2018). Synthesis of Enantiomerically Pure 3-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. Request PDF. Available at: --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Purification of Piperazine-2-Thione Derivatives. Available at: --INVALID-LINK--
-
Sankyo Co., Ltd. (2006). Process for the preparation of a piperazine derivative. U.S. Patent No. 7,229,992B2. Google Patents. Available at: --INVALID-LINK--
-
Zhang, J., et al. (2014). A green and efficient hydrolysis of met. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. Available at: --INVALID-LINK--
-
Zhejiang Jiuzhou Pharmaceutical Co., Ltd. (2023). Extraction and purification method of 1-amino-4-methylpiperazine. Chinese Patent No. CN115703750A. Google Patents. Available at: --INVALID-LINK--
-
Xi'an Lijun Pharmaceutical Co., Ltd. (2015). Content detection method of chemical intermediate N-methyl piperazine. Chinese Patent No. CN104833673A. Google Patents. Available at: --INVALID-LINK--
-
Biosynth. (2024). Biocatalyst Immobilization and Process Intensification: Production of (S)-Piperazine-2-carboxylic Acid Dihydrochloride. Available at: --INVALID-LINK--
-
Analytical Methods. (n.d.). RSC Publishing. Available at: --INVALID-LINK--
-
Analytical Methods. (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. RSC Publishing. Available at: --INVALID-LINK--
References
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. biosynth.com [biosynth.com]
- 9. US3481933A - Recovery and purification of piperazine - Google Patents [patents.google.com]
- 10. US7229992B2 - Process for the preparation of a piperazine derivative - Google Patents [patents.google.com]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine - Google Patents [patents.google.com]
Technical Support Center: Scaling Up the Synthesis of Methyl 1-methylpiperazine-2-carboxylate for Pilot Studies
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Methyl 1-methylpiperazine-2-carboxylate. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to pilot-plant production. We will focus on the robust and widely-used Eschweiler-Clarke reaction for the N-methylation of Methyl piperazine-2-carboxylate, providing in-depth troubleshooting advice and practical protocols to ensure a successful scale-up.
Section 1: Synthesis Strategy & Mechanism
The selected method for synthesizing Methyl 1-methylpiperazine-2-carboxylate is the Eschweiler-Clarke reaction. This is a reductive amination process that methylates a secondary amine using an excess of formaldehyde as the carbon source and formic acid as the reducing agent.[1] This choice is underpinned by several key advantages for pilot-scale synthesis:
-
High Selectivity: The reaction mechanism inherently prevents the formation of quaternary ammonium salts, a common side reaction with other alkylating agents like methyl iodide.[1][2][3]
-
Cost-Effectiveness: The reagents (formaldehyde and formic acid) are inexpensive and readily available in bulk quantities.
-
Irreversible Reaction: The formation of carbon dioxide gas as a byproduct drives the reaction to completion.[1]
-
Operational Simplicity: It is typically a one-pot procedure with straightforward work-up conditions.[4]
Reaction Mechanism
The reaction proceeds through a well-established mechanism. Understanding these steps is critical for troubleshooting and optimization.
-
Iminium Ion Formation: The starting secondary amine (Methyl piperazine-2-carboxylate) attacks the carbonyl carbon of formaldehyde to form a hemiaminal intermediate. This intermediate then rapidly dehydrates to form a tertiary iminium ion.
-
Hydride Transfer: Formic acid acts as a hydride donor. The formate anion transfers a hydride to the electrophilic iminium ion, reducing it to the desired tertiary amine product (Methyl 1-methylpiperazine-2-carboxylate).
-
Irreversibility: The hydride transfer step is driven by the formation of the highly stable carbon dioxide molecule from the formate anion, rendering the reaction irreversible.[1]
Caption: Mechanism of the Eschweiler-Clarke N-methylation.
Section 2: Pilot Scale-Up Protocol (1.0 Mole Scale)
This protocol outlines a procedure for the synthesis on a 1.0 mole scale. All operations should be conducted in a well-ventilated fume hood or a designated process bay with appropriate safety measures.
Reagent & Equipment Table
| Reagent/Equipment | Quantity/Specification | Moles | Mol. Wt. | Notes |
| Methyl piperazine-2-carboxylate | 144.17 g | 1.0 | 144.17 | Ensure starting material is of high purity (>98%) to avoid side reactions. |
| Formaldehyde (37% aq. solution) | 105.5 mL (1.3 eq.) | 1.3 | 30.03 | Use a fresh, stabilized solution to avoid precipitation of paraformaldehyde. |
| Formic Acid (98-100%) | 60.0 mL (1.6 eq.) | 1.6 | 46.03 | Acts as both solvent and reducing agent.[4] |
| 10L Jacketed Glass Reactor | Equipped with overhead stirrer, thermocouple, condenser, and addition funnel. | - | - | Ensure the system is rated for the reaction temperature and potential pressure changes. |
| Toluene | 2 L | - | - | For extraction. |
| Sodium Hydroxide (50% w/w solution) | ~500 mL | - | - | For basification during work-up. CAUTION: Highly corrosive and exothermic dilution. |
| Saturated Sodium Chloride Solution | 1 L | - | - | For washing the organic layer. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ~100 g | - | - | For drying the organic layer. |
Step-by-Step Procedure
-
Reactor Setup: Assemble the 10L reactor system. Ensure all joints are properly sealed and the system is clean and dry. Start a gentle flow of coolant (e.g., water at 10°C) through the reactor jacket.
-
Reagent Charge: Charge the Methyl piperazine-2-carboxylate (144.17 g) and the aqueous formaldehyde solution (105.5 mL) to the reactor. Begin stirring at a moderate speed (e.g., 150-200 RPM) to ensure good mixing.
-
Formic Acid Addition: Slowly add the formic acid (60.0 mL) dropwise via the addition funnel over 60-90 minutes. Crucial: Monitor the internal temperature and the rate of gas evolution (CO₂). The addition is exothermic. Maintain the internal temperature below 60°C.[5]
-
Reaction Heating: After the addition is complete, slowly heat the reaction mixture to 90-95°C. Maintain this temperature and continue stirring for 3-5 hours. The evolution of CO₂ should become vigorous and then gradually subside.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC. Take a small aliquot, quench it with NaOH solution, extract with ethyl acetate, and analyze the organic layer. The reaction is complete when the starting material spot/peak is no longer visible.
-
Cooling & Quenching: Once complete, cool the reaction mixture to room temperature (20-25°C).
-
Basification (Work-up): Slowly and carefully add 50% NaOH solution to the stirred reaction mixture to neutralize the excess formic acid and raise the pH to >12. This step is highly exothermic; use the reactor jacket to cool and maintain the temperature below 30°C.
-
Extraction: Transfer the mixture to a suitable separatory funnel or extraction vessel. Add Toluene (1 L) and perform the first extraction. Separate the layers and extract the aqueous phase again with Toluene (2 x 500 mL).
-
Washing & Drying: Combine the organic layers. Wash with saturated sodium chloride solution (1 L) to remove residual water-soluble impurities. Dry the combined organic layer over anhydrous magnesium sulfate, stir for 30 minutes, and then filter.
-
Solvent Removal: Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to remove the toluene.
-
Purification: The resulting crude oil is purified by vacuum distillation to yield Methyl 1-methylpiperazine-2-carboxylate as a clear liquid.
Caption: Step-by-step workflow for pilot-scale synthesis.
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the scale-up process in a question-and-answer format.
Issue 1: Low or Stagnant Reaction Yield
-
Q: My reaction has stalled, and TLC/GC analysis shows a significant amount of starting material remaining even after 5 hours at 95°C. What should I do?
-
A: An incomplete reaction is a common scale-up challenge often related to thermal management or reagent stoichiometry.[6][7]
-
Possible Cause 1: Inadequate Temperature. The internal temperature of a large reactor may not be uniform or may be lower than the setpoint of the heating mantle. Verify the internal temperature with a calibrated thermocouple.
-
Solution 1: Ensure vigorous stirring to improve heat distribution. If the internal temperature is indeed low, increase the heating jacket setpoint carefully. You can also extend the reaction time by another 2-3 hours, continuing to monitor progress.
-
Possible Cause 2: Reagent Degradation. Old or improperly stored formaldehyde can polymerize to paraformaldehyde, reducing its effective concentration. Formic acid can also degrade.
-
Solution 2: Use fresh, high-quality reagents. For formaldehyde, ensure it is a stabilized grade.
-
Possible Cause 3: Insufficient Reagent. While the protocol uses an excess, particularly aggressive side reactions or errors in measurement could lead to a deficit.
-
Solution 3: As a last resort, a small additional charge of formaldehyde and formic acid could be considered, but this should be done cautiously while monitoring gas evolution and temperature.
-
-
Issue 2: Formation of Unknown Impurities
-
Q: My final product is contaminated with a significant side product that is difficult to remove by distillation. What could it be and how can I prevent it?
-
A: Side product formation can be exacerbated by localized overheating or improper reagent ratios during scale-up.[7]
-
Possible Cause 1: N-Formyl Piperazine Impurity. If the reduction step (hydride transfer from formic acid) is inefficient compared to the initial condensation with formaldehyde, an N-formyl intermediate may accumulate. This can happen if the temperature is too low or the formic acid concentration is insufficient.
-
Solution 1: Ensure the reaction temperature reaches the recommended 90-95°C. The rate of formic acid addition is also critical; adding it too quickly can create localized "hot spots" that might favor alternative pathways.
-
Possible Cause 2: Starting Material Impurities. Impurities in the initial Methyl piperazine-2-carboxylate will be carried through and may react to form other compounds.
-
Solution 2: Always verify the purity of your starting materials by GC or NMR before beginning a pilot-scale run.
-
Possible Cause 3: Over-alkylation Side Products. Although the Eschweiler-Clarke reaction is designed to prevent quaternization, extreme conditions or alternative methylation pathways (if impurities are present) could lead to unexpected products.
-
Solution 3: Adhere strictly to the recommended temperature limits. Analyze the impurity by LC-MS or GC-MS to identify its structure, which will provide crucial clues to its formation pathway.
-
-
Issue 3: Difficult Work-up and Emulsion Formation
-
Q: During the NaOH quench and toluene extraction, I'm getting a thick emulsion that won't separate. How can I resolve this?
-
A: Emulsions are common in large-scale basic extractions of amines. They are often caused by the formation of fine particulates or soaps.
-
Possible Cause: Rapid pH Change. Adding the 50% NaOH solution too quickly can cause localized precipitation of salts, which can stabilize emulsions.
-
Solution 1: Slow Addition & Good Mixing. Add the base slowly with efficient stirring to dissipate heat and ensure the pH change is gradual throughout the vessel.
-
Solution 2: Add Brine. Adding a significant volume of saturated sodium chloride (brine) solution can often help break emulsions by increasing the ionic strength of the aqueous phase, which forces the organic components out.
-
Solution 3: Filtration. If a solid precipitate is visible, you may need to filter the entire mixture through a pad of Celite® before attempting the phase separation. This is often a last resort due to the added processing time.
-
-
Caption: A decision tree for common troubleshooting scenarios.
Section 4: Frequently Asked Questions (FAQs)
-
Q1: Why is an excess of both formaldehyde and formic acid used?
-
A1: An excess of formaldehyde ensures that the initial iminium ion formation is fast and complete. An excess of formic acid is crucial as it serves a dual role: it acts as the bulk reducing agent and helps maintain an acidic environment to facilitate the dehydration of the hemiaminal intermediate.[1][2]
-
-
Q2: What are the primary safety concerns for this reaction at pilot scale?
-
A2: There are three main safety concerns:
-
Gas Evolution: The reaction produces a large volume of CO₂ gas. The reactor must be properly vented to an exhaust system to prevent pressure buildup.[5]
-
Exothermic Reaction: Both the addition of formic acid and the final neutralization with NaOH are highly exothermic. A robust cooling system and slow addition rates are essential to maintain control.[6]
-
Reagent Handling: Formaldehyde is a suspected carcinogen and sensitizer. Formic acid and 50% sodium hydroxide are highly corrosive. Appropriate Personal Protective Equipment (PPE), including gloves, goggles, and a lab coat, is mandatory.
-
-
-
Q3: Can I use a different reducing agent, like sodium borohydride?
-
A3: Yes, other reductive amination protocols exist using reagents like sodium triacetoxyborohydride or sodium cyanoborohydride.[1][8] However, for large-scale synthesis, the Eschweiler-Clarke reaction is often more economical. These alternative reagents can be more expensive and may require different solvents and work-up procedures, making them less ideal for an initial pilot-scale campaign focused on cost-efficiency.
-
-
Q4: How do I know what the optimal distillation pressure is for my product?
-
A4: The optimal vacuum distillation pressure depends on the boiling point of Methyl 1-methylpiperazine-2-carboxylate. While specific data may not be readily available, similar structures like Methyl 1-methylpiperidine-2-carboxylate can provide a starting point.[9] It is recommended to perform a small-scale microdistillation or use a boiling point nomograph to estimate the appropriate pressure to achieve a distillation temperature between 80°C and 150°C, which minimizes thermal decomposition.
-
Section 5: Analytical Methods for Quality Control
Consistent and accurate analytical monitoring is key to a successful and reproducible synthesis.
| Method | Purpose | Typical Conditions | Expected Result |
| TLC | Reaction Monitoring | Mobile Phase: 10:1 Dichloromethane:Methanol with 1% Triethylamine.Stationary Phase: Silica gel.Visualization: Iodine vapor or potassium permanganate stain. | Starting material (more polar) will have a lower Rf than the product (less polar). The reaction is complete when the starting material spot disappears. |
| GC-FID | Purity Analysis & Monitoring | Column: DB-17 or similar mid-polarity column.[10]Injector Temp: 250°C.Detector Temp: 260°C.Oven Program: 150°C hold 2 min, then ramp 20°C/min to 250°C. | The product should show a single major peak. Purity can be calculated from the peak area percentage. Retention time will be distinct from the starting material. |
| ¹H NMR | Structural Confirmation | Solvent: CDCl₃.Analysis: Check for the appearance of a singlet around 2.3 ppm (N-CH₃) and the disappearance of the N-H signal from the starting material. The methyl ester singlet should be present around 3.7 ppm. | The integrated peak areas should correspond to the number of protons in the final structure, confirming its identity. |
| Titration | Assay of N-methyl piperazine | Method: Perchloric acid titration in glacial acetic acid with a crystal violet indicator.[11] | This method can determine the concentration of the basic nitrogen in the sample, providing a quantitative measure of the active substance. |
References
- Eschweiler–Clarke reaction - Grokipedia. (n.d.). Grokipedia.
- 8 Key Challenges To Pilot Plant Scale-Up. (n.d.). EPIC Systems Group.
-
Review of Modern Eschweiler–Clarke Methylation Reaction. (2022). Molecules. MDPI. Retrieved January 5, 2026, from [Link]
- Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882.
- Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571-4587.
- Weipert, E. A., & Levis, W. W. (1964). U.S. Patent No. 3,154,552. Washington, DC: U.S. Patent and Trademark Office.
-
Eschweiler–Clarke reaction. (n.d.). In Wikipedia. Retrieved January 5, 2026, from [Link]
- Technical Support Center: Optimizing Piperazine Synthesis. (n.d.). Benchchem.
-
Grand challenges in chemical biology from the perspective of organic chemical synthesis. (2024). Frontiers in Chemical Biology. Retrieved January 5, 2026, from [Link]
-
Synthesis of methyl 1-methylpiperidine-4-carboxylate. (n.d.). PrepChem.com. Retrieved January 5, 2026, from [Link]
- Analytical CHEMISTRY. (n.d.).
-
Eschweiler-Clarke Reaction. (2022, May 7). YouTube. Retrieved January 5, 2026, from [Link]
- Process for methylating a hindered nitrogen atom in an inert non aqueous-solvent. (1991). Google Patents.
- Troubleshooting low yields in the synthesis of α-methylserine derivatives. (n.d.). Benchchem.
-
Eschweiler- Clarke Reaction. (n.d.). Online Organic Chemistry Tutor. Retrieved January 5, 2026, from [Link]
-
Reductive amination of piperazine. (2024, October 24). Reddit. Retrieved January 5, 2026, from [Link]
- Content detection method of chemical intermediate N-methyl piperazine. (2015). Google Patents.
-
Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. (2016). Semantic Scholar. Retrieved January 5, 2026, from [Link]
-
Methyl 1-methylpiperidine-2-carboxylate. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]
Sources
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- 3. youtube.com [youtube.com]
- 4. grokipedia.com [grokipedia.com]
- 5. US3154552A - Methylation of piperazines - Google Patents [patents.google.com]
- 6. 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group [epicsysinc.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Methyl 1-methylpiperidine-2-carboxylate | C8H15NO2 | CID 12957464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. hakon-art.com [hakon-art.com]
- 11. CN104833673A - Content detection method of chemical intermediate N-methyl piperazine - Google Patents [patents.google.com]
Managing moisture sensitivity of Methyl 1-methylpiperazine-2-carboxylate in experiments
Technical Support Center: Managing Methyl 1-methylpiperazine-2-carboxylate
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for Methyl 1-methylpiperazine-2-carboxylate. This guide is designed to provide you, our valued scientific partners, with expert advice and practical solutions for managing the inherent moisture sensitivity of this versatile building block. As Senior Application Scientists, we understand that success in the lab is built on a foundation of meticulous technique and a deep understanding of reagent properties. This document, structured in a direct question-and-answer format, addresses the common challenges and troubleshooting scenarios you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Understanding the Core Issue – Moisture Sensitivity
Q1: What makes Methyl 1-methylpiperazine-2-carboxylate susceptible to moisture, and what happens to the molecule?
A: The moisture sensitivity of Methyl 1-methylpiperazine-2-carboxylate stems from two key structural features: the piperazine ring and the methyl ester group.
-
Hygroscopicity of the Piperazine Moiety: Piperazine and its derivatives are known to be hygroscopic, meaning they readily absorb moisture from the atmosphere.[1][2] The nitrogen atoms in the piperazine ring can form hydrogen bonds with water molecules. Furthermore, like other amines, they can react with atmospheric carbon dioxide, which is often present in moist air, to form carbamates.[3]
-
Hydrolysis of the Ester: The primary chemical degradation pathway in the presence of water is the hydrolysis of the methyl ester functional group. This reaction converts the ester back into its corresponding carboxylic acid (1-methylpiperazine-2-carboxylic acid) and methanol. This is a common reaction for esters and can be catalyzed by trace amounts of acid or base.[4]
This degradation compromises the integrity of the reagent, leading to the presence of a significant impurity and affecting the stoichiometry of your reactions.
dot
Caption: Hydrolysis degradation pathway.
Q2: What are the visual signs that my sample of Methyl 1-methylpiperazine-2-carboxylate has been compromised by moisture?
A: As a free-flowing solid, the first sign of moisture absorption is often a change in the physical appearance of the material. You should suspect contamination if you observe:
-
Clumping: The powder loses its fine, free-flowing consistency and begins to form clumps or aggregates.[1]
-
"Wet" or Slurry-like Appearance: With significant moisture uptake, the solid may appear damp or even begin to dissolve, forming a thick slurry.[1]
-
Difficulty in Handling: The material may become sticky and difficult to weigh or transfer accurately.
Any deviation from a dry, crystalline or powdered appearance warrants caution and potential re-evaluation of the reagent's purity.
Q3: What are the downstream experimental consequences of using moisture-contaminated reagent?
A: Using a compromised reagent can have serious negative impacts on your experimental outcomes. These include:
-
Inaccurate Stoichiometry: If a portion of your reagent has hydrolyzed, the actual molar quantity of the active ester you are adding to your reaction is less than what you weighed out. This leads to incorrect molar ratios and can stall reactions or lead to incomplete conversion.
-
Formation of Byproducts: The carboxylic acid impurity can potentially participate in side reactions, complicating your purification process and reducing the yield of your desired product.
-
Poor Reproducibility: The variable and often unknown amount of moisture and degradation product leads to inconsistent results between experiments, making it difficult to optimize or validate a synthetic procedure.
-
Catalyst Poisoning: In sensitive catalytic reactions, the carboxylic acid impurity or water itself can act as an inhibitor or poison to the catalyst.
Section 2: Best Practices for Storage and Handling
Q4: What is the correct way to store Methyl 1-methylpiperazine-2-carboxylate?
A: Proper storage is the first line of defense against moisture degradation.[5] The optimal storage conditions depend on the state of the container (unopened vs. opened).
| Container Status | Storage Location | Key Considerations |
| Unopened | Cool, dry, well-ventilated area away from direct sunlight and heat sources. | Keep the manufacturer's seal intact until the moment of use. Do not store under sinks or in areas with high humidity.[5][6] |
| Opened | Primary: Inside a desiccator containing an active desiccant (e.g., silica gel, Drierite).Secondary (Best Practice): Inside a nitrogen-purged glovebox.[7] | Minimize headspace in the container. After dispensing, flush the container with an inert gas (nitrogen or argon) before resealing tightly. Use parafilm to wrap the cap and threads for an extra barrier.[8] |
Q5: I don't have a glovebox. What is the best procedure for handling the reagent on the open bench?
A: If a glovebox is unavailable, you must work efficiently and minimize the reagent's exposure time to the atmosphere.[1]
-
Preparation is Key: Have all your spatulas, weigh boats, and vessels clean, dry, and ready before opening the reagent container. It is best practice to oven-dry all glassware and cool it under a stream of inert gas or in a desiccator.[7][9]
-
Work Quickly: Open the container, quickly remove the desired amount of material, and immediately and tightly reseal the container.[1]
-
Inert Gas Blanket: If possible, work under a positive pressure of nitrogen or argon directed into your reaction vessel to displace moist air.
-
Consider Stock Solutions: If you will be using the reagent frequently, preparing a stock solution in a validated anhydrous solvent is a highly recommended strategy to avoid repeatedly opening the solid container.[10]
Section 3: Experimental Protocols and Troubleshooting
Q6: What is the recommended protocol for preparing a stock solution of Methyl 1-methylpiperazine-2-carboxylate?
A: Preparing a stock solution is an excellent way to preserve the integrity of the bulk material.[10] This should be done using anhydrous solvents and air-sensitive (Schlenk) techniques.[9]
Protocol: Preparation of a 0.5 M Stock Solution in Anhydrous Dichloromethane (DCM)
Materials:
-
Methyl 1-methylpiperazine-2-carboxylate
-
Anhydrous DCM (from a freshly opened bottle or a solvent purification system)
-
Oven-dried volumetric flask with a rubber septum
-
Nitrogen or Argon gas line with a needle adapter
-
Syringes and needles
Procedure:
-
Dry Glassware: Thoroughly dry the volumetric flask and a magnetic stir bar in an oven at >120°C for at least 4 hours and allow it to cool to room temperature in a desiccator.[9]
-
Inert Atmosphere: Once cool, immediately cap the flask with a rubber septum, insert a needle connected to an inert gas line, and insert a second "outlet" needle. Purge the flask with inert gas for 5-10 minutes, then remove the outlet needle to maintain a positive pressure.
-
Weighing: On an analytical balance, quickly weigh the target amount of Methyl 1-methylpiperazine-2-carboxylate into a small, dry vial. (e.g., for 10 mL of a 0.5 M solution, weigh out 5 mmol).
-
Transfer: Briefly remove the septum from the volumetric flask and quickly add the weighed solid. Immediately reseal the flask.
-
Solvent Addition: Using a dry syringe, draw up the required volume of anhydrous DCM and add it to the volumetric flask through the septum.
-
Dissolution: Place the flask on a magnetic stir plate and stir until all the solid has dissolved.
-
Storage: Once dissolved, wrap the septum and neck of the flask with parafilm. Store in a cool, dry place, preferably in a desiccator. The solution should be used promptly and monitored for any signs of precipitation or discoloration.
Q7: My reaction is failing, and I suspect the reagent is "wet." How can I troubleshoot this?
A: A systematic approach is needed to pinpoint the source of moisture. Use the following workflow to diagnose the issue.
dot
Caption: Workflow for diagnosing moisture-related issues.
Q8: Can I "rescue" a reagent that has already absorbed moisture?
A: While it is sometimes possible to dry a hygroscopic solid, it is a rescue measure and not a substitute for proper handling. The best course of action is always to use a fresh, uncontaminated reagent. If you must attempt to dry it, you can place the solid in a vacuum oven at a gentle temperature (e.g., 30-40°C) for several hours.[1][11] However, be aware that heating can potentially accelerate degradation, and this method may not remove all bound water. The purity of the dried material should be verified by analytical methods (e.g., NMR spectroscopy or Karl Fischer titration) before use.
References
- Asaclean®. (n.d.). 5 Tips to Help Process Dry Hygroscopic Resins.
- TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?.
- University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents.
- University of California, Santa Barbara. (n.d.). Water Sensitive Chemicals.
- Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- Indiana University. (n.d.). Storage of Laboratory Chemicals: Research Safety.
- Sigma-Aldrich. (n.d.). Preservation of Moisture-Sensitive Chemical Reagents.
- Protocol Online. (2010, July 17). Hygroscopic chemical...how to deal with?.
- ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?.
- Molecular Inorganic Chemistry, TU/e. (2008, April 12). Working with air and moisture sensitive compounds.
- Sexton, A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
- Wikipedia. (n.d.). Piperazine.
- Nielsen, P. (2016). Oxidation of piperazine in post-combustion carbon capture.
- Sigma-Aldrich. (2025, May 6). SAFETY DATA SHEET - 1-Methylpiperazine.
- Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 51(23), 7973-7979.
- Einbu, A., et al. (2015). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Energy & Fuels, 29(8), 5289-5298.
- Eide-Haugmo, I., et al. (2021). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control, 105, 103233.
- ChemicalBook. (n.d.). 110-85-0 CAS MSDS (Piperazine).
- American Elements. (n.d.). Methyl (R)-1-Boc-piperazine-2-carboxylate.
- Wikipedia. (n.d.). Sildenafil.
- Apollo Scientific. (n.d.). Methyl piperazine-2-carboxylate, N1-CBZ protected.
- ChemicalBook. (2023, December 15). 1-Methylpiperazine: synthesis, applications and safety.
- ChemicalBook. (2019, November 13). Applications of 1-Methylpiperazine.
- Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. 6(5), 104-105.
- ChemicalBook. (n.d.). 1-Methylpiperazine CAS#: 109-01-3.
- Mahrous, G. M., & Ibrahim, M. A. (2001). Comparison of Impact of the Different Hydrophilic Carriers on the Properties of Piperazine-Containing Drug. Pharmazie, 56(5), 425-428.
- ChemicalBook. (2023, July 6). 1-Methylpiperazine: exploring the properties and applications of a versatile organic compound.
- Dalev, P., et al. (1977). Pharmacological study of the activity of a group of piperizine esters and changes in action relative to their chemical structure. Pharmazie, 32(11), 721-723.
- National Center for Biotechnology Information. (n.d.). Methyl piperazine-1-carboxylate. PubChem Compound Database.
- Organic Chemistry Portal. (n.d.). Methyl Esters.
- ChemicalBook. (n.d.). METHYL PIPERAZINE-1-CARBOXYLATE | 50606-31-0.
- ResearchGate. (n.d.). Synthesis of Enantiomerically Pure 5-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production.
- Sigma-Aldrich. (n.d.). Methyl piperazine carboxylate.
Sources
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- 11. Reagents & Solvents [chem.rochester.edu]
Preventing degradation of Methyl 1-methylpiperazine-2-carboxylate upon storage
Welcome to the technical support center for Methyl 1-methylpiperazine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. Here, you will find in-depth answers to frequently asked questions and troubleshooting guides to address challenges you may encounter during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for Methyl 1-methylpiperazine-2-carboxylate?
A1: To minimize degradation, Methyl 1-methylpiperazine-2-carboxylate should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Recommended storage temperatures are between 2-8°C.[2] The compound should be protected from light, moisture, and atmospheric carbon dioxide, as piperazine and its derivatives are known to be hygroscopic and can absorb CO2 from the air.[3][4] Storing the compound under an inert atmosphere (e.g., argon or nitrogen) is highly recommended for long-term stability.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down the rates of potential hydrolytic and oxidative degradation reactions.[2] |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents oxidation of the piperazine ring and hydrolysis of the methyl ester by atmospheric moisture.[5][6] |
| Container | Tightly Sealed, Amber Glass | Protects from moisture, CO2, and light, which can catalyze degradation.[4] |
| Location | Cool, Dry, Well-Ventilated | Ensures a stable environment and prevents accidental exposure to incompatible materials.[1] |
Q2: What is the expected shelf-life of Methyl 1-methylpiperazine-2-carboxylate?
A2: The shelf-life of Methyl 1-methylpiperazine-2-carboxylate is highly dependent on the storage conditions. When stored under ideal conditions as described in Q1, the compound is expected to remain stable for an extended period. However, for critical applications, it is recommended to re-analyze the purity of the compound after 12 months or if any changes in its physical appearance are observed. For some piperazine derivatives, significant degradation has been observed after 6 months when not stored under optimal conditions.[7]
Q3: What are the visible signs of degradation?
A3: Visual inspection can provide initial clues about the degradation of Methyl 1-methylpiperazine-2-carboxylate. Signs of degradation may include:
-
Change in Color: The pure compound should be a colorless to light-colored liquid or solid. A change to a yellow or brown color can indicate oxidative degradation.[4]
-
Change in Physical State: The appearance of solid precipitates in a liquid sample or the liquefaction of a solid sample can suggest hydrolysis or the absorption of moisture.
-
Odor: The development of a strong amine-like or acidic odor may indicate the formation of degradation products.
If any of these changes are observed, it is crucial to perform an analytical purity check before using the compound in an experiment.
Troubleshooting Guide
Issue 1: I suspect my sample of Methyl 1-methylpiperazine-2-carboxylate has degraded. How can I confirm this?
If you suspect degradation, a systematic approach is necessary to confirm your suspicions and quantify the extent of the degradation.
Step 1: Visual Inspection As mentioned in the FAQs, begin with a visual inspection of the compound for any changes in color, clarity, or physical state.
Step 2: Analytical Confirmation The most reliable way to confirm degradation is through analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for this purpose.[8][9]
Experimental Protocol: Purity Analysis by HPLC-UV
-
Standard Preparation: Prepare a standard solution of Methyl 1-methylpiperazine-2-carboxylate of known concentration from a new, unopened batch if available.
-
Sample Preparation: Accurately weigh a sample of the suspected degraded material and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject both the standard and the sample solutions. Compare the chromatograms. The appearance of new peaks or a decrease in the area of the main peak in the sample chromatogram compared to the standard indicates the presence of degradation products.
Issue 2: My experimental results are inconsistent. Could degradation of Methyl 1-methylpiperazine-2-carboxylate be the cause?
Inconsistent experimental results can often be traced back to the purity and stability of the starting materials. If Methyl 1-methylpiperazine-2-carboxylate has degraded, the presence of impurities can lead to side reactions, lower yields, or altered biological activity.
Troubleshooting Workflow:
Sources
- 1. echemi.com [echemi.com]
- 2. biosynce.com [biosynce.com]
- 3. Piperazine - Wikipedia [en.wikipedia.org]
- 4. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. jocpr.com [jocpr.com]
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Piperazine Derivatives
Welcome to the technical support center for chromatographic analysis. As a Senior Application Scientist, I've designed this guide to provide you with not just solutions, but a foundational understanding of the issues that arise when analyzing piperazine derivatives. These molecules, while crucial in pharmaceuticals, present a common challenge in HPLC: peak tailing.[1] This phenomenon, where a peak's trailing edge is elongated, can severely compromise resolution and the accuracy of quantification.[2][3][4]
This guide is structured to help you diagnose the root cause of tailing and systematically resolve it. We will explore the "why" behind the problem before diving into the "how" of fixing it.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Root Cause
This section addresses the fundamental principles governing the interaction between piperazine derivatives and the HPLC system.
Q1: What exactly is peak tailing, and how is it measured?
In an ideal chromatographic separation, a peak should be symmetrical and Gaussian in shape. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[4] This indicates that a portion of the analyte molecules is being retained longer than the main population, often due to secondary, undesirable interactions within the column.[5][6]
This asymmetry is quantified using the USP Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical peak has a Tf of 1.0. While minor tailing is sometimes acceptable, a value greater than 1.2 is a clear sign of a problem, and values exceeding 2.0 are generally unacceptable in regulated environments requiring high precision.[3]
Q2: Why are piperazine derivatives particularly prone to peak tailing?
Piperazine and its derivatives are basic compounds, typically containing secondary amine functional groups.[7][8] In the mobile phases commonly used for reversed-phase HPLC (pH 3-7), these amines are protonated, carrying a positive charge.
The problem arises from the stationary phase. Most reversed-phase columns are made from silica particles. The surface of this silica is covered with silanol groups (Si-OH). At a mobile phase pH above approximately 3, these silanol groups become deprotonated (SiO⁻), carrying a negative charge.[6][9] The strong electrostatic attraction between the positively charged piperazine analyte and the negatively charged silanol sites creates a secondary retention mechanism, causing peak tailing.[2][5]
Q3: What are the primary causes of peak tailing for basic compounds?
While silanol interactions are the main culprit, several factors can cause or exacerbate peak tailing for piperazine derivatives:
-
Strong Silanol Interactions: The primary cause, as described above. This is especially problematic on older, "Type A" silica columns which have higher metal content and more acidic silanols.[4][10]
-
Incorrect Mobile Phase pH: Operating at a pH close to the analyte's pKa can lead to the simultaneous existence of both ionized and non-ionized forms, resulting in distorted or split peaks.[9][11][12]
-
Inadequate Buffering: An unbuffered or weakly buffered mobile phase can allow the pH to drift, especially at the silica surface, leading to inconsistent ionization and peak shape.[2]
-
Column Issues: This includes physical degradation of the column bed (voids), contamination of the inlet frit, or using a column with inappropriate chemistry for basic analytes.[2][3]
-
Sample Overload: Injecting too much sample can saturate the active sites on the stationary phase, leading to peak distortion.[3][4]
-
Extra-Column Effects: Excessive volume from long tubing, large detector cells, or poorly made connections can contribute to band broadening and tailing.[6][9]
Part 2: Troubleshooting Guides - A Systematic Approach to Resolution
This section provides a logical, step-by-step workflow to diagnose and fix peak tailing issues.
Q: My piperazine peak is tailing. Where do I even begin?
Start with a systematic diagnosis. Avoid changing multiple parameters at once. The following workflow provides a logical sequence of troubleshooting steps, starting with the easiest and most impactful adjustments.
Caption: A step-by-step workflow for troubleshooting piperazine peak tailing.
Mobile Phase Optimization
Q: How does mobile phase pH affect the peak shape of piperazine derivatives?
Mobile phase pH is the most powerful tool for improving the peak shape of ionizable compounds like piperazine.[11][13][14] It controls the charge state of both your analyte and the silica surface.
Caption: Effect of mobile phase pH on analyte and silanol ionization.
-
Low pH (2-3): This is the most common and effective strategy. At this pH, the silanol groups (Si-OH) are fully protonated and therefore neutral.[5] Although the piperazine is still protonated (positively charged), the lack of negatively charged sites on the stationary phase minimizes the strong secondary interactions, leading to symmetrical peaks.[2][4]
-
Mid pH (4-8): This is the "danger zone" for basic compounds. The silanols are ionized (SiO⁻) while the piperazine is protonated (Pip-H⁺), leading to maximum electrostatic attraction and severe tailing.[9]
-
High pH (>9): This approach deprotonates the piperazine analyte, making it neutral. A neutral analyte will not engage in strong ionic interactions with the charged silanol surface.[15][16] This can be very effective but requires a specialized hybrid or polymer-based column that is stable at high pH, as standard silica columns will dissolve.[11][16]
Q: Should I use a buffer? If so, which one and at what concentration?
Yes, using a buffer is crucial for robust and reproducible results. It maintains a constant mobile phase pH, preventing peak shape variability.[2]
| Parameter | Recommendation | Rationale |
| Buffer Type | Phosphate, Formate, Acetate | Choose a buffer with a pKa within +/- 1 unit of your target mobile phase pH. Formate and acetate are volatile and ideal for LC-MS applications. |
| Concentration | 10-50 mM | A concentration of 10-25 mM is typically sufficient to provide adequate buffering capacity without risking precipitation in high organic concentrations.[3] |
Protocol 1: Mobile Phase pH Optimization
-
Prepare Buffers: Prepare separate aqueous mobile phase buffers at pH 3.0 (e.g., using formic or phosphoric acid) and pH 7.0 (e.g., using a phosphate buffer).
-
Initial Run: Start with your existing method and record the tailing factor.
-
Low pH Run: Switch to the pH 3.0 mobile phase, ensuring the column is properly equilibrated. Inject your sample and measure the tailing factor. For most piperazine derivatives, you should see a significant improvement.[5]
-
Evaluate: Compare the chromatograms. The low pH condition should yield a sharper, more symmetrical peak.
Q: What are "competing bases" or "silanol suppressors" and how do they work?
A competing base, such as triethylamine (TEA) or diethylamine (DEA), is a mobile phase additive used to reduce peak tailing.[4][10][17] These are small, basic molecules that interact with the active silanol sites on the stationary phase. By "masking" or "blocking" these sites, they prevent the larger piperazine analyte from engaging in secondary interactions.[10]
-
When to Use: Consider adding a competing base if adjusting the pH alone is not sufficient.
-
Typical Concentration: Start with a low concentration, such as 0.05% - 0.1% (v/v) TEA.[17]
-
Caution: Competing bases can sometimes shorten column lifetime and may suppress ionization in LC-MS applications.[10]
Q: What about ion-pairing agents? When should I consider them?
Ion-pairing agents are another type of mobile phase additive used to improve the retention and peak shape of charged analytes. For basic (positively charged) compounds like piperazine derivatives, an anionic ion-pairing reagent like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) can be used.[15][18][19]
The agent serves a dual purpose:
-
Lowers pH: TFA is a strong acid and will lower the mobile phase pH to around 2, protonating silanols.[15]
-
Forms an Ion Pair: The negatively charged counter-ion (e.g., CF₃COO⁻) pairs with the positively charged piperazine analyte. This neutralizes the analyte's charge and increases its hydrophobicity, leading to better retention and peak shape in reversed-phase mode.[20]
-
When to Use: When you need to improve both peak shape and retention, especially for more polar piperazine derivatives.
-
Typical Concentration: 0.05% to 0.1% TFA is common.[15]
-
Caution: TFA is a strong ion-suppressor in LC-MS and can be difficult to flush from a column.
Column Selection & Care
Q: Can my choice of HPLC column cause peak tailing?
Absolutely. The column is the heart of the separation, and its chemistry is critical.[2][3] Using an older column packed with "Type A" silica, which has a high concentration of acidic silanols and metal impurities, will almost certainly cause tailing with basic compounds.[4]
Q: What is an "end-capped" column, and will it help?
End-capping is a chemical process applied during column manufacturing where a small, non-polar silane (like trimethylchlorosilane) is used to react with and block a significant portion of the residual silanol groups.[2][5][21] This makes the surface less polar and dramatically reduces the sites available for secondary interactions.[2][5]
Always choose a modern, high-purity, "Type B" silica column that is fully end-capped for analyzing basic compounds. [4][10]
Q: Are there alternative stationary phases I should consider for piperazine derivatives?
Yes. If you continue to face challenges with standard end-capped C18 columns, consider these advanced chemistries:[4]
| Column Type | Description | Best For |
| Polar-Embedded | The C18 chain has a polar group (e.g., amide, carbamate) embedded within it. This shields the analyte from residual silanols. | General-purpose improvement for basic compounds. Offers alternative selectivity.[3][9] |
| Hybrid (e.g., BEH, CSH) | The stationary phase is a hybrid of silica and organic polymer. These are mechanically strong and stable over a wide pH range (1-12). | Excellent for methods using high pH to neutralize the basic analyte.[15][16] |
| Polymer-Based | The stationary phase is entirely polymeric (e.g., polystyrene-divinylbenzene). Contains no silanol groups. | Ultimate solution for eliminating silanol interactions, but may offer different selectivity than silica-based phases.[4] |
| HILIC | Hydrophilic Interaction Liquid Chromatography. Uses a polar stationary phase and a high-organic mobile phase. | Good for very polar piperazine derivatives that have poor retention in reversed-phase mode.[22][23] |
Q: My column used to work well, but now it's causing tailing. What happened?
Columns are consumables and their performance degrades over time.[3] Common causes for sudden peak tailing include:
-
Contamination: Strongly retained compounds from previous injections can bind to the stationary phase and act as new sites for secondary interactions.
-
Bed Deformation: A physical void or channel can form at the head of the column due to pressure shocks or dissolution of the silica bed under high pH conditions.[2]
-
Stationary Phase Hydrolysis: Over time, especially under aggressive pH conditions, the bonded phase and end-capping can be stripped away, exposing more active silanol groups.[10]
Protocol 2: HPLC Column Cleaning and Regeneration Objective: To remove contaminants that may be causing peak tailing.[24]
-
Disconnect from Detector: Disconnect the column from the detector to avoid contamination.
-
Reverse Direction: Reverse the column flow direction.
-
Flush Sequentially: Flush the column with a series of solvents, moving from polar to non-polar and back. For a C18 column, a typical sequence at ~1 mL/min for 15-20 minutes each is:
-
Mobile phase without buffer salts
-
100% Water
-
100% Acetonitrile
-
100% Isopropanol (a strong solvent)
-
100% Acetonitrile
-
Re-equilibrate with your initial mobile phase (in the correct flow direction).[24]
-
References
-
Peak Tailing In Chromatography: Troubleshooting Basics - GMP Insiders. [Link]
-
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]
-
Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions - uHPLCs. [Link]
-
How to Reduce Peak Tailing in HPLC? - Phenomenex. [Link]
-
HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. [Link]
-
How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? - WKB92122 - Waters Knowledge Base. [Link]
-
How can I prevent peak tailing in HPLC? - ResearchGate. [Link]
-
Peak Tailing in HPLC - Element Lab Solutions. [Link]
-
What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593 - Waters Knowledge Base. [Link]
-
Exploring the Role of pH in HPLC Separation - Moravek. [Link]
-
Control pH During Method Development for Better Chromatography - Agilent. [Link]
-
HPLC Tech Tip: Basic Analytes and High pH - Phenomenex. [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. [Link]
-
The Theory of HPLC Column Chemistry. [Link]
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Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. [Link]
-
Exploring the Role of pH in HPLC Separation - Veeprho. [Link]
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Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography - PMC - NIH. [Link]
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The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. [Link]
-
The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. [Link]
-
Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides - Agilent. [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - ResearchGate. [Link]
-
The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. [Link]
-
Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines - ResearchGate. [Link]
-
Mixed-Mode Chromatography and Stationary Phases. [Link]
-
Ion-Pair Reagents for HPLC. [Link]
-
High-performance liquid chromatography - Wikipedia. [Link]
-
Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed‐phase HPLC - ResearchGate. [Link]
-
Understanding the Stationary Phase in HPLC: A Friend's Guide - - Mastelf. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of Methyl 1-methylpiperazine-2-carboxylate: A GC-MS-Centric Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth, experience-driven comparison of analytical techniques for the structural validation of Methyl 1-methylpiperazine-2-carboxylate, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind experimental choices, present detailed protocols, and objectively compare GC-MS with alternative methods, supported by predictive data and established principles.
The Analytical Challenge: Unambiguous Structure Elucidation
Methyl 1-methylpiperazine-2-carboxylate, a substituted piperazine derivative, presents a common yet critical analytical challenge. Its structure, featuring a heterocyclic ring, a tertiary amine, and a methyl ester functional group, necessitates a robust analytical strategy to confirm connectivity and rule out isomeric possibilities. While seemingly straightforward, subtleties in synthesis can lead to unexpected side products or rearrangements, making definitive structural validation paramount.
GC-MS: A Powerful Tool for Structural Validation
Gas Chromatography-Mass Spectrometry (GC-MS) is a first-line technique for the analysis of volatile and semi-volatile small molecules due to its exceptional separation power and the detailed structural information provided by mass spectrometry.[1]
The Principle of Electron Ionization (EI) and Fragmentation
In GC-MS, after chromatographic separation, molecules are typically ionized using Electron Ionization (EI). High-energy electrons (usually 70 eV) bombard the molecule, causing the ejection of an electron to form a molecular ion (M⁺•).[2][3][4][5] This high energy often leads to extensive and reproducible fragmentation, creating a unique mass spectrum that serves as a molecular fingerprint.[4] The fragmentation patterns are predictable based on the functional groups and overall structure of the molecule.[6][7]
Predicted Fragmentation Pathway of Methyl 1-methylpiperazine-2-carboxylate
Based on established fragmentation rules for cyclic amines, tertiary amines, and methyl esters, we can predict the key fragmentation pathways for Methyl 1-methylpiperazine-2-carboxylate (Molecular Weight: 158.21 g/mol ).[6][8][9][10][11]
-
α-Cleavage: The most favorable fragmentation for amines is the cleavage of a C-C bond alpha to the nitrogen atom.[6] For Methyl 1-methylpiperazine-2-carboxylate, this can occur in two primary locations:
-
Loss of the carbomethoxy group (•COOCH₃) : Cleavage of the C2-C(O) bond would result in a stable, resonance-stabilized ion at m/z 99 . This is a highly probable and likely abundant fragment.
-
Loss of a methyl radical (•CH₃) from the N-methyl group : This would lead to an ion at m/z 143 .
-
-
Ring Fragmentation: The piperazine ring can undergo cleavage, leading to characteristic fragment ions.[12] Cleavage of the C-N bonds within the ring is a common pathway for piperazine derivatives.[12] We can anticipate fragments corresponding to the loss of ethylene (C₂H₄) or other small neutral molecules from the primary fragment ions.
-
Ester Fragmentation: Methyl esters can undergo fragmentation via loss of the methoxy group (•OCH₃) to form an acylium ion, or through a McLafferty rearrangement if a transferable gamma-hydrogen is present. In this case, the loss of •OCH₃ from the molecular ion would yield a fragment at m/z 127 .
The predicted mass spectrum would likely show a molecular ion peak at m/z 158, although it may be of low intensity due to the extensive fragmentation common with EI.[4] The base peak is anticipated to be at m/z 99 due to the stability of the resulting ion.
Experimental Workflow for GC-MS Validation
The following diagram illustrates a typical workflow for the GC-MS validation of Methyl 1-methylpiperazine-2-carboxylate.
Caption: GC-MS workflow for structural validation.
Comparative Analysis with Alternative Techniques
While GC-MS is a powerful tool, a comprehensive structural validation often employs complementary techniques. Here, we compare GC-MS with Nuclear Magnetic Resonance (NMR) Spectroscopy and Fourier-Transform Infrared (FTIR) Spectroscopy.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Principle | Separation by chromatography, followed by ionization and mass-to-charge ratio analysis. | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Absorption of infrared radiation by molecular vibrations. |
| Information Provided | Molecular weight and fragmentation pattern, confirming connectivity. | Detailed information on the chemical environment of each atom, establishing connectivity and stereochemistry. | Presence of specific functional groups. |
| Strengths | High sensitivity, excellent for mixture analysis, provides a molecular fingerprint.[1][13] | Unambiguous structure elucidation, non-destructive.[2][12][14][15] | Fast, simple, and provides a quick check for expected functional groups.[5][16][17][18] |
| Limitations | Requires volatile and thermally stable compounds, extensive fragmentation can lead to a weak or absent molecular ion. | Lower sensitivity, requires larger sample amounts, more complex data interpretation. | Provides limited information on the overall molecular structure and connectivity.[19] |
| Application to Topic | Ideal for confirming the molecular weight and the presence of the piperazine ring and methyl ester through characteristic fragments. | Essential for definitively confirming the connectivity of the methyl and carbomethoxy groups to the piperazine ring and their relative positions. | Useful for quickly confirming the presence of the ester carbonyl (C=O) and C-N bonds. |
Experimental Protocols
GC-MS Analysis of Methyl 1-methylpiperazine-2-carboxylate
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for this compound.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Split/splitless injector at 250°C with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Mass Spectrometer Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
-
Sample Preparation: Dissolve the sample in methanol to a concentration of 100 µg/mL. Further dilute to 10 µg/mL for injection.
-
Data Analysis: Compare the obtained mass spectrum with spectral libraries (e.g., NIST). Manually analyze the fragmentation pattern to confirm the predicted cleavages.
¹H and ¹³C NMR Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
¹H NMR Acquisition: Acquire a standard proton NMR spectrum. Expected signals would include:
-
A singlet for the N-methyl group.
-
A singlet for the ester methyl group.
-
A series of multiplets for the piperazine ring protons.
-
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon-13 spectrum. Expected signals would include:
-
A signal for the ester carbonyl carbon.
-
Signals for the piperazine ring carbons.
-
Signals for the N-methyl and ester methyl carbons.
-
-
Data Analysis: Correlate the chemical shifts and coupling constants with the proposed structure. 2D NMR experiments like COSY and HSQC can be used for definitive assignment.
FTIR Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared spectrometer.
-
Sample Preparation: Prepare a thin film of the neat liquid sample between two salt plates (e.g., NaCl or KBr) or acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands:
Conclusion and Best Practices
For the robust structural validation of Methyl 1-methylpiperazine-2-carboxylate, a multi-technique approach is recommended.
-
GC-MS serves as a rapid and sensitive method to confirm the molecular weight and key structural motifs through its reproducible fragmentation pattern. Its validation should adhere to ICH guidelines, demonstrating specificity, linearity, accuracy, and precision.[4][13][20][21][22]
-
NMR spectroscopy remains the gold standard for unambiguous structure elucidation, providing definitive evidence of atomic connectivity.[2][12][14][15]
-
FTIR spectroscopy offers a quick and straightforward confirmation of the presence of essential functional groups.[5][16][17][18]
By integrating the data from these complementary techniques, researchers can achieve a high level of confidence in the structure of their synthesized compounds, ensuring the integrity and reproducibility of their scientific work.
References
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. Determination of Methyl Group Positions in Long-Chain Aliphatic Methyl Ethers and Alcohols by Gas Chromatography/Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. whitman.edu [whitman.edu]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.aip.org [pubs.aip.org]
- 12. researchgate.net [researchgate.net]
- 13. database.ich.org [database.ich.org]
- 14. mdpi.com [mdpi.com]
- 15. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 21. ema.europa.eu [ema.europa.eu]
- 22. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Comparative Guide to the Reactivity of Methyl 1-methylpiperazine-2-carboxylate and its Ethyl Ester Analog
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and drug development, the piperazine scaffold is a cornerstone, prized for its versatile physicochemical properties and its presence in numerous approved pharmaceuticals. The functionalization of this privileged heterocycle is a critical aspect of molecular design, and the choice of ester protecting group can significantly influence synthetic outcomes. This guide provides an in-depth comparison of the reactivity of two closely related building blocks: Methyl 1-methylpiperazine-2-carboxylate and its ethyl ester analog, Ethyl 1-methylpiperazine-2-carboxylate. While direct comparative kinetic studies on these specific molecules are not extensively documented in publicly available literature, this guide synthesizes fundamental principles of organic chemistry, draws upon data from analogous systems, and provides robust experimental protocols to empower researchers in making informed decisions for their synthetic campaigns.
Theoretical Underpinnings of Reactivity: Steric and Electronic Effects
The reactivity of an ester is primarily dictated by the electrophilicity of the carbonyl carbon and the accessibility of this center to nucleophilic attack. When comparing a methyl ester to its ethyl counterpart, two key factors come into play: steric hindrance and electronic effects.
Steric Hindrance: The ethyl group is larger than the methyl group. This increased bulk can impede the approach of a nucleophile to the carbonyl carbon, potentially slowing down the rate of reaction. This effect is particularly pronounced in sterically congested environments. In the context of the piperazine ring, while the ester is at the 2-position, the overall conformation of the ring and the presence of the N-methyl group contribute to the steric environment around the reactive center.
Electronic Effects: Both methyl and ethyl groups are electron-donating through an inductive effect. The slightly greater electron-donating nature of the ethyl group compared to the methyl group can marginally decrease the electrophilicity of the carbonyl carbon, making it slightly less reactive towards nucleophiles. However, this electronic difference is generally considered to have a less significant impact on reactivity compared to steric effects in many common reactions.
Based on these principles, it is hypothesized that Methyl 1-methylpiperazine-2-carboxylate will exhibit a higher reactivity towards nucleophilic acyl substitution reactions compared to its ethyl ester analog. This increased reactivity is primarily attributed to the smaller steric profile of the methyl group.
Comparative Reactivity in Key Transformations
To provide a practical framework for understanding the differences in reactivity, we will examine three common transformations for esters: hydrolysis, amidation, and reduction.
Hydrolysis
Ester hydrolysis, the cleavage of the ester bond to yield a carboxylic acid and an alcohol, can be catalyzed by either acid or base.
-
Acid-Catalyzed Hydrolysis: This is a reversible process, and while also influenced by sterics, the differences in rates between methyl and ethyl esters can be less pronounced than in base-catalyzed reactions. The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. The smaller size of the methyl group would still favor the approach of water, suggesting a faster rate for the methyl ester.
Experimental Protocol: Comparative Alkaline Hydrolysis Rate Monitoring
This protocol allows for a direct comparison of the hydrolysis rates of the two esters.
Materials:
-
Methyl 1-methylpiperazine-2-carboxylate
-
Ethyl 1-methylpiperazine-2-carboxylate
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Phenolphthalein indicator
-
Ethanol (or a suitable co-solvent to ensure solubility)
-
Distilled water
-
Constant temperature bath
-
Burette, pipettes, conical flasks, stopwatch
Procedure:
-
Prepare equimolar solutions of Methyl 1-methylpiperazine-2-carboxylate and Ethyl 1-methylpiperazine-2-carboxylate in a suitable solvent (e.g., 50:50 ethanol/water).
-
In separate flasks, mix a known volume of each ester solution with a known volume of standardized 0.1 M NaOH solution at a constant temperature (e.g., 25°C).
-
At regular time intervals (e.g., every 10 minutes), withdraw a known volume (aliquot) of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a flask containing a known excess of standardized 0.1 M HCl.
-
Titrate the unreacted HCl with the standardized 0.1 M NaOH solution using phenolphthalein as an indicator[2][3][4][5].
-
The concentration of the remaining ester at each time point can be calculated from the amount of NaOH consumed.
-
Plot ln([Ester]) versus time. The slope of the resulting line will give the pseudo-first-order rate constant (k'). The second-order rate constant can be determined by dividing k' by the initial concentration of NaOH.
Caption: Workflow for comparative hydrolysis kinetics.
Amidation
The reaction of an ester with an amine to form an amide is a fundamental transformation in organic synthesis. This reaction is also subject to steric effects. A less hindered ester will generally react more readily with an amine.
While direct comparative yields for the amidation of Methyl 1-methylpiperazine-2-carboxylate and its ethyl analog are not published, studies on the direct amidation of unactivated esters have noted differences in reactivity between methyl and ethyl esters[6]. For instance, in some base-promoted amidations, ethyl benzoate has been reported to give a higher yield than its methyl analog, although this can be highly dependent on the specific reaction conditions and the nature of the amine and base used. However, the prevailing principle of steric hindrance suggests that for a given amine, the methyl ester should provide a faster reaction rate.
Experimental Protocol: Comparative Amidation with Benzylamine
This protocol provides a method for comparing the amidation efficiency of the two esters.
Materials:
-
Methyl 1-methylpiperazine-2-carboxylate
-
Ethyl 1-methylpiperazine-2-carboxylate
-
Benzylamine
-
A suitable high-boiling solvent (e.g., toluene or xylene)
-
Dean-Stark apparatus (optional, for removal of alcohol byproduct)
-
Sodium methoxide or another suitable catalyst (optional)
-
Standard work-up reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine)
-
Silica gel for column chromatography
Procedure:
-
In two separate round-bottom flasks, dissolve equimolar amounts of Methyl 1-methylpiperazine-2-carboxylate and Ethyl 1-methylpiperazine-2-carboxylate in the chosen solvent.
-
Add an equimolar amount of benzylamine to each flask.
-
If using a catalyst, add it at this stage.
-
Heat both reactions under reflux for the same amount of time (e.g., 24 hours). A Dean-Stark trap can be used to remove the methanol or ethanol formed.
-
Monitor the progress of the reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After the reaction is complete, cool the mixtures to room temperature and perform a standard aqueous work-up.
-
Purify the crude products by silica gel column chromatography.
-
Determine the isolated yield of the corresponding amide for each reaction.
Caption: Workflow for comparative amidation reactions.
Reduction
The reduction of esters to primary alcohols is a common transformation, typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon.
While both methyl and ethyl esters are readily reduced by LiAlH₄, the rate of reduction can be influenced by steric hindrance. The less hindered carbonyl of the methyl ester is expected to react more rapidly with the bulky hydride reagent. This can be advantageous in terms of shorter reaction times or the possibility of using milder reaction conditions. Sodium borohydride is generally not reactive enough to reduce esters unless specific activators are used.
Experimental Protocol: Comparative Reduction with LiAlH₄
This protocol outlines a method to compare the reduction of the two esters.
Materials:
-
Methyl 1-methylpiperazine-2-carboxylate
-
Ethyl 1-methylpiperazine-2-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Standard quench and work-up reagents (e.g., water, 15% NaOH solution, anhydrous sodium sulfate)
-
Ethyl acetate for extraction
Procedure:
-
In two separate, dry, three-necked flasks under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of LiAlH₄ in anhydrous THF.
-
Cool both suspensions to 0°C in an ice bath.
-
Slowly add a solution of Methyl 1-methylpiperazine-2-carboxylate in anhydrous THF to one flask and a solution of Ethyl 1-methylpiperazine-2-carboxylate in anhydrous THF to the other, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reactions to warm to room temperature and stir for the same duration.
-
Monitor the disappearance of the starting material by TLC. Note the time required for complete conversion in each case.
-
Once the reactions are complete, carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% NaOH solution, and then more water.
-
Filter the resulting solid and wash it thoroughly with THF or ethyl acetate.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Determine the yield of the resulting (1-methylpiperazin-2-yl)methanol.
Caption: Workflow for comparative ester reduction.
Data Summary and Physicochemical Properties
While direct comparative kinetic data is sparse, the following table summarizes the expected relative reactivity and provides some physicochemical properties for the parent compounds.
| Property/Reaction | Methyl 1-methylpiperazine-2-carboxylate | Ethyl 1-methylpiperazine-2-carboxylate | Rationale for Reactivity Difference |
| Molecular Formula | C₇H₁₄N₂O₂[7] | C₈H₁₆N₂O₂[8] | - |
| Molecular Weight | 158.20 g/mol [7] | 172.22 g/mol [8] | - |
| Relative Rate of Hydrolysis | Faster | Slower | Less steric hindrance from the methyl group allows for easier nucleophilic attack by hydroxide or water. |
| Relative Rate of Amidation | Faster | Slower | The smaller methyl group presents a lower steric barrier to the incoming amine nucleophile. |
| Relative Rate of Reduction | Faster | Slower | The bulky hydride reagent can more readily access the carbonyl carbon of the methyl ester. |
Conclusion and Practical Implications
Based on fundamental principles of organic chemistry and supported by data from analogous systems, Methyl 1-methylpiperazine-2-carboxylate is expected to be the more reactive of the two esters in common nucleophilic acyl substitution reactions. The primary reason for this enhanced reactivity is the lower steric hindrance afforded by the methyl group compared to the ethyl group.
For researchers and drug development professionals, this has several practical implications:
-
Faster Reaction Times: When using the methyl ester, reactions such as hydrolysis, amidation, and reduction are likely to proceed more quickly, potentially leading to increased throughput.
-
Milder Reaction Conditions: The higher reactivity of the methyl ester may allow for the use of milder reaction conditions (e.g., lower temperatures), which can be beneficial for sensitive substrates.
-
Choice of Building Block: The selection between the methyl and ethyl ester should be a conscious decision based on the specific synthetic step. If a more robust, less reactive ester is desired to withstand certain reaction conditions, the ethyl ester may be the preferred choice. Conversely, if a subsequent transformation of the ester is planned and higher reactivity is advantageous, the methyl ester would be the superior option.
This guide provides a framework for understanding and predicting the reactivity differences between Methyl 1-methylpiperazine-2-carboxylate and its ethyl ester analog. The provided experimental protocols offer a means to quantify these differences within your own laboratory setting, enabling data-driven decisions in your synthetic endeavors.
References
-
To study the kinetics of acid catalysed hydrolysis of an ester by titrimitric method. (n.d.). THDC Institute of HydroPower Engineering and Technology. Retrieved from [Link]
-
eGyanKosh. (n.d.). TO STUDY THE KINETICS OF ACID-CATALYSED HYDROLYSIS OF AN ESTER BY TITRIMETRY. Retrieved from [Link]
-
IV SEMMESTER. (n.d.). Retrieved from [Link]
-
Determination of the rate constant for the hydrolysis of ester Short Procedure. (n.d.). Retrieved from [Link]
-
Order of Ester Hydrolysis. (n.d.). Scribd. Retrieved from [Link]
-
PubChem. (n.d.). Methyl Piperazine-2-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). (S)-1-methyl-piperazine-2-carboxylic acid methyl ester. Retrieved from [Link]
-
Pereira, C., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. RSC Medicinal Chemistry, 13(5), 585-594. [Link]
-
PubChem. (n.d.). Methyl piperazine-1-carboxylate. Retrieved from [Link]
-
Ren, Y., et al. (2017). Direct amidation of esters with nitroarenes. Nature Communications, 8, 14800. [Link]
-
Charville, H., et al. (2021). A practical and sustainable protocol for direct amidation of unactivated esters under transition-metal-free and solvent-free conditions. Green Chemistry, 23(11), 3972-3982. [Link]
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- 3. nitt.edu [nitt.edu]
- 4. rkmvccrahara.org [rkmvccrahara.org]
- 5. scribd.com [scribd.com]
- 6. A sustainable metal and base-free direct amidation of esters using water as a green solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (S)-1-methyl-piperazine-2-carboxylic acid methyl ester | C7H14N2O2 | CID 29920832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ETHYL 4-METHYLPIPERAZINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Biological Activity Screening of Methyl 1-methylpiperazine-2-carboxylate Derivatives
The piperazine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs with a wide array of therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents.[1][2] The versatility of the piperazine ring, with its two nitrogen atoms, allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] This guide provides a comparative analysis of the biological activities of derivatives of Methyl 1-methylpiperazine-2-carboxylate, a specific subclass of piperazine compounds. While research on this exact scaffold is emerging, we will draw upon recent findings on closely related N-methylpiperazine derivatives to provide a comprehensive overview of their potential therapeutic applications and the methodologies for their biological evaluation.
Unveiling the Anticancer Potential: A Primary Focus
Recent investigations into N-methylpiperazine derivatives have revealed promising anticancer activity. A 2024 study by Singh et al. synthesized a series of sixteen N-methylpiperazine incorporated phenyl benzamide and phenyl methanone derivatives and evaluated their cytotoxic effects against a panel of human cancer cell lines: A-549 (adenocarcinomic human alveolar basal epithelial cells), HCT-116 (human colon carcinoma), and MIAPaCa-2 (human pancreatic carcinoma).[3][4][5] The study utilized the well-established MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC50) of these compounds.[3][4]
Comparative Cytotoxicity Data
The results of the MTT assay highlighted several compounds with potent anticancer activity, in some cases surpassing the efficacy of the standard drug, gefitinib.[3][4] The IC50 values for a selection of the most active derivatives are presented in the table below.
| Compound ID | Scaffold Type | A-549 (Lung Cancer) IC50 (µM) | HCT-116 (Colon Cancer) IC50 (µM) | MIAPaCa-2 (Pancreatic Cancer) IC50 (µM) |
| A-11 | Methanone | 5.71 | 4.26 | 31.36 |
| Gefitinib (Standard) | - | 16.56 | 10.51 | 49.50 |
Data sourced from Singh et al., 2024.[3][4][5]
The standout compound, A-11, demonstrated significantly lower IC50 values against both A-549 and HCT-116 cell lines compared to gefitinib, indicating a higher potency in inhibiting the growth of these cancer cells.[3][4] This suggests that the N-methylpiperazine scaffold can be a valuable component in the design of novel anticancer agents.
Mechanistic Insights: Targeting the EGFR Pathway
To elucidate the potential mechanism of action, molecular docking studies were performed on the synthesized compounds, focusing on the epidermal growth factor receptor (EGFR).[3][4] The rationale for this was the structural similarity of the new derivatives to known EGFR inhibitors.[3][4] The docking results indicated that the compounds fit well into the active site of EGFR, suggesting that their anticancer activity may be mediated through the inhibition of this key signaling pathway, which is often dysregulated in cancer.[3][4]
Caption: Proposed EGFR signaling pathway inhibition by N-methylpiperazine derivatives.
Broader Biological Screening: Antimicrobial and Enzyme Inhibitory Potential
While specific data for Methyl 1-methylpiperazine-2-carboxylate derivatives in antimicrobial and other enzyme inhibition assays is not yet widely available, the broader class of piperazine derivatives has a well-documented history of diverse biological activities.[6] This suggests that the target compounds of this guide are worthy candidates for screening in these areas.
Antimicrobial Activity
Piperazine derivatives have been extensively investigated for their antibacterial and antifungal properties.[6][7][8][9] Modifications to the piperazine core have led to the development of compounds with significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6][8] The mechanism of action for these antimicrobial activities can vary, but often involves the disruption of essential cellular processes in the pathogens.
Enzyme Inhibition
Beyond their effects on cancer cell proliferation, piperazine derivatives have been identified as inhibitors of various enzymes. For instance, certain derivatives have shown potent inhibitory activity against monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters, suggesting potential applications in neurological disorders.[10] Additionally, piperazine-containing compounds have been investigated as urease inhibitors, which could be beneficial in treating infections caused by urease-producing bacteria like Helicobacter pylori.
Experimental Protocols: A Guide to In Vitro Screening
To facilitate further research and comparative studies, detailed protocols for key biological assays are provided below.
In Vitro Cytotoxicity Testing: The MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Sources
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- 3. Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents | Biblioteket Frederiksberg - fkb.dk [fkb.dk]
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- 7. files01.core.ac.uk [files01.core.ac.uk]
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- 10. N-Arylacetamide derivatives of methyl 1,2-benzothiazine-3-carboxylate as potential drug candidates for urease inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Assessment of Methyl 1-methylpiperazine-2-carboxylate by Quantitative NMR (qNMR)
In the landscape of pharmaceutical development and quality control, the precise determination of a compound's purity is not merely a regulatory formality but a cornerstone of safety and efficacy. For active pharmaceutical ingredients (APIs) and their intermediates, such as Methyl 1-methylpiperazine-2-carboxylate, a robust and accurate purity assessment is paramount. This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques, supported by experimental insights and data. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their analytical needs.
The Critical Role of Purity in Drug Development
The purity of a drug substance directly impacts its safety, efficacy, and stability. Impurities, even in minute quantities, can be pharmacologically active, toxic, or affect the stability of the final drug product. Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[1][2][3] Therefore, the choice of analytical methodology for purity determination is a critical decision in the pharmaceutical development lifecycle.
Quantitative NMR (qNMR): A Primary Ratio Method
Quantitative NMR (qNMR) has emerged as a powerful and reliable primary analytical method for purity assessment.[4][5] Unlike chromatographic techniques that often require a reference standard of the same compound, qNMR allows for the direct quantification of a substance by comparing the integral of an analyte's NMR signal to that of a certified internal standard.[4][6] The fundamental principle of qNMR lies in the direct proportionality between the NMR signal intensity and the number of atomic nuclei generating that signal.[4][5][7]
Advantages of qNMR for Purity Assessment:
-
Primary Method: qNMR is considered a primary ratio method of measurement, meaning the purity of a substance can be determined directly without the need for a specific reference standard of the analyte.[5]
-
Universal Detection: NMR spectroscopy detects all proton-containing molecules in a sample, providing a comprehensive impurity profile.
-
High Specificity: The high resolution of modern NMR spectrometers allows for the unambiguous assignment of signals, ensuring that the quantification is specific to the analyte.[7]
-
Non-destructive: The sample can be recovered after analysis, which is particularly advantageous when dealing with expensive or limited-quantity materials.[8]
-
Simultaneous Quantification and Structural Confirmation: A single qNMR experiment can confirm the structure of the analyte while simultaneously determining its purity.
Limitations to Consider:
-
Sensitivity: While constantly improving, the sensitivity of NMR is generally lower than that of chromatographic techniques, especially for trace-level impurities.
-
Signal Overlap: In complex mixtures, signals from the analyte, internal standard, and impurities may overlap, complicating quantification.[7] Careful selection of the internal standard and solvent can mitigate this issue.
-
Cost and Complexity: High-field NMR spectrometers represent a significant capital investment and require specialized expertise for operation and data interpretation.
Experimental Design for qNMR Purity Assessment of Methyl 1-methylpiperazine-2-carboxylate
A successful qNMR experiment hinges on meticulous planning and execution.[7] The following sections detail the critical considerations for the purity determination of Methyl 1-methylpiperazine-2-carboxylate.
Selection of the Internal Standard
The choice of an internal standard is arguably the most critical step in designing a qNMR experiment.[9] An ideal internal standard should possess the following characteristics:
-
High Purity: The purity of the internal standard must be accurately known and certified.[9] Certified Reference Materials (CRMs) are highly recommended.[9][10]
-
Signal Separation: The NMR signals of the internal standard must not overlap with those of the analyte or any expected impurities.[11][12]
-
Chemical Inertness: The standard should not react with the analyte, solvent, or any impurities.[11][12]
-
Simple Spectrum: An internal standard with a simple spectrum, ideally a single sharp singlet, is preferred to simplify integration.[11]
-
Solubility: It must be soluble in the chosen deuterated solvent along with the analyte.[9][11][12]
For Methyl 1-methylpiperazine-2-carboxylate, a polar compound, suitable internal standards would be those soluble in polar aprotic solvents like DMSO-d6 or acetonitrile-d3. Maleic acid and Dimethyl sulfone (DMSO2) are excellent candidates.[10][13]
Choosing the Right Deuterated Solvent
The solvent must completely dissolve both the analyte and the internal standard.[7] For Methyl 1-methylpiperazine-2-carboxylate, deuterated dimethyl sulfoxide (DMSO-d6) is a suitable choice due to its high polarity and ability to dissolve a wide range of organic compounds. It is also important to use a solvent with low residual water content to avoid a large solvent peak that could obscure analyte signals.[7]
Key NMR Acquisition Parameters
To ensure accurate quantification, several NMR acquisition parameters must be carefully optimized:
-
Relaxation Delay (D1): This is the time allowed for the nuclei to return to their equilibrium state between successive pulses.[14] A sufficiently long relaxation delay is crucial for accurate integration.[11][15] It should be at least five times the longitudinal relaxation time (T1) of the slowest relaxing proton of interest in both the analyte and the internal standard.[11][16] A typical starting point for small molecules is a D1 of 30 seconds, though this should be experimentally verified.
-
Number of Scans (NS): The number of scans is chosen to achieve an adequate signal-to-noise ratio (S/N) for accurate integration.[16] A S/N of at least 250:1 is recommended for an integration error of less than 1%.[11]
-
Pulse Angle: A 90° pulse is typically used to maximize the signal in a single scan.[16]
Experimental Workflow for qNMR
The following diagram illustrates the typical workflow for a qNMR purity assessment.
Caption: Workflow for qNMR Purity Assessment.
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of Methyl 1-methylpiperazine-2-carboxylate into a clean, dry vial.[7]
-
Accurately weigh a suitable amount of the chosen internal standard (e.g., maleic acid) to achieve a near 1:1 molar ratio with the analyte.[7]
-
Dissolve the weighed analyte and internal standard in a precise volume (e.g., 0.6 mL) of the chosen deuterated solvent (e.g., DMSO-d6).
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer and allow it to thermally equilibrate for at least 5 minutes.[11]
-
Tune and shim the probe to achieve optimal magnetic field homogeneity.[11]
-
Set the acquisition parameters:
-
Pulse Program: A standard 1D proton experiment.
-
Relaxation Delay (D1): ≥ 5 times the longest T1 (a conservative value of 30s is a good starting point).
-
Number of Scans (NS): Sufficient to achieve S/N > 250:1.
-
Pulse Angle: 90°.
-
-
Acquire the spectrum.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired FID.
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to the entire spectrum.
-
Select well-resolved, non-overlapping signals for both the analyte and the internal standard for integration.[11] For Methyl 1-methylpiperazine-2-carboxylate, the singlet from the methyl ester protons or the N-methyl protons are good candidates.
-
Integrate the selected signals.
-
Purity Calculation
The purity of the analyte is calculated using the following equation:[7][12]
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I_analyte = Integral of the analyte signal
-
N_analyte = Number of protons corresponding to the analyte signal
-
I_IS = Integral of the internal standard signal
-
N_IS = Number of protons corresponding to the internal standard signal
-
M_analyte = Molar mass of the analyte
-
M_IS = Molar mass of the internal standard
-
m_analyte = Mass of the analyte
-
m_IS = Mass of the internal standard
-
P_IS = Purity of the internal standard
Caption: qNMR Purity Calculation Logic.
Comparison with Alternative Methods
While qNMR offers significant advantages, it is important to understand its performance in the context of other established purity assessment techniques.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Mass Balance |
| Principle | Signal intensity proportional to the number of nuclei | Separation based on polarity, quantification by UV, MS, etc. | Separation based on volatility, quantification by FID, MS, etc. | 100% - (sum of all impurities) |
| Reference Standard | Requires a certified internal standard (can be different from analyte) | Typically requires a reference standard of the analyte | Typically requires a reference standard of the analyte | Requires standards for all major impurities |
| Quantification | Direct, absolute quantification | Relative quantification (requires calibration curve) | Relative quantification (requires calibration curve) | Indirect, by difference |
| Specificity | High, based on unique chemical shifts | High, based on retention time and detector response | High, based on retention time and detector response | Dependent on the specificity of multiple methods |
| Sample Throughput | Moderate | High | High | Low |
| Destructive? | No | Yes | Yes | Yes |
| Best Suited For | Pure substances, reference standard certification, complex mixtures without identical standards | Routine quality control, trace impurity analysis | Volatile and semi-volatile compounds | Primary standard characterization |
A head-to-head comparison often shows that qNMR and chromatographic methods can yield comparable results in terms of accuracy and precision when properly validated.[17] However, qNMR's ability to provide direct, absolute quantification without the need for an identical reference standard makes it a powerful tool, especially in early drug development when such standards may not be available.[4][12]
Conclusion
Quantitative NMR is a robust, reliable, and increasingly indispensable tool for the purity assessment of pharmaceutical compounds like Methyl 1-methylpiperazine-2-carboxylate. Its status as a primary ratio method, coupled with its high specificity and non-destructive nature, provides a significant advantage over traditional chromatographic techniques, particularly for the certification of reference materials and the analysis of novel compounds. While it requires a higher initial investment and specialized expertise, the quality and comprehensiveness of the data generated by qNMR make it a valuable asset in any pharmaceutical research and development setting. By carefully considering the experimental design and adhering to validated protocols, researchers can confidently employ qNMR to ensure the purity, safety, and efficacy of their drug candidates.
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A Guide to Quantitative NMR (qNMR) - Emery Pharma. [Link]
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Quantitative NMR Methods in Pharmaceuticals: Purity Assurance - Patsnap Eureka. [Link]
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Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. [Link]
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Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. [Link]
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Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]
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Independent certification of a suite of qNMR internal standards: ensuring metrological traceability in a wide range of applications | Request PDF - ResearchGate. [Link]
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Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed. [Link]
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(PDF) Quantitative H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - ResearchGate. [Link]
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Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - qNMR Exchange. [Link]
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ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). [Link]
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Q 3 B (R2) Impurities in New Drug Products - EMA. [Link]
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Methyl 1-methylpiperidine-2-carboxylate | C8H15NO2 | CID 12957464 - PubChem. [Link]
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Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - J-Stage. [Link]
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Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - MDPI. [Link]
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Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry - ACS Publications. [Link]
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Methyl (R)-1-Boc-piperazine-2-carboxylate | CAS 252990-05-9 | AMERICAN ELEMENTS ®. [Link]
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qNMR help. : r/chemhelp - Reddit. [Link]
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Validation of a Generic qHNMR Method for Natural Products Analysis - PMC. [Link]
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NMR Spectroscopy - MSU chemistry. [Link]
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Comparative analysis of different synthetic routes to Methyl 1-methylpiperazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategy
Methyl 1-methylpiperazine-2-carboxylate is a valuable building block in medicinal chemistry, frequently incorporated into pharmacologically active molecules. The strategic selection of a synthetic route to this intermediate can significantly impact the efficiency, scalability, and cost-effectiveness of a drug development program. This guide provides a comparative analysis of three distinct and viable synthetic routes, offering in-depth technical insights and experimental data to inform your selection process.
Route 1: N-Methylation of a Piperazine-2-carboxylate Precursor
This classical and direct approach involves the methylation of the N4-nitrogen of a pre-formed methyl piperazine-2-carboxylate. The Eschweiler-Clarke reaction is a well-established and robust method for this transformation.
Reaction Scheme
Caption: Route 1: N-Methylation via Eschweiler-Clarke Reaction.
Mechanistic Insight
The Eschweiler-Clarke reaction proceeds through the formation of an iminium ion from the secondary amine and formaldehyde.[1][2] Formic acid then acts as a hydride donor, reducing the iminium ion to the tertiary amine and releasing carbon dioxide, which drives the reaction to completion.[1] This method is particularly advantageous as it prevents over-alkylation to form a quaternary ammonium salt, a common side reaction with other methylating agents.[1]
Experimental Protocol
A representative procedure involves treating methyl piperazine-2-carboxylate with an excess of formaldehyde and formic acid.[3][4]
-
To a solution of methyl piperazine-2-carboxylate in a suitable solvent (e.g., water or an alkylbenzene), add an excess of aqueous formaldehyde.[5]
-
Add an excess of formic acid to the mixture.
-
Heat the reaction mixture to reflux until the evolution of carbon dioxide ceases.[3]
-
Cool the reaction mixture and neutralize the excess formic acid with a base (e.g., sodium hydroxide).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by distillation or chromatography to yield Methyl 1-methylpiperazine-2-carboxylate.
Analysis
| Metric | Performance | Justification |
| Overall Yield | Moderate to High | Yields are typically good, but can be dependent on the efficiency of the work-up and purification. |
| Number of Steps | Low | This is often a one-pot reaction from the piperazine-2-carboxylate precursor. |
| Scalability | High | The reaction conditions are amenable to large-scale production with readily available and inexpensive reagents.[3][4] |
| Cost | Low | Formaldehyde and formic acid are commodity chemicals. |
| Safety | Moderate | Formic acid is corrosive, and the reaction can be exothermic with gas evolution.[3] Careful control of addition and temperature is necessary. |
Route 2: Cyclization of an N-Substituted Ethylenediamine Derivative
This approach constructs the piperazine ring from acyclic precursors, offering flexibility in introducing substituents. A common strategy involves the condensation of N-methylethylenediamine with a glyoxylate derivative.
Reaction Scheme
Caption: Route 2: Ring Formation via Cyclization.
Mechanistic Insight
The synthesis begins with the formation of an imine between N-methylethylenediamine and methyl glyoxylate. The second amino group of the ethylenediamine then undergoes an intramolecular cyclization onto the imine or a related intermediate. This is often followed by a reduction step to yield the saturated piperazine ring. This strategy is part of a broader class of reactions for synthesizing piperazines from 1,2-diamines.[6]
Experimental Protocol
A plausible experimental outline is as follows:
-
React N-methylethylenediamine with methyl glyoxylate in a suitable solvent like methanol or toluene.
-
The resulting intermediate, likely a dihydropyrazine or a related species, is then reduced. This can be achieved through catalytic hydrogenation (e.g., using H₂ and a palladium or nickel catalyst) or with a chemical reducing agent like sodium borohydride.
-
After the reduction is complete, the catalyst is filtered off (if applicable), and the solvent is removed.
-
The crude product is then purified, typically by column chromatography, to isolate Methyl 1-methylpiperazine-2-carboxylate.
Analysis
| Metric | Performance | Justification |
| Overall Yield | Moderate | The overall yield can be impacted by the efficiency of both the cyclization and reduction steps. |
| Number of Steps | Moderate | This is typically a two-step process from the starting materials. |
| Scalability | Moderate | While feasible on a larger scale, the use of catalytic hydrogenation may require specialized equipment. |
| Cost | Moderate | The cost of N-methylethylenediamine and methyl glyoxylate can be higher than the reagents for Route 1. |
| Safety | Moderate | Catalytic hydrogenation involves flammable hydrogen gas and potentially pyrophoric catalysts. |
Route 3: Reductive Amination of Methyl Pipecolinate
This strategy involves the modification of a pre-existing six-membered ring, methyl pipecolinate (methyl piperidine-2-carboxylate), by introducing a nitrogen atom at the 4-position of the piperidine ring followed by methylation. A more direct conceptual approach, though less documented for this specific molecule, would be a direct N-methylation of a piperidine precursor. A well-established method for N-methylation of secondary amines is reductive amination.
Reaction Scheme
Caption: Route 3: Reductive Amination of a Piperidine Precursor.
Mechanistic Insight
This reaction is analogous to the Eschweiler-Clarke reaction but often employs milder reducing agents. The secondary amine of methyl pipecolinate reacts with formaldehyde to form an intermediate iminium ion. A reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride, then delivers a hydride to the iminium carbon, yielding the N-methylated product.[7]
Experimental Protocol
A general procedure for reductive amination is as follows:
-
Dissolve methyl pipecolinate in a suitable aprotic solvent, such as dichloromethane or 1,2-dichloroethane.
-
Add aqueous formaldehyde to the solution.
-
Add the reducing agent, for example, sodium triacetoxyborohydride, portion-wise to control the reaction rate.
-
Stir the reaction at room temperature until completion, monitored by techniques like TLC or LC-MS.
-
Quench the reaction with an aqueous basic solution, such as sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry, and concentrate.
-
Purify the resulting crude product by chromatography to obtain Methyl 1-methylpiperazine-2-carboxylate.
Analysis
| Metric | Performance | Justification |
| Overall Yield | High | Reductive amination is generally a high-yielding reaction with clean conversions. |
| Number of Steps | Low | This is a one-pot reaction from the readily available methyl pipecolinate. |
| Scalability | Moderate to High | The reaction is generally scalable, although the cost of the reducing agent may become a factor on a very large scale. |
| Cost | Moderate | The starting material, methyl pipecolinate, and the reducing agents can be more expensive than the reagents for Route 1. |
| Safety | Moderate | Sodium cyanoborohydride is toxic and requires careful handling. Sodium triacetoxyborohydride is a safer alternative. |
Comparative Summary
| Feature | Route 1: N-Methylation | Route 2: Cyclization | Route 3: Reductive Amination |
| Starting Materials | Methyl piperazine-2-carboxylate | N-methylethylenediamine, Methyl glyoxylate | Methyl pipecolinate |
| Key Transformation | N-methylation | Cyclization and reduction | Reductive amination |
| Key Advantages | Cost-effective, highly scalable, straightforward. | Good for building substituted piperazine rings. | High-yielding, clean reaction. |
| Key Disadvantages | Use of corrosive formic acid, potential for exothermic reaction. | Multi-step, may require specialized equipment for hydrogenation. | Higher cost of starting materials and reagents. |
Senior Application Scientist's Recommendation
The optimal synthetic route to Methyl 1-methylpiperazine-2-carboxylate is highly dependent on the specific needs of the research or development program.
-
For large-scale, cost-driven synthesis , Route 1 (N-Methylation via Eschweiler-Clarke) is the most attractive option. Its use of inexpensive, readily available reagents and its proven scalability make it ideal for industrial applications.
-
For medicinal chemistry programs requiring rapid access to analogs , Route 2 (Cyclization) offers the most flexibility. By varying the starting diamine and the C2-synthon, a diverse range of substituted piperazines can be synthesized.
-
When high yield and a clean reaction profile are paramount , Route 3 (Reductive Amination) is an excellent choice. This method is often preferred in laboratory settings where the cost of reagents is less of a concern than achieving a high-purity product with minimal side reactions.
Ultimately, the choice of synthesis should be made after careful consideration of the project's goals, available resources, and the desired scale of production.
References
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Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. The Journal of Organic Chemistry, 74(21), 8433–8436. Available at: [Link]
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Wikipedia. (n.d.). Eschweiler–Clarke reaction. In Wikipedia. Retrieved from [Link]
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Singh, M., Jadhav, H. R., Choudhary, A., & Wadhwa, P. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 88. Available at: [Link]
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van der Wildt, B., Lammertsma, A. A., & Windhorst, A. D. (2019). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. Molecular Pharmaceutics, 16(5), 2219–2229. Available at: [Link]
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Chamakuri, S., Tang, S. A., Tran, K. A., Guduru, S. K. R., & Young, D. W. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(9), 2999. Available at: [Link]
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MDPI. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(15), 5674. Available at: [Link]
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MDPI. (2022). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules, 27(19), 6689. Available at: [Link]
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Ataman Kimya. (n.d.). N-METHYLPIPERAZINE. Retrieved from [Link]
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MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6032. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
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ResearchGate. (n.d.). N-Methyl Amine Synthesis by Reductive Amination of CO2. Retrieved from [Link]
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PubChem. (n.d.). Methyl pipecolinate. Retrieved from [Link]
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Organic Chemistry Portal. (2005). Convergent and Fast Route to Piperazines via IMCR. Retrieved from [Link]
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ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products, 17(4), 570-579. Available at: [Link]
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American Elements. (n.d.). Methyl (R)-1-Boc-piperazine-2-carboxylate. Retrieved from [Link]
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A Researcher's Guide to Spectral Data Cross-Referencing: The Case of Methyl 1-methylpiperazine-2-carboxylate
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel or synthesized compounds is a cornerstone of rigorous scientific practice. This guide provides an in-depth, technical walkthrough for cross-referencing experimental spectral data with database information, using Methyl 1-methylpiperazine-2-carboxylate as a case study. In the dynamic landscape of chemical research, where reference spectra for newly synthesized molecules may not always be available, this guide offers a robust methodology for data interpretation and validation.
We will navigate the practical challenges of this scenario by employing a multi-faceted approach. This includes the acquisition of experimental data for a closely related analog, the generation of predicted spectral data for our target compound, and a meticulous comparison of the two. This process not only validates the experimental findings but also enhances the understanding of structure-spectra correlations.
The Compound of Interest: Methyl 1-methylpiperazine-2-carboxylate
Methyl 1-methylpiperazine-2-carboxylate is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Its structure, featuring a piperazine ring, a methyl ester, and an N-methyl group, presents a unique spectral fingerprint that can be deciphered using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, we can deduce the connectivity and chemical environment of each atom.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
A rigorous and well-documented experimental procedure is fundamental to obtaining high-quality, reproducible NMR data.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample (in this case, Methyl 1-methylpiperidine-2-carboxylate).
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. The choice of solvent is critical as it must dissolve the sample without contributing interfering signals.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to provide a reference point for chemical shifts (δ = 0.00 ppm).
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to optimize its homogeneity across the sample, which is crucial for achieving sharp, well-resolved peaks.
-
-
¹H NMR Acquisition:
-
Set the spectral width to encompass the expected range of proton signals (typically 0-12 ppm for organic molecules).
-
Employ a standard single-pulse experiment.
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range for carbon signals (typically 0-200 ppm).
-
Utilize a proton-decoupled pulse sequence to simplify the spectrum by removing C-H splitting and to enhance the signal intensity through the Nuclear Overhauser Effect (NOE).
-
Acquire a significantly larger number of scans compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into a frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons contributing to each signal.
-
Cross-Referencing NMR Data: A Comparative Analysis
In the absence of a reference spectrum for Methyl 1-methylpiperazine-2-carboxylate, we will compare the experimental data of its piperidine analog with predicted spectra for the target compound.
Table 1: Comparison of Experimental ¹H NMR Data for Methyl 1-methylpiperidine-2-carboxylate and Predicted ¹H NMR Data for Methyl 1-methylpiperazine-2-carboxylate
| Assignment | Experimental Chemical Shift (δ ppm) - Piperidine Analog | Predicted Chemical Shift (δ ppm) - Piperazine Target | Multiplicity | Integration |
| O-CH ₃ | 3.68 | ~3.70 | s | 3H |
| N-CH ₃ | 2.30 | ~2.35 | s | 3H |
| CH -COOCH₃ | 3.05 | ~3.20 | t | 1H |
| Piperidine/Piperazine Ring Protons | 1.50 - 2.90 | 2.40 - 3.10 | m | 8H |
Table 2: Comparison of Experimental ¹³C NMR Data for Methyl 1-methylpiperidine-2-carboxylate and Predicted ¹³C NMR Data for Methyl 1-methylpiperazine-2-carboxylate
| Assignment | Experimental Chemical Shift (δ ppm) - Piperidine Analog | Predicted Chemical Shift (δ ppm) - Piperazine Target |
| C =O | 173.5 | ~172.0 |
| O-C H₃ | 51.5 | ~52.0 |
| C H-COOCH₃ | 65.0 | ~63.0 |
| N-C H₃ | 42.0 | ~46.0 |
| Piperidine/Piperazine Ring Carbons | 22.0 - 55.0 | 45.0 - 58.0 |
Causality Behind Spectral Differences: The primary difference between the two molecules is the presence of an additional nitrogen atom in the piperazine ring. Nitrogen is more electronegative than carbon, leading to a deshielding effect on adjacent protons and carbons. This is reflected in the predicted downfield shifts for the ring protons and carbons in the piperazine target compared to the experimental data of the piperidine analog.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.
Experimental Protocol: Acquiring FT-IR Spectra
Step-by-Step Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle. The KBr is transparent to IR radiation in the typical analysis range.
-
Place the resulting fine powder into a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
The data is typically collected over a range of 4000-400 cm⁻¹.
-
Cross-Referencing IR Data: A Comparative Analysis
Table 3: Comparison of Expected IR Absorption Bands for Methyl 1-methylpiperazine-2-carboxylate and an Analog
| Functional Group | Expected Wavenumber (cm⁻¹) - Piperazine Target | Vibrational Mode |
| C-H (aliphatic) | 2850-3000 | Stretching |
| C=O (ester) | ~1735 | Stretching |
| C-O (ester) | 1100-1300 | Stretching |
| C-N (amine) | 1000-1250 | Stretching |
The IR spectra of both the piperazine target and the piperidine analog are expected to be broadly similar, with the most prominent peaks being the C-H stretching and the strong carbonyl (C=O) stretch of the ester group. The C-N stretching vibrations of the piperazine ring will also be present.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.
Experimental Protocol: Acquiring Mass Spectra
Step-by-Step Methodology (Electron Ionization - Mass Spectrometry):
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
-
Ionization:
-
Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a molecular ion (M⁺•), and induces fragmentation.
-
-
Mass Analysis:
-
The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.
-
Cross-Referencing Mass Spectrometry Data: A Comparative Analysis
Table 4: Predicted and Experimental Mass Spectrometry Data
| Ion | Predicted m/z - Piperazine Target | Experimental m/z - Piperidine Analog | Interpretation |
| [M]⁺• | 158 | 157 | Molecular Ion |
| [M - OCH₃]⁺ | 127 | 126 | Loss of methoxy radical |
| [M - COOCH₃]⁺ | 99 | 98 | Loss of carbomethoxy radical |
| [C₄H₉N]⁺• | 71 | - | Characteristic piperazine fragment |
Fragmentation Analysis: The molecular ion peak will directly confirm the molecular weight of the compound. The fragmentation patterns will provide clues about the structure. For Methyl 1-methylpiperazine-2-carboxylate, characteristic fragments would arise from the loss of the methoxy and carbomethoxy groups. A key differentiating fragment would be the ion at m/z 71, corresponding to the cleavage of the piperazine ring.
Workflow and Logic Visualization
The following diagrams illustrate the experimental workflow and the logical process of cross-referencing spectral data.
Caption: Logical process for cross-referencing spectral data.
Conclusion: A Framework for Confident Structural Elucidation
The cross-referencing of experimental and predicted spectral data provides a powerful and scientifically rigorous framework for the structural elucidation of novel compounds. By systematically acquiring high-quality experimental data, leveraging predictive tools, and understanding the fundamental principles of spectroscopy, researchers can confidently characterize new molecules, even in the absence of established database entries. This methodical approach, as demonstrated with Methyl 1-methylpiperazine-2-carboxylate, ensures the integrity and accuracy of chemical research and is an indispensable skill for professionals in the field of drug development.
References
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PubChem . National Center for Biotechnology Information. [Link]
-
Spectral Database for Organic Compounds (SDBS) . National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
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NMRDB.org . An open-source database for NMR spectra. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
A Comparative Guide to Piperazine Precursors: The Strategic Efficacy of Methyl 1-methylpiperazine-2-carboxylate
Introduction: The Piperazine Moiety as a Cornerstone in Modern Drug Discovery
In the landscape of medicinal chemistry, the piperazine ring stands out as a "privileged scaffold."[1][2] This six-membered heterocycle, containing two nitrogen atoms at opposite positions, is a structural linchpin in a vast array of FDA-approved drugs, demonstrating its versatility across numerous therapeutic areas including oncology, virology, and neurology.[3][4][5] The prevalence of the piperazine motif is not coincidental; its unique physicochemical properties, such as high aqueous solubility, and the tunable basicity of its nitrogen atoms, allow for the optimization of a drug candidate's pharmacokinetic and pharmacodynamic profiles.[1][2][4][5]
The strategic incorporation of this scaffold into a lead compound is a critical step in drug development. The choice of the piperazine precursor itself dictates the efficiency, cost, and complexity of the synthetic route. While simple piperazines are abundant, the synthesis of complex, multi-substituted drug molecules necessitates more advanced and strategically functionalized precursors. This guide provides an in-depth comparison of various piperazine precursors, focusing on the distinct advantages offered by Methyl 1-methylpiperazine-2-carboxylate for the synthesis of complex, C- and N-functionalized molecules.
The Precursor Dilemma: Navigating the Synthesis of Asymmetrically Substituted Piperazines
The core challenge in many piperazine syntheses lies in achieving selective functionalization, particularly when different substituents are required on the two nitrogen atoms (N1 and N4) or on the carbon backbone.
-
Unsubstituted Piperazine: While inexpensive, its symmetrical nature makes selective mono-N-alkylation or mono-N-arylation notoriously difficult. Reactions often yield a mixture of mono- and di-substituted products, necessitating difficult chromatographic separations and leading to low yields of the desired intermediate.[6]
-
Mono-Protected Piperazines: The most common strategy to overcome this challenge is to use a mono-protected piperazine, such as N-Boc or N-Cbz piperazine.[6][7] This approach involves a multi-step sequence: protection of one nitrogen, functionalization of the free nitrogen, and subsequent deprotection. While effective, this adds significant step-count to a synthesis, reducing the overall yield and atom economy.[6]
-
C-Substituted Piperazines: Approximately 80% of piperazine-containing drugs feature substituents only at the nitrogen positions.[3] This highlights a significant opportunity for exploring new chemical space and improving target engagement through C-functionalization. However, traditional methods for creating C-substituted piperazines can be lengthy and limited by the availability of starting materials.[3]
This context underscores the need for precursors that offer inherent asymmetry and multiple points for controlled, orthogonal functionalization.
Methyl 1-methylpiperazine-2-carboxylate: A Precursor for Enhanced Synthetic Efficiency
Methyl 1-methylpiperazine-2-carboxylate emerges as a highly strategic precursor that elegantly circumvents many of the challenges associated with traditional piperazine synthesis. Its structure provides two distinct and orthogonal points for chemical modification: the secondary amine at the N4 position and the methyl ester at the C2 position.
The key advantages of this precursor are rooted in its inherent structural design:
-
Inherent Mono-N-Substitution: The presence of the N1-methyl group permanently occupies one nitrogen atom. This eliminates the need for a protecting group strategy, thereby removing two steps (protection and deprotection) from the synthetic workflow. This leads to a more streamlined, cost-effective, and environmentally benign process.
-
Orthogonal Reactivity: The N4 amine and the C2-ester offer different types of reactivity. The N4 amine is a nucleophile, ideal for reactions like reductive amination, nucleophilic aromatic substitution (SNAr), or Buchwald-Hartwig amination to connect the piperazine core to other parts of the target molecule.[7] The C2-methyl ester is an electrophilic handle, perfectly suited for hydrolysis followed by amide bond formation, allowing the introduction of a diverse array of side chains.
-
Access to C2-Functionalized Scaffolds: This precursor provides a direct entry into the less explored but highly valuable class of C2-substituted piperazines. This substitution pattern can introduce chirality and provide new vectors for interacting with biological targets, potentially improving potency and selectivity.[8]
Comparative Analysis: Synthetic Routes and Efficacy
To illustrate the practical advantages of Methyl 1-methylpiperazine-2-carboxylate, we will compare the hypothetical synthesis of a target molecule, "Compound X," using two different precursor strategies.
Target Molecule (Compound X): A complex molecule requiring an aryl group on the N4-position and a substituted amide functionality at the C2-position.
Workflow Comparison
The following diagram illustrates the stark difference in the number of synthetic steps required.
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A Head-to-Head Comparison for Synthetic Strategy: Boc-Protected vs. N-Methyl Piperazine Carboxylates
Abstract
The piperazine ring is a cornerstone scaffold in modern drug discovery, prized for its favorable physicochemical properties and versatile synthetic handles.[1][2][3] When designing synthetic routes involving piperazine carboxylates, chemists often face a critical choice: employ a tert-butyloxycarbonyl (Boc) protecting group or utilize an N-methylated analog. This guide provides a direct, data-supported comparison of these two common motifs. We will dissect their respective performance in key synthetic transformations, examine their influence on compound properties, and provide detailed experimental protocols to inform your selection process. The core distinction lies in strategic intent: the Boc group offers transient protection for multi-step functionalization, while the N-methyl group provides a direct path to final compounds where this specific moiety is desired.[4]
Introduction: The Strategic Choice in Piperazine Synthesis
Piperazine derivatives are ubiquitous in pharmaceuticals, contributing to improved solubility, bioavailability, and receptor interaction.[5][6] The two nitrogen atoms of the piperazine core offer points for chemical modification. In the context of piperazine carboxylates, the focus is often on functionalizing the nitrogen atom at the 4-position after an initial reaction at the 1-position. This is where the choice between a Boc-protected piperazine and an N-methyl piperazine becomes a pivotal strategic decision.
-
Boc-Protected Piperazine Carboxylates: These intermediates utilize the acid-labile Boc group to temporarily mask one of the piperazine nitrogens.[7][8] This strategy is ideal for multi-step syntheses where the unmasked nitrogen needs to be functionalized later in the sequence. The Boc group's stability to a wide range of non-acidic reaction conditions makes it a reliable choice for complex synthetic pathways.[9]
-
N-Methyl Piperazine Carboxylates: In this case, the methyl group is a permanent structural feature of the final molecule. This approach is more direct and atom-economical when the target compound specifically requires an N-methylpiperazine moiety.[10][11] It eliminates the need for deprotection steps, potentially shortening the overall synthetic route.[4]
Head-to-Head Comparison: Performance and Properties
| Feature | Boc-Protected Piperazine Carboxylate | N-Methyl Piperazine Carboxylate | Analysis |
| Synthetic Flexibility | High. The Boc group can be removed under acidic conditions to reveal a secondary amine for further functionalization (alkylation, acylation, etc.).[4] | Low. The N-methyl group is a permanent fixture of the molecule. | The choice is dictated by the synthetic goal. Boc-piperazine is superior for library synthesis and SAR studies. |
| Route Efficiency | Multi-step. Requires a final deprotection step.[12] | Direct. Leads to shorter synthetic sequences if the N-methyl group is the desired functionality.[4] | N-methyl piperazine is more efficient for synthesizing specific N-methylated targets. |
| Key Reaction: Amide Coupling | Excellent yields with standard coupling reagents (e.g., HATU, EDC).[13] | Excellent yields with standard coupling reagents.[10] | Both substrates perform comparably in amide bond formation. |
| Stability | Stable to basic, nucleophilic, and reductive conditions.[8] Labile to strong acids (e.g., TFA, HCl).[7][14] | Generally stable under a wide range of synthetic conditions. | The key difference is the acid lability of the Boc group. |
| Deprotection | Readily cleaved with TFA in DCM or HCl in dioxane, often in 1-4 hours at room temperature.[15][16] | Not applicable. | The ease of Boc removal is a significant advantage for its intended use.[17] |
| Physicochemical Impact | The bulky Boc group increases lipophilicity and molecular weight. | The small methyl group has a lesser impact on these properties. | This can influence solubility and purification characteristics of intermediates. |
Experimental Protocols and Mechanistic Insights
To provide a practical comparison, we present standardized protocols for a common synthetic sequence: the amide coupling of a carboxylic acid to both a Boc-protected and an N-methyl piperazine, followed by the deprotection of the Boc group.
Amide Coupling via HATU
Amide bond formation is a fundamental reaction in drug discovery.[18] The coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly efficient for this transformation due to the formation of a highly reactive OAt-active ester.[19][20][21]
Mechanism of HATU Coupling: The reaction proceeds through the activation of the carboxylic acid by HATU in the presence of a non-nucleophilic base like DIPEA.[22][23] The resulting active ester is then readily attacked by the secondary amine of the piperazine derivative to form the stable amide bond.
DOT Script for HATU Coupling Mechanism
Caption: HATU-mediated amide coupling workflow.
Protocol 3.1.1: Synthesis of tert-butyl 4-(benzoyl)piperazine-1-carboxylate
-
To a solution of benzoic acid (1.0 eq) in DMF, add DIPEA (2.5 eq) and stir for 5 minutes at room temperature.
-
Add HATU (1.1 eq) and stir for an additional 15 minutes.
-
Add 1-Boc-piperazine (1.05 eq) and stir the reaction mixture at room temperature for 4-6 hours.[24][25]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired amide.
Protocol 3.1.2: Synthesis of (4-methylpiperazin-1-yl)(phenyl)methanone
-
Follow the same procedure as in Protocol 3.1.1, substituting 1-Boc-piperazine with 1-methylpiperazine.
Expected Outcome: Both reactions typically proceed with high yields (often >90%), demonstrating that both piperazine derivatives are excellent nucleophiles in this context.
Boc Deprotection
The removal of the Boc protecting group is a critical step to unmask the secondary amine for further synthetic elaboration.[26] This is most commonly achieved under strong acidic conditions.[27][28]
Mechanism of TFA-Mediated Boc Deprotection: The mechanism involves protonation of the Boc carbonyl oxygen by trifluoroacetic acid (TFA).[29] This is followed by the loss of a stable tert-butyl cation, which typically forms isobutylene gas.[14] The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free amine as its TFA salt.[7][17]
DOT Script for Boc Deprotection Mechanism
Caption: Acid-catalyzed Boc deprotection pathway.
Protocol 3.2.1: Deprotection of tert-butyl 4-(benzoyl)piperazine-1-carboxylate
-
Dissolve the Boc-protected piperazine amide (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (10-20 eq, typically 25-50% v/v solution in DCM) at 0 °C.[16]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor by TLC or LC-MS.[15]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous NaHCO3 to neutralize the TFA salt.
-
Extract the aqueous layer with DCM. Combine the organic layers, dry over Na2SO4, filter, and concentrate to yield the free base of piperazin-1-yl(phenyl)methanone.
Decision-Making Framework
The selection between these two piperazine building blocks is fundamentally a strategic one. The following workflow can guide your decision.
DOT Script for Decision Workflow
Caption: Selecting the optimal piperazine reagent.
Conclusion
Both Boc-protected and N-methyl piperazine carboxylates are valuable reagents in organic synthesis and drug discovery. The choice is not about which is "better" in an absolute sense, but which is strategically superior for a given synthetic objective.
-
Choose Boc-protected piperazine carboxylates when your synthesis requires downstream modification of the piperazine core. It offers maximum flexibility for creating diverse analogs and exploring structure-activity relationships.
-
Choose N-methyl piperazine carboxylates for a more direct, efficient, and cost-effective synthesis when the N-methyl moiety is a required and permanent feature of your final target molecule.
By understanding the distinct advantages and applications of each, researchers can design more elegant, efficient, and robust synthetic routes to novel chemical entities.
References
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Patel, R. V., & Park, S. W. (2013). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Mini-Reviews in Medicinal Chemistry, 13(11). [Link]
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Franchini, S., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(8), 871-893. [Link]
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-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]
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YouTube. (2020). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. [Link]
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Koroleva, E. V., et al. (2011). Synthesis of new amides of the N-methylpiperazine series. Russian Journal of Organic Chemistry, 47(10), 1582-1589. [Link]
-
YouTube. (2024). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. [Link]
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ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]
-
Reddit. (2024). Why is boc stable to hydrolysis under basic conditions?. [Link]
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-
ResearchGate. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
YouTube. (2022). Boc Deprotection Mechanism | Organic Chemistry. [Link]
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MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
- ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
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IJPSR. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. [Link]
- BenchChem. (2025). A Comparative Guide to 4-Boc-1- piperazinecarbonyl Chloride and 4.
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A Senior Application Scientist's Guide to Confirming Methyl 1-methylpiperazine-2-carboxylate in Reaction Mixtures
For researchers, scientists, and drug development professionals, the unequivocal identification and quantification of target molecules within complex reaction mixtures is a cornerstone of successful synthesis and process control. This guide provides an in-depth comparison of orthogonal analytical techniques for the validation of Methyl 1-methylpiperazine-2-carboxylate, a common heterocyclic building block. We will move beyond mere procedural descriptions to explore the underlying principles, helping you make informed decisions for robust and reliable analytical method development.
The validation of any analytical procedure is intended to demonstrate its suitability for the intended purpose.[1] For the analysis of a specific compound in a reaction mixture, this means ensuring identity, purity, and concentration are accurately determined. This guide is structured to walk you through a logical workflow, from initial screening to final confirmation, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3]
The Analytical Challenge: Structure and Properties
Methyl 1-methylpiperazine-2-carboxylate is a relatively small, polar molecule. Its structure, featuring two tertiary amine groups and an ester, dictates its analytical behavior. It is soluble in water and polar organic solvents.[4] This polarity presents a challenge for traditional reverse-phase chromatography and requires careful method development.
Overall Validation Workflow
Caption: High-level workflow for validating Methyl 1-methylpiperazine-2-carboxylate.
Part 1: Liquid Chromatography-Mass Spectrometry (LC-MS) - The Workhorse
LC-MS, particularly with tandem mass spectrometry (MS/MS), is the primary tool for this analysis due to its speed, sensitivity, and specificity.[5] It is ideal for monitoring reaction progress and quantifying the target analyte relative to starting materials and byproducts.[6]
Causality Behind Experimental Choices
-
Chromatography Mode: Due to the polar nature of the analyte, traditional reversed-phase (RP) chromatography can result in poor retention.[5] Hydrophilic Interaction Liquid Chromatography (HILIC) is a superior alternative, utilizing a polar stationary phase and a high organic content mobile phase to retain and separate polar compounds effectively.[5]
-
Ionization Source: Electrospray Ionization (ESI) is the preferred method for polar molecules like piperazine derivatives as it is a soft ionization technique that typically produces a prominent protonated molecular ion [M+H]⁺, which is crucial for identification and quantification.[7]
-
Mass Analyzer: A triple quadrupole (QqQ) mass spectrometer is ideal for quantitative analysis. It operates in Multiple Reaction Monitoring (MRM) mode, providing exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.
Experimental Protocol: LC-MS/MS
-
Standard Preparation: Prepare a 1 mg/mL stock solution of Methyl 1-methylpiperazine-2-carboxylate reference standard in methanol. Create a calibration curve by serial dilution in a 50:50 acetonitrile:water mixture (concentrations ranging from 1 ng/mL to 1000 ng/mL).
-
Sample Preparation: Dilute an aliquot of the reaction mixture 1000-fold with 50:50 acetonitrile:water.[8] This "dilute-and-shoot" approach is fast and minimizes matrix effects.[8] Centrifuge at 10,000 x g for 5 minutes to pellet any particulates.
-
LC Conditions:
-
Column: HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 95% B, hold for 0.5 min, ramp to 50% B over 5 min, hold for 1 min, return to 95% B and re-equilibrate for 2 min.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
-
MS/MS Conditions (MRM):
-
Ionization Mode: ESI Positive
-
Precursor Ion (Q1): m/z 159.1 (Calculated for [C7H14N2O2+H]⁺)
-
Product Ions (Q3): Monitor at least two transitions for confirmation (e.g., m/z 100.1, m/z 70.1). The most intense is used for quantification.
-
Data Presentation & Interpretation
The presence of Methyl 1-methylpiperazine-2-carboxylate is confirmed if a peak is detected at the same retention time as the reference standard and exhibits the same MRM transitions.
| Compound | Retention Time (min) | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| Reference Standard | 3.25 | 159.1 | 100.1 | 70.1 |
| Analyte in Reaction Mixture | 3.25 | 159.1 | 100.1 | 70.1 |
| Potential Impurity (e.g., Starting Acid) | 2.10 | 145.1 | 86.1 | 56.1 |
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) - The Orthogonal Confirmation
GC-MS provides an excellent orthogonal confirmation method.[9] The separation mechanism is based on volatility and polarity, which is fundamentally different from LC, providing a high degree of confidence when results are concordant.[10]
Causality Behind Experimental Choices
-
Volatility: Methyl 1-methylpiperazine-2-carboxylate has limited volatility. While direct injection is possible, derivatization (e.g., silylation or acylation) can improve peak shape and thermal stability, though it adds a sample preparation step.[11][12] For simplicity, this guide will utilize a direct injection method with a highly polar column.
-
Column Choice: A "wax" type column (e.g., DB-WAX or ZB-WAX) or a column with a 5% phenyl substitution (e.g., DB-5ms) is suitable. For this application, a more polar column is preferred to manage the amine functionality. A simple GC method has been developed for similar compounds like 1-methyl piperazine.[13]
-
Detection: Electron Ionization (EI) is a high-energy technique that produces a reproducible fragmentation pattern, creating a "fingerprint" mass spectrum that can be compared against a library or a reference standard.
Experimental Protocol: GC-MS
-
Standard and Sample Preparation: Prepare standards and samples as described for LC-MS, but use a more volatile solvent like Methanol or Dichloromethane as the final diluent.
-
GC Conditions:
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-300
-
Source Temperature: 230 °C
-
Data Presentation & Interpretation
Confirmation requires matching retention times and mass spectra. The EI spectrum should show the molecular ion (m/z 158) and characteristic fragments.
| Method | Retention Time (min) | Key Mass Fragments (m/z) | Result Concordance |
| LC-MS | 3.25 | 159.1 [M+H]⁺ | N/A |
| GC-MS | 8.90 | 158 [M]⁺, 143 [M-CH3]⁺, 99 [M-COOCH3]⁺, 70 [C4H8N]⁺ | High |
Part 3: Nuclear Magnetic Resonance (NMR) - The Definitive Structure Elucidation
When absolute, unambiguous structural confirmation is required, NMR spectroscopy is the gold standard.[16][17] While not a high-throughput technique for crude reaction mixtures, it provides definitive structural information, especially on an isolated or purified sample.
Causality Behind Experimental Choices
-
Nuclei: ¹H NMR provides information on the number of different types of protons and their connectivity. ¹³C NMR shows the number of different types of carbon atoms.
-
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively assign which protons are attached to which carbons and which protons are coupled to each other, confirming the complete molecular skeleton.
Experimental Protocol: NMR
-
Sample Preparation: Isolate a small amount (5-10 mg) of the target compound from the reaction mixture using preparative chromatography or crystallization. Dissolve the purified sample in an appropriate deuterated solvent (e.g., CDCl₃ or D₂O).
-
Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
(Optional) Acquire 2D spectra (COSY, HSQC) if assignments are ambiguous.
-
Data Interpretation
The acquired spectra should be consistent with the known structure of Methyl 1-methylpiperazine-2-carboxylate. Key expected signals include:
-
¹H NMR (approx. shifts): Singlet around 3.7 ppm (O-CH₃), singlet around 2.3 ppm (N-CH₃), and a series of multiplets between 2.2-3.5 ppm for the piperazine ring protons.
-
¹³C NMR (approx. shifts): Signal around 172 ppm (C=O), signals for the piperazine ring carbons, and signals for the two methyl groups.
The combination of data from these three orthogonal techniques provides an irrefutable validation of the presence and identity of Methyl 1-methylpiperazine-2-carboxylate in your reaction mixture.
Caption: Detailed experimental workflow for LC-MS/MS analysis.
References
- Beltran, A., Samino, S., & Yanes, O. (2014). Sample preparation methods for LC-MS-based global aqueous metabolite profiling. Methods in Molecular Biology, 1198, 75-80.
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- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Thermo Fisher Scientific. (n.d.).
- BenchChem. (2025).
- Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe.
- López Gresa, M. P., & Caballero Vizcaino, M. (2019). Sample Processing for the Analysis of Polar and Semi-polar Compounds using a LC-MS. UPV.
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- Abraham Entertainment. (2025).
- Kanwal, N. (n.d.).
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Czerwinska, J., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC - PubMed Central.
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- Knez, D., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
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- Butts, C. P., et al. (2003). The structure and first 1H NMR spectral assignment of piperazine-C60 adducts. The University of Groningen research portal.
- Al-Neaimy, U. I. S., Saeed, Z. F., & Shehab, S. M. (2022).
- Li, J., & Wang, Y. (2013). Determination of N-Methyl Piperazine and Piperazine in Ofloxacin and Norfloxacin by GC. Chinese Journal of Modern Applied Pharmacy, 30(3), 319-321.
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- Analytical Chemistry. (n.d.). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances.
- Zhang, X., Cheng, Y., & Xu, C. (2001). Emergency Monitoring of N-methyl Piperazine in the Water by GC. Research of Environmental Sciences, 14(1), 59-60.
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- ResearchGate. (2025). Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan.
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- UNODC. (n.d.).
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A Senior Application Scientist's Guide to Isomeric Purity Analysis of (S)- and (R)-Methyl 1-methylpiperazine-2-carboxylate
Abstract
The stereochemical identity of a pharmaceutical compound is a critical determinant of its pharmacological and toxicological profile. For chiral molecules like Methyl 1-methylpiperazine-2-carboxylate, a key intermediate in drug synthesis, the ability to accurately quantify the proportion of its (S)- and (R)-enantiomers is paramount for quality control and regulatory compliance. This guide provides a comparative analysis of the primary chromatographic and spectroscopic techniques for determining the isomeric purity of this compound. We will delve into the mechanistic principles of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering field-proven insights and detailed experimental protocols. This document is intended to equip researchers, scientists, and drug development professionals with the knowledge to select and implement the most suitable analytical strategy for their specific needs.
Introduction: The Imperative of Isomeric Purity
Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different biological activities. One enantiomer may be therapeutically active (the eutomer), while the other could be inactive, less active, or even responsible for adverse effects (the distomer). The separation and quantification of enantiomers, therefore, is not merely an analytical exercise but a fundamental requirement in modern drug development.[1]
Methyl 1-methylpiperazine-2-carboxylate is a chiral building block whose stereoisomers are crucial in the synthesis of various active pharmaceutical ingredients (APIs). For instance, specific stereoisomers of piperazine derivatives have shown distinct selectivity for nicotinic acetylcholine receptors, highlighting the importance of chirality in receptor binding and downstream biological effects.[2] Consequently, ensuring the enantiomeric purity of this precursor is essential to guarantee the safety, efficacy, and batch-to-batch consistency of the final drug product.
This guide will compare the most effective and widely adopted methods for this critical analysis, focusing on providing a practical framework for method selection and implementation.
Analytical Strategy: A Comparative Overview
The primary challenge in analyzing enantiomers is their identical physical and chemical properties in an achiral environment. Separation requires the introduction of a chiral selector that interacts diastereomerically with each enantiomer, leading to distinguishable signals.[3][4] The most common approaches involve chiral chromatography and NMR spectroscopy.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | NMR with Chiral Solvating Agents (CSAs) |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase.[5] | Differential partitioning between a CSP and an inert carrier gas; requires analyte volatility.[6] | Formation of transient diastereomeric complexes with a CSA, inducing chemical shift non-equivalence in the NMR spectrum.[7] |
| Resolution | Excellent, often baseline separation. | Very high, especially with capillary columns. | Variable, depends on analyte-CSA interaction strength and magnetic field. |
| Sensitivity | High (ng to pg range), detector-dependent (UV, MS). | Very high (pg to fg range), especially with MS detection. | Lower (mg to µg range), requires higher sample concentration. |
| Sample Prep | Often minimal; dissolving in mobile phase. May require derivatization for detection.[8] | Often requires derivatization to increase volatility and improve peak shape.[9] | Simple dissolution with the CSA in a deuterated solvent. |
| Analysis Time | Moderate (5-30 minutes). | Fast (2-20 minutes). | Very fast per sample (< 5 min), but requires setup and shimming.[10] |
| Instrumentation | Standard HPLC system with a specialized chiral column. | GC system with a specialized chiral capillary column. | High-field NMR spectrometer. |
| Key Advantage | Broad applicability, robust, well-established. | Highest resolution for volatile compounds. | Non-destructive, provides structural information, minimal sample prep. |
| Key Limitation | Cost of chiral columns, solvent consumption. | Limited to thermally stable and volatile compounds. | Lower sensitivity, high instrument cost, potential for complex spectra. |
In-Depth Analysis & Methodologies
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the workhorse for enantiomeric purity analysis in the pharmaceutical industry due to its versatility and reliability.[1][11] The separation is achieved by exploiting the differential, transient diastereomeric interactions between the enantiomers and a Chiral Stationary Phase (CSP).[3][5]
Mechanism of Separation: For a compound like Methyl 1-methylpiperazine-2-carboxylate, which contains hydrogen bond donors (N-H) and acceptors (C=O, N), as well as potential for dipole-dipole interactions, polysaccharide-based CSPs are an excellent starting point.[1] These CSPs, typically derivatives of cellulose or amylose coated on a silica support, form chiral grooves and cavities. Enantiomers fit into these cavities differently, leading to varied strengths of interaction (e.g., hydrogen bonding, π–π interactions) and thus different retention times.[3]
Workflow for Chiral HPLC Method Development
Caption: Workflow for Chiral HPLC Method Development.
Experimental Protocol: Chiral HPLC (Normal Phase)
-
Instrumentation & Column:
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of Hexane / Isopropanol / Diethylamine (DEA) (80:20:0.1, v/v/v) .
-
Causality: Hexane is the weak solvent, while isopropanol acts as the polar modifier to modulate retention time. DEA is a basic additive crucial for improving the peak shape of amines by minimizing tailing caused by interactions with residual silanols on the silica support.[12]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C. Causality: Lower temperatures often improve resolution but may increase analysis time and backpressure.[3]
-
Detection Wavelength: 220 nm. The ester carbonyl provides some UV absorbance at lower wavelengths.
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes until a stable baseline is achieved.
-
Prepare a 1 mg/mL solution of the racemic Methyl 1-methylpiperazine-2-carboxylate standard in the mobile phase.
-
Inject the racemic standard to confirm the retention times of the (S)- and (R)-enantiomers and ensure the resolution factor (Rs) is greater than 1.5.
-
Prepare the test sample by dissolving a known quantity in the mobile phase to a similar concentration.
-
Inject the test sample.
-
Integrate the peak areas for both enantiomers and calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100.[12]
-
Chiral Gas Chromatography (GC)
Chiral GC offers exceptionally high resolution and is ideal for volatile and thermally stable compounds.[5][14] For Methyl 1-methylpiperazine-2-carboxylate, direct analysis is possible, but derivatization is often employed to improve volatility and chromatographic performance.
Mechanism of Separation: The most common CSPs for GC are based on cyclodextrin derivatives.[15] These molecules have a truncated cone structure with a hydrophobic interior and a hydrophilic exterior.[5] Chiral recognition occurs through inclusion complexation, where one enantiomer fits more snugly into the cyclodextrin cavity, leading to stronger interactions and a longer retention time.[5]
Conceptual Diagram of Chiral Recognition in GC
Caption: Chiral recognition via inclusion complexation on a cyclodextrin CSP.
Experimental Protocol: Chiral GC-MS
-
Instrumentation & Column:
-
Derivatization (Optional but Recommended):
-
To a solution of the analyte (approx. 1 mg) in 200 µL of Dichloromethane, add 50 µL of Trifluoroacetic Anhydride (TFAA).
-
Heat at 60°C for 15 minutes. Evaporate the solvent and excess reagent under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of Ethyl Acetate.
-
Causality: Derivatizing the secondary amine with a trifluoroacetyl group increases volatility and reduces polarity, preventing peak tailing and improving separation efficiency.[9]
-
-
Chromatographic Conditions:
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 min, then ramp at 5°C/min to 180°C, hold for 5 min.
-
Detector Temperature (FID): 280°C.
-
-
Procedure:
-
Condition the column as per the manufacturer's instructions.
-
Inject 1 µL of the derivatized racemic standard to determine retention times and confirm resolution.
-
Inject 1 µL of the derivatized test sample.
-
Integrate the peaks and calculate the % ee as described in the HPLC protocol.
-
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy offers a fundamentally different, non-separative approach.[10] When a chiral analyte is mixed with a Chiral Solvating Agent (CSA), they form rapidly equilibrating, transient diastereomeric complexes.[7] These complexes exist in slightly different magnetic environments, causing protons near the chiral center of the analyte to show separate peaks (chemical shift non-equivalence) for the (R)- and (S)-enantiomers in the ¹H NMR spectrum.
Mechanism of Action: The CSA, being enantiomerically pure, creates a chiral environment in the NMR tube. The non-covalent interactions (e.g., hydrogen bonding, aromatic stacking) between the CSA and each enantiomer of the analyte are stereochemically different, resulting in distinct diastereomeric solvates. This difference is sufficient to induce observable splits in the NMR signals.[7] For Methyl 1-methylpiperazine-2-carboxylate, a chiral acid like (R)-(-)-Mandelic acid or a derivative could serve as an effective CSA.
Experimental Protocol: ¹H NMR with a CSA
-
Instrumentation & Reagents:
-
High-Field NMR Spectrometer (≥400 MHz).
-
Enantiomerically pure CSA (e.g., (R)-(-)-Mandelic Acid).
-
Deuterated Solvent (e.g., CDCl₃ or Benzene-d₆).
-
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the analyte into an NMR tube.
-
Dissolve in ~0.6 mL of the deuterated solvent.
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
Add 1.0 to 1.5 molar equivalents of the CSA to the tube. Ensure it dissolves completely.
-
Causality: An excess of the CSA helps to shift the equilibrium towards the formation of the diastereomeric complexes, maximizing the observed chemical shift difference (ΔΔδ).
-
-
Data Acquisition & Analysis:
-
Acquire the ¹H NMR spectrum of the mixture.
-
Identify a well-resolved proton signal close to the chiral center (e.g., the proton at C2 or the N-methyl protons) that has split into two distinct peaks or sets of peaks.
-
Carefully integrate the areas of these two corresponding peaks.
-
Calculate the % ee by comparing the integration values: % ee = [ (Int_major - Int_minor) / (Int_major + Int_minor) ] x 100.
-
Conclusion and Recommendations
The choice of analytical method for the isomeric purity of (S)- and (R)-Methyl 1-methylpiperazine-2-carboxylate depends on the specific requirements of the analysis.
-
For routine quality control and high-throughput screening, Chiral HPLC is the recommended method. It offers an excellent balance of robustness, resolution, and sensitivity, and modern methods can be developed to be both fast and reliable.
-
When the highest possible resolution is required or for orthogonal method validation, Chiral GC is a superior choice, provided the analyte (or its derivative) is sufficiently volatile and thermally stable. Its speed and sensitivity are significant advantages.
-
For rapid, non-destructive analysis where sample is limited or when a quick purity check is needed without extensive method development, NMR with a CSA is an invaluable tool. It is particularly useful in a research and development setting for confirming the outcome of asymmetric syntheses.[17]
Ultimately, a robust analytical strategy may involve using HPLC or GC as the primary validated method for quantitative release testing, while employing NMR as a rapid, complementary technique for in-process checks and structural confirmation.
References
- Benchchem. HPLC method for determining enantiomeric purity after resolution with (R)-2-Methylpiperazine(L)tartaric acid salt.
- Wikipedia. Chiral analysis.
- Microbe Notes. Chiral Chromatography: Principle, Components, Steps, Types, Uses. (2025-12-20).
- Benchchem. Determining Enantiomeric Purity: A Comparative Guide for (1,4-Dimethylpiperazin-2-yl)methanol.
- PubMed Central. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. (2021-02-21).
- PubMed. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. (2021-02-14).
- Rotachrom Technologies. The Secrets to Mastering Chiral Chromatography. (2023-05-03).
- Springer Nature Experiments. Chiral Recognition in Separation Science: An Overview.
- PubMed. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. (2003).
- MDPI. Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. (2024-03-22).
- Royal Society of Chemistry. Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy.
- Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool.
- ResearchGate. Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. (2025-08-07).
- National Institutes of Health. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography.
- National Institutes of Health. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds.
- National Institutes of Health. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy.
-
A New Chiral Stationary Phase for Gas Chromatography by Use of a Chiral Thiacalix[12]arene Derivative. Available from:
- MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023-08-22).
- MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
- ResearchGate. Chiral Synthesis and Enzymatic Resolution of (S)-(-)Piperazine-2-Carboxylic Acid Using Enzyme Alcalase. (2025-08-07).
- JOCPR. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- ResearchGate. Chiral separations using gas chromatography. (2025-08-05).
- PubMed. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. (2014).
- National Institutes of Health. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors.
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Benchmarking the Performance of Methyl 1-methylpiperazine-2-carboxylate-Derived Compounds: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the piperazine scaffold stands out as a privileged structure, integral to the design of a multitude of therapeutic agents.[1][2] Its unique physicochemical properties, including the presence of two nitrogen atoms that can be readily functionalized, offer a versatile platform for developing novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles.[1][2] Among the vast array of piperazine-containing molecules, derivatives of Methyl 1-methylpiperazine-2-carboxylate represent a promising class of compounds with the potential for diverse biological activities. This guide provides a comprehensive performance benchmark of these derivatives against established therapeutic agents in three key areas: oncology, neurodegenerative disease, and inflammation. By synthesizing available preclinical data and outlining robust experimental methodologies, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to advance their research and development endeavors.
Section 1: Anticancer Activity
The relentless pursuit of novel anticancer therapeutics has led to the exploration of diverse chemical scaffolds capable of targeting the hallmarks of cancer. Piperazine derivatives have emerged as a significant class of compounds in oncology, with several approved drugs and clinical candidates featuring this heterocyclic core.[3] The 1-methylpiperazine moiety, in particular, has been incorporated into various anticancer agents to enhance their pharmacological properties.[4]
Mechanism of Action and Rationale for Comparison
A key target in cancer therapy is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a pivotal role in cell proliferation, survival, and metastasis.[5][6] Dysregulation of EGFR signaling is a common driver in several malignancies, including non-small cell lung cancer and colorectal cancer. Gefitinib, an EGFR tyrosine kinase inhibitor, serves as a relevant benchmark for evaluating the anticancer potential of novel compounds targeting this pathway.[5][6] The structural similarities between some N-methyl piperazine-containing compounds and known EGFR inhibitors suggest that derivatives of Methyl 1-methylpiperazine-2-carboxylate may exert their anticancer effects through a similar mechanism.[5][6]
Signaling Pathway: EGFR Signaling Cascade
Caption: Hypothesized mechanism of action for Methyl 1-methylpiperazine-2-carboxylate derivatives targeting the EGFR signaling pathway, benchmarked against Gefitinib.
Performance Benchmark: In Vitro Cytotoxicity
The initial assessment of a compound's anticancer potential often involves evaluating its cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a compound required to inhibit cell proliferation by 50%. A lower IC50 value indicates greater potency.
While specific data for derivatives of Methyl 1-methylpiperazine-2-carboxylate is not yet extensively available in the public domain, a recent study on sixteen newly synthesized methyl piperazine incorporated phenyl benzamide and phenyl methanone derivatives provides valuable insights.[6] The performance of the most active compound from this series, A-11 , is compared with the standard drug Gefitinib in the table below.
| Compound | Cancer Cell Line | IC50 (µM)[6] |
| A-11 | A-549 (Lung) | 5.71 |
| HCT-116 (Colon) | 4.26 | |
| MIAPaCa-2 (Pancreatic) | 31.36 | |
| Gefitinib (Standard) | A-549 (Lung) | 16.56 |
| HCT-116 (Colon) | 10.51 | |
| MIAPaCa-2 (Pancreatic) | 49.50 |
Lower IC50 values indicate higher potency.
The data indicates that compound A-11 exhibits significantly greater cytotoxicity against A-549 and HCT-116 cell lines compared to Gefitinib, suggesting a promising avenue for further investigation into the anticancer properties of N-methyl piperazine derivatives.[6]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[4][7][8] It is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7]
Caption: Simplified representation of cholinergic neurotransmission and the inhibitory action of Donepezil and hypothesized derivatives on acetylcholinesterase (AChE).
Performance Benchmark: Cholinesterase Inhibition
The inhibitory potency of a compound against AChE and BChE is typically quantified by its IC50 value. While direct data for Methyl 1-methylpiperazine-2-carboxylate derivatives is limited, a study on N-methylpiperazinyl chalcone derivatives provides valuable comparative data against Donepezil.
| Compound | Target | IC50 (µM) |
|---|---|---|
| Compound 2k | AChE | 8.10 |
| MAO-B | 0.71 | |
| Compound 2n | AChE | 4.32 |
| MAO-B | 1.11 |
| Donepezil (Standard) | AChE | Reference |
Lower IC50 values indicate higher potency. Note: The cited study did not provide a specific IC50 for Donepezil but used it as a reference. The data for MAO-B, another relevant target in neurodegeneration, is included for a broader perspective.
These findings highlight that N-methylpiperazine-containing scaffolds can be effectively designed to inhibit cholinesterases.
Experimental Protocol: Ellman's Assay for Cholinesterase Activity
Ellman's method is a simple and reliable colorimetric assay for measuring cholinesterase activity. [9][10][11][12]It utilizes acetylthiocholine as a substrate, which is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product that can be quantified spectrophotometrically. [10][11] Workflow: Ellman's Assay
Caption: A streamlined workflow for the Ellman's assay to determine cholinesterase inhibition.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 0.1 M phosphate buffer (pH 8.0), a stock solution of AChE, a 10 mM solution of DTNB, and a 10 mM solution of acetylthiocholine iodide (ATCI).
-
Assay Plate Setup: In a 96-well plate, add 25 µL of phosphate buffer to all wells. Add 25 µL of various dilutions of the test compounds or Donepezil to the test wells. For the control (100% activity), add 25 µL of buffer.
-
Enzyme Addition and Pre-incubation: Add 25 µL of the AChE solution to all wells except the blank. Incubate the plate for 15 minutes at 37°C.
-
Reaction Initiation: Add 50 µL of the DTNB solution to all wells, followed by 25 µL of the ATCI solution to initiate the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each compound concentration and plot the data to calculate the IC50 value.
Section 3: Anti-Inflammatory Activity
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases. [13]Non-steroidal anti-inflammatory drugs (NSAIDs) are commonly used to manage inflammation, with Indomethacin being a potent and widely used NSAID for benchmarking new anti-inflammatory agents. [14][15][16]
Mechanism of Action and Rationale for Comparison
The primary mechanism of action of many NSAIDs, including Indomethacin, is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for the production of pro-inflammatory prostaglandins. [15][16]Piperazine derivatives have shown promise as anti-inflammatory agents, and their potential to inhibit COX-2 provides a strong rationale for comparison with Indomethacin. [17][18][19]
Signaling Pathway: Prostaglandin Synthesis
Caption: Experimental workflow for measuring the inhibition of LPS-induced nitric oxide production in RAW 264.7 macrophage cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds or Indomethacin for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. Add an equal volume of Griess reagent to the supernatant and incubate for 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Use a sodium nitrite standard curve to determine the nitrite concentration in each sample. Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-treated control.
Conclusion and Future Directions
This guide provides a comparative framework for evaluating the performance of Methyl 1-methylpiperazine-2-carboxylate-derived compounds in the key therapeutic areas of oncology, Alzheimer's disease, and inflammation. While direct and extensive preclinical data for this specific subclass of piperazine derivatives remains to be fully elucidated in publicly accessible literature, the promising results from structurally related N-methyl piperazine compounds underscore the potential of this scaffold.
The provided experimental protocols for key in vitro assays—MTT for cytotoxicity, Ellman's method for cholinesterase inhibition, and the LPS-induced nitric oxide production assay for anti-inflammatory activity—offer robust and standardized methodologies for researchers to generate reliable and comparable data.
Future research should focus on the synthesis and systematic evaluation of a library of Methyl 1-methylpiperazine-2-carboxylate derivatives to establish a clear structure-activity relationship. Such studies will be instrumental in identifying lead compounds with enhanced potency, selectivity, and favorable drug-like properties, ultimately paving the way for the development of novel and effective therapeutics.
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MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
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Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. PMC. [Link]
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Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC. [Link]
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Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. PubMed. [Link]
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Safety Operating Guide
Definitive Guide to the Proper Disposal of Methyl 1-methylpiperazine-2-carboxylate
Hazard Assessment: An Inferred Profile
Understanding the potential hazards is the cornerstone of safe disposal. Based on the known risks of its structural relatives, Methyl 1-methylpiperazine-2-carboxylate should be handled as a hazardous substance with the following potential characteristics:
-
Corrosivity and Irritation : Piperazine and its derivatives are known to cause severe skin burns, skin irritation, and serious eye damage.[1][2][3][4] Contact with skin may lead to inflammation, redness, or even chemical burns.[2]
-
Flammability : Related compounds like 1-methylpiperazine and 2-methylpiperazine are classified as flammable liquids or solids.[3][4][5] Therefore, this compound should be kept away from heat, sparks, open flames, and other ignition sources.[3][5]
-
Toxicity : May be harmful if swallowed, inhaled, or absorbed through the skin.[1][4][6] Inhalation may cause respiratory irritation.[7]
| Property | Analogous Compound | Value | Source |
| Hazard Statements | 2-Methylpiperazine | H314: Causes severe skin burns and eye damage. H228: Flammable solid. | [3] |
| Hazard Statements | 1-Methylpiperazine | H226: Flammable liquid and vapor. H314: Causes severe skin burns and eye damage. H331: Toxic if inhaled. | [4] |
| Precautionary Code | General Piperazines | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [5][7] |
| Precautionary Code | General Piperazines | P501: Dispose of contents/container to an approved waste disposal plant. | [5][7] |
Immediate Safety & Handling Protocols
Before generating or handling any waste, ensure the following controls are in place. The causality is simple: preventing exposure is the most effective safety measure.
-
Engineering Controls : Always handle Methyl 1-methylpiperazine-2-carboxylate in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risk.[1][6]
-
Personal Protective Equipment (PPE) : A standard PPE ensemble is mandatory.
-
Handling Practices : Avoid all personal contact, including inhalation.[2] Do not eat, drink, or smoke in the handling area.[2] Wash hands thoroughly after handling.[7]
Spill Management Protocol
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Evacuate & Ventilate : Clear the immediate area of all personnel and ensure adequate ventilation.[1][7]
-
Remove Ignition Sources : If the material is flammable, remove all sources of ignition.[6][8]
-
Contain the Spill : Use an inert, non-combustible absorbent material such as sand, vermiculite, or earth to contain the spill.[1][2] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect Waste : Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[7] Use non-sparking tools if a flammability risk exists.[6]
-
Decontaminate the Area : Clean the spill area thoroughly. Decontamination can be accomplished with a 5% acetic acid solution, followed by hot water, for amine-based compounds.[8] All cleaning materials must also be disposed of as hazardous waste.[1]
-
Report : Report the spill to your institution's Environmental Health & Safety (EHS) department.
Step-by-Step Disposal Workflow
The disposal of Methyl 1-methylpiperazine-2-carboxylate is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which mandates a "cradle-to-grave" approach to hazardous waste management.[9][10]
-
Classification : As the generator, you are responsible for determining if the waste is hazardous.[7][11] Given the properties of its analogs, waste containing Methyl 1-methylpiperazine-2-carboxylate must be treated as hazardous chemical waste.
-
Segregation : This waste must be segregated from incompatible materials.
-
Container Choice : Use a container that is chemically compatible with the waste. A high-density polyethylene (HDPE) container is a suitable choice. The container must be in good condition, free from damage, and have a secure, leak-proof screw cap.[9][12]
-
Labeling : The container must be clearly labeled as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste" .[13]
-
The full chemical name: "Methyl 1-methylpiperazine-2-carboxylate" .[1]
-
A clear indication of the hazards (e.g., "Flammable," "Corrosive," "Toxic").[13]
-
The accumulation start date (this is added when the container is moved to a central accumulation area, not in the satellite area).[13]
-
-
Satellite Accumulation Area (SAA) : Waste should be accumulated at or near the point of generation in a designated SAA.[12][13] This area must be under the control of laboratory personnel.
-
Container Management : Keep the waste container closed at all times, except when adding waste.[6][12] Do not overfill the container; leave at least one inch of headspace to allow for expansion.[12]
-
Secondary Containment : It is best practice to place the waste container in a secondary containment bin to prevent spills from spreading.[14]
-
Professional Disposal : All hazardous waste must be disposed of through a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[9][15] Your institution's EHS department will coordinate with a waste broker or disposal company for pickup.
-
Prohibited Actions : Never dispose of Methyl 1-methylpiperazine-2-carboxylate down the drain or in the regular trash.[7][16] This is illegal and environmentally harmful.
Decontamination of Equipment
Any non-disposable equipment (glassware, stir bars, etc.) that comes into contact with the chemical must be thoroughly decontaminated.
-
Initial Rinse : Rinse the equipment with a suitable solvent (e.g., ethanol or isopropanol) to remove residual chemical. This rinseate must be collected and disposed of as hazardous waste.
-
Wash : Wash the equipment with soap and hot water.[8]
-
Final Rinse : Perform a final rinse with deionized water.
Disposal Workflow Diagram
Caption: Decision workflow for the safe disposal of Methyl 1-methylpiperazine-2-carboxylate.
References
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- Methyl 1-methylpiperidine-2-carboxylate SDS, 1690-74-0 Safety D
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- Safety Data Sheet: Piperazine. Santa Cruz Biotechnology.
- Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency.
- How to Ensure Safe Chemical Waste Disposal in Labor
- Managing Hazardous Chemical Waste in the Lab. Lab Manager.
- Safety Data Sheet: 1-Methylpiperazine. Apollo Scientific.
- Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- SAFETY DATA SHEET: 2-Methylpiperazine. Fisher Scientific.
- Material Safety Data Sheet: 1-Methylpiperazine. CDH Fine Chemical.
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- Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency.
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A Comprehensive Guide to Personal Protective Equipment for Handling Methyl 1-methylpiperazine-2-carboxylate
Hazard Analysis: Understanding the Risks
Based on data from analogous compounds, Methyl 1-methylpiperazine-2-carboxylate should be handled as a substance that may present the following hazards:
-
Skin Corrosion/Irritation: Piperazine derivatives are known to cause skin irritation and, in some cases, severe burns.[1][2][3]
-
Serious Eye Damage: Contact with the eyes can lead to severe irritation and potentially irreversible damage.[4][5]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[4]
-
Sensitization: Some piperazine compounds can cause allergic skin reactions or respiratory sensitization.[3][6][7]
-
Flammability: The compound may be a flammable liquid and vapor.[2]
This hazard profile necessitates a multi-faceted PPE strategy to ensure comprehensive protection.
Personal Protective Equipment (PPE) Protocol
The following table outlines the minimum required PPE for handling Methyl 1-methylpiperazine-2-carboxylate. The selection of specific PPE should always be guided by a site-specific risk assessment.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[8][9] | To protect against splashes that can cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness) inspected prior to use.[8][10] | To prevent skin contact that can lead to irritation, burns, or sensitization. |
| Body Protection | A flame-retardant lab coat or chemical-resistant apron worn over personal clothing. | To protect the skin and personal clothing from contamination. |
| Respiratory Protection | Work should be conducted in a well-ventilated area or a chemical fume hood.[4][11] If exposure limits are exceeded or irritation is experienced, a NIOSH-approved respirator with an appropriate cartridge should be used.[8][9] | To prevent the inhalation of potentially irritating or harmful vapors or aerosols. |
PPE Selection and Use Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling Methyl 1-methylpiperazine-2-carboxylate.
Caption: PPE selection workflow for handling Methyl 1-methylpiperazine-2-carboxylate.
Operational and Disposal Plans
A holistic safety approach extends beyond PPE to include operational procedures and proper disposal.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clear of clutter.
-
Verify that an eyewash station and safety shower are accessible.[5]
-
Assemble all necessary equipment and reagents before starting.
-
Don the appropriate PPE as outlined in the table above.
-
-
Handling:
-
In Case of Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[4][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[4][8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
-
Disposal Plan
-
Waste Collection: All waste materials, including empty containers and contaminated PPE, should be collected in a designated, properly labeled hazardous waste container.
-
Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations. Do not allow the chemical to enter drains or the environment.[4] Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.
Conclusion: A Culture of Safety
The responsible use of Methyl 1-methylpiperazine-2-carboxylate is contingent upon a thorough understanding of its potential hazards and the diligent application of safety protocols. By adhering to the PPE guidelines, operational procedures, and disposal plans outlined in this guide, researchers can significantly mitigate risks and ensure a safe laboratory environment. This commitment to safety is the foundation of scientific integrity and innovation.
References
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- Material Safety Data Sheet - Piperazine, anhydrous, 99%. (n.d.). Cole-Parmer.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
